molecular formula C36H62O31 B8235819 Laminarihexaose

Laminarihexaose

カタログ番号: B8235819
分子量: 990.9 g/mol
InChIキー: XQLVBYSZGVKHIZ-GDDRYJORSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Laminarihexaose is a useful research compound. Its molecular formula is C36H62O31 and its molecular weight is 990.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLVBYSZGVKHIZ-GDDRYJORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183966
Record name Laminarihexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29842-30-6
Record name Laminarihexaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029842306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laminarihexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Laminarihexaose: A Technical Guide to its Chemical Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose (B104634) is a β-glucan oligosaccharide composed of six glucose units linked by β-1,3-glycosidic bonds. As a fundamental unit of laminarin, a storage polysaccharide found in brown algae, this compound is of significant interest to researchers in fields ranging from immunology to materials science. Its well-defined structure makes it a valuable tool for studying carbohydrate-protein interactions and the biological activities of β-glucans. This technical guide provides an in-depth analysis of the chemical structure and conformational properties of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical Structure

This compound is a linear hexasaccharide with the molecular formula C₃₆H₆₂O₃₁.[1] Its systematic name is β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-D-glucose. The constituent glucose monomers are in the pyranose form and are linked by β-1,3-glycosidic bonds. This specific linkage is crucial for its three-dimensional structure and subsequent biological activity.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃₆H₆₂O₃₁[1]
Molecular Weight990.86 g/mol [2]
CAS Number29842-30-6[1]
AppearanceOff-white to slightly brown powder[3]
SolubilitySoluble in water[3]

Conformation

The conformation of this compound is a key determinant of its interaction with biological receptors. While the individual glucose units predominantly adopt the stable ⁴C₁ chair conformation, studies have revealed that some glucopyranose rings within the chain can adopt a twist-boat conformation.[4][5] This conformational flexibility is influenced by the β-1,3-glycosidic linkages.

The orientation of the glucose units relative to each other is defined by the torsion angles phi (Φ) and psi (Ψ) of the glycosidic bonds. These angles dictate the overall shape of the oligosaccharide chain.

Structural Data from X-ray Crystallography

The crystal structure of an antibody in complex with this compound (PDB ID: 6EV2) provides valuable insights into its solid-state conformation.[6] The following table summarizes key bond lengths and angles for the glycosidic linkages.

ParameterAverage Value
Bond Lengths (Å)
C1 - O11.41
O1 - C3'1.43
Bond Angles (°) **
O5 - C1 - O1107.5
C1 - O1 - C3'116.2
O1 - C3' - C2'109.8
O1 - C3' - C4'109.5
Glycosidic Torsion Angles (°) **
Φ (O5-C1-O1-C3')-75.3
Ψ (C1-O1-C3'-C2')145.8
Ψ (C1-O1-C3'-C4')-95.7

Note: Values are averaged from the glucose residues in the PDB entry 6EV2 and are representative. For precise values, refer to the specific PDB file.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and conformation of oligosaccharides in solution.

Protocol for ¹H and ¹³C NMR of Laminari-oligosaccharides

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O). Lyophilize the sample twice from D₂O to exchange all labile protons with deuterium. Finally, dissolve the sample in 100% D₂O.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a 500 MHz or higher field spectrometer at a controlled temperature (e.g., 298 K).

    • Acquire ¹³C NMR spectra on the same instrument, typically using a proton-decoupled pulse sequence.

    • For complete structural assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Reference the ¹H spectra to the residual HDO signal (δ 4.79 ppm).

    • Assign proton and carbon signals starting from the anomeric protons and extending to the rest of the sugar ring using the 2D correlation spectra.

    • Measure coupling constants (J-values) from the high-resolution ¹H spectrum to determine the relative stereochemistry of the protons.

Expected ¹H and ¹³C NMR Chemical Shifts for Laminari-oligosaccharides (Internal Residues)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1~4.69~102.8
H-2~3.38~73.5
H-3~3.45~84.7
H-4~3.59~68.1
H-5~3.43~76.2
H-6a, H-6b~3.7-3.9~61.0

Note: Chemical shifts are approximate and can vary based on experimental conditions and the position of the glucose unit in the chain. Data is based on studies of laminari-oligosaccharides (DP2-DP5).[7][8]

X-ray Crystallography

Determining the crystal structure of an oligosaccharide provides precise atomic coordinates.

Protocol for Crystallization and X-ray Diffraction of this compound

  • Crystallization:

    • Dissolve purified this compound in a suitable solvent (e.g., water) to a high concentration.

    • Use the vapor diffusion method (hanging or sitting drop) to screen for crystallization conditions. A common approach involves mixing the oligosaccharide solution with a precipitant solution (e.g., polyethylene (B3416737) glycol, salts) and allowing the mixture to equilibrate against a larger reservoir of the precipitant.

    • Alternatively, co-crystallization with a binding protein can yield high-quality crystals.[6]

  • X-ray Data Collection:

    • Mount a single, well-ordered crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

    • Collect diffraction data using a synchrotron X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement if a homologous structure is available, or by direct methods.

    • Refine the atomic model against the experimental data to obtain accurate bond lengths, angles, and torsion angles.

Signaling Pathway Involvement

This compound, as a component of larger β-1,3-glucans, is relevant to the study of innate immunity. The primary receptor for β-1,3-glucans is Dectin-1, a C-type lectin receptor expressed on myeloid cells such as macrophages and dendritic cells.[9]

While this compound itself does not bind effectively to Dectin-1 to trigger downstream signaling, multivalent conjugates of this compound have been shown to exhibit strong affinity and elicit an immune response.[10] This suggests that the density and presentation of the β-1,3-glucan motif are critical for receptor activation. Larger β-glucans, such as laminarin, can act as either agonists or antagonists of Dectin-1 depending on their physical properties and purity.[3][9]

The activation of Dectin-1 by particulate or highly structured β-glucans leads to the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic tail. This initiates a signaling cascade involving spleen tyrosine kinase (Syk), leading to the activation of downstream pathways such as NF-κB and the production of pro-inflammatory cytokines.

Below is a diagram illustrating the Dectin-1 signaling pathway.

Dectin1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta_Glucan β-1,3-Glucan (e.g., Laminarin) Dectin1 Dectin-1 Beta_Glucan->Dectin1 Binding ITAM ITAM (phosphorylated) Dectin1->ITAM Phosphorylation Syk Syk ITAM->Syk Recruitment & Activation Downstream Downstream Signaling (e.g., CARD9-Bcl10-MALT1) Syk->Downstream NFkB NF-κB Activation Downstream->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Dectin-1 Signaling Pathway

The following diagram illustrates the experimental workflow for studying the interaction of this compound with a receptor.

Experimental_Workflow Start Start: Purified this compound Binding_Assay Binding Assay (e.g., SPR, ITC, NMR) Start->Binding_Assay Cell_Based_Assay Cell-Based Signaling Assay Start->Cell_Based_Assay Receptor Purified Receptor (e.g., Dectin-1) Receptor->Binding_Assay Structural_Studies Structural Studies Binding_Assay->Structural_Studies NMR NMR Spectroscopy (STD, HSQC Titration) Structural_Studies->NMR Xray X-ray Crystallography (Co-crystallization) Structural_Studies->Xray Conclusion Conclusion: Characterization of Interaction and Biological Activity NMR->Conclusion Xray->Conclusion Cytokine_Measurement Cytokine Measurement (e.g., ELISA) Cell_Based_Assay->Cytokine_Measurement Cytokine_Measurement->Conclusion

Workflow for Receptor Interaction Studies

Conclusion

This compound serves as a critical model compound for understanding the structure-function relationships of β-1,3-glucans. Its well-defined chemical structure and conformational properties, which can be elucidated through NMR and X-ray crystallography, provide a foundation for investigating its interactions with biological systems. While monomeric this compound may not be a potent activator of immune receptors like Dectin-1, its role in multivalent contexts highlights the importance of multivalency in carbohydrate-mediated signaling. This technical guide provides researchers with the fundamental knowledge and experimental frameworks to further explore the potential of this compound in drug development and glycobiology.

References

The Immunomodulatory Landscape of Beta-1,3-Glucan Oligosaccharides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-1,3-glucan oligosaccharides, structural components of fungal and yeast cell walls, are potent immunomodulators with significant therapeutic potential. Their ability to activate innate and adaptive immune responses has garnered considerable interest in drug development for applications ranging from oncology to infectious diseases. This technical guide provides an in-depth exploration of the biological activities of beta-1,3-glucan oligosaccharides, with a focus on their structure-activity relationships, interactions with cellular receptors, and the downstream signaling cascades they trigger. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Introduction to Beta-1,3-Glucan Oligosaccharides

Beta-glucans are a diverse group of polysaccharides composed of D-glucose monomers linked by beta-glycosidic bonds.[1][2][3][4][5] The specific linkage and branching patterns determine their physicochemical properties and biological functions.[1][2][6][7][8] Beta-1,3-glucans, characterized by a linear backbone of β-1,3-linked glucose units, are major pathogen-associated molecular patterns (PAMPs) recognized by the innate immune system.[2][3][9] Oligosaccharides derived from these larger polymers retain significant biological activity and offer advantages in terms of solubility and defined chemical structures for drug development.

The immunomodulatory effects of beta-1,3-glucans are largely mediated through their interaction with specific pattern recognition receptors (PRRs) on immune cells, most notably Dectin-1.[2][3][9][10][11] This interaction triggers a cascade of intracellular signaling events, leading to a variety of cellular responses, including phagocytosis, production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines and chemokines.[3][10][12] These activities contribute to enhanced host defense against fungal and bacterial infections, as well as anti-tumor immunity.[1][13][14][15][16][17]

Structure-Activity Relationship

The biological activity of beta-1,3-glucan oligosaccharides is intricately linked to their structural features, including molecular weight, degree of branching, and conformation.[6][7][8][18][19]

  • Backbone and Branching: The core structure for recognition by the key immune receptor Dectin-1 is a β-(1,3)-D-glucan backbone.[2][18] The presence, length, and frequency of β-(1,6)-linked side branches significantly influence immunomodulatory potential.[2][14][18] While some studies suggest that branching enhances activity, others have shown that linear beta-1,3-glucan oligosaccharides can also trigger potent immune responses.[20][21]

  • Oligosaccharide Size: A minimal length of the β-(1,3)-D-glucan backbone is required for Dectin-1 activation, with studies indicating that oligosaccharides shorter than seven glucose units are generally inactive.[2][18]

  • Conformation: In solution, beta-1,3-glucans can adopt various conformations, including triple helix, single helix, and random coil structures.[6][7][8][18] The triple helical conformation is often associated with potent immune-stimulating activities.[18][22] However, the precise relationship between conformation and bioactivity is still under investigation, with some studies suggesting that single-stranded chains may exhibit higher bioactivity.[18]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various studies on the biological activity of beta-1,3-glucan oligosaccharides. These data highlight the dose-dependent nature of their effects and provide a basis for comparison across different experimental systems.

Oligosaccharide Source/StructureAssayTarget Cell/OrganismConcentration/DoseObserved EffectReference
Particulate β(1,3)-glucan (Curdlan)Axon RegenerationMouse Optic Nerve Crush ModelIntraocular injectionPromoted RGC axon regeneration[23]
WGP β-glucanM2 to M1-like Macrophage ConversionMouse Bone Marrow-derived Macrophages (BMM) and Tumor-Associated Macrophages (TAM)Not specifiedInduced phenotypic conversion dependent on Dectin-1[12]
Soluble beta-1,3-glucan from Agrobacterium sp.Cytokine InductionMouse Spleens and ThymusNot specifiedInduced IFN-gamma and other cytokines[13]
(1→3)-β-d-glucan from S. cerevisiaeTumor InhibitionS180 Tumor-bearing MiceIntragastric administrationDose-dependent decrease in tumor volume and weight[16]
Grifolan (from Grifola frondosa)TNF-α ReleaseMacrophages (in vitro)Not specifiedInduced TNF-α release, correlated with high molecular weight[19]
Linear laminaritetraose and laminaripentaoseImmune Cell Influx and Cytokine SecretionMice (in vivo)Intraperitoneal injectionIncreased influx of monocytes, granulocytes, and macrophages; stimulated IL-1β secretion[21]

Signaling Pathways

The primary signaling pathway initiated by beta-1,3-glucan oligosaccharides in myeloid cells is mediated by the C-type lectin receptor, Dectin-1.[9][10]

Upon binding to particulate or complex beta-glucans, Dectin-1 clusters and triggers a signaling cascade that is independent of calcium.[10] This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM)-like motif in the cytoplasmic tail of Dectin-1 by Src family kinases.[9][12] This phosphorylation event recruits and activates Spleen tyrosine kinase (Syk).[9][12][23]

Downstream of Syk, the pathway bifurcates. One branch involves the formation of a complex between CARD9, Bcl10, and MALT1, which ultimately leads to the activation of the NF-κB transcription factor.[12] NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and various interleukins.[9][10] Another branch of the Dectin-1 signaling pathway can activate MAP kinases, such as Erk, which are also involved in regulating cytokine production.[12]

The following diagram illustrates the Dectin-1 signaling pathway.

Dectin1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Beta-1,3-Glucan Beta-1,3-Glucan Dectin-1 Dectin-1 Beta-1,3-Glucan->Dectin-1 Binds Src Src Dectin-1->Src Activates Syk Syk Src->Syk Phosphorylates & Activates CARD9-Bcl10-MALT1 CARD9-Bcl10 MALT1 Complex Syk->CARD9-Bcl10-MALT1 Activates Erk Erk Syk->Erk Activates NF-kB NF-kB CARD9-Bcl10-MALT1->NF-kB Activates Gene Expression Gene Expression NF-kB->Gene Expression Translocates & Induces Erk->Gene Expression Regulates Cytokines, Chemokines Cytokines, Chemokines Gene Expression->Cytokines, Chemokines Experimental_Workflow Oligosaccharide_Preparation 1. Oligosaccharide Preparation & Characterization In_Vitro_Assays 2. In Vitro Assays Oligosaccharide_Preparation->In_Vitro_Assays Cell_Culture Cell Culture (e.g., Macrophages, Dendritic Cells) In_Vitro_Assays->Cell_Culture In_Vivo_Studies 3. In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Cytokine_Analysis Cytokine Production (ELISA, CBA) Cell_Culture->Cytokine_Analysis Phagocytosis_Assay Phagocytosis Assay Cell_Culture->Phagocytosis_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, RT-PCR) Cell_Culture->Signaling_Pathway_Analysis Data_Analysis 4. Data Analysis & Interpretation Cytokine_Analysis->Data_Analysis Phagocytosis_Assay->Data_Analysis Signaling_Pathway_Analysis->Data_Analysis Animal_Models Animal Models (Infection, Tumor) In_Vivo_Studies->Animal_Models Efficacy_Assessment Efficacy Assessment (Survival, Tumor Size, Pathogen Load) Animal_Models->Efficacy_Assessment Immunological_Analysis Immunological Analysis (Flow Cytometry, Histology) Animal_Models->Immunological_Analysis Efficacy_Assessment->Data_Analysis Immunological_Analysis->Data_Analysis Conclusion 5. Conclusion & Future Directions Data_Analysis->Conclusion

References

Laminarihexaose: A Technical Guide to its Origins, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of laminarihexaose (B104634), a β-glucan oligosaccharide derived from the brown algae storage polysaccharide, laminarin. The document details its natural sources, methods for its preparation and analysis, and current understanding of its biological activities, with a focus on its immunomodulatory and plant defense-eliciting properties.

Source and Natural Occurrence

This compound is a six-unit oligosaccharide consisting of β-1,3-linked glucose residues. It is not typically found in significant quantities as a free molecule in nature. Instead, it is a structural component of laminarin , a key energy storage polysaccharide in brown seaweeds (Phaeophyceae). The concentration of laminarin in brown algae can be substantial, varying by species, geographical location, and season, with some species containing up to 62% of their total dry weight as laminarin.[1] Consequently, the primary source of this compound is the enzymatic or chemical hydrolysis of laminarin extracted from these marine macroalgae.

Table 1: Laminarin Content in Various Brown Algae Species

Algal SpeciesLaminarin Content (% of Dry Weight)Reference
Saccharina, Laminaria, and Fucus spp.Up to 62%[1]
Ascophyllum nodosum5.82%[2]
Laminaria digitataVaries with season[2]

Note: The yield of this compound is dependent on the laminarin content of the source material and the efficiency of the hydrolysis and purification processes.

Preparation and Purification of this compound

The production of this compound involves a multi-step process beginning with the extraction of the parent polysaccharide, laminarin, from brown algae, followed by its controlled hydrolysis and subsequent purification of the desired oligosaccharide.

Experimental Protocol: Extraction of Laminarin from Brown Algae

This protocol outlines a general procedure for the extraction of laminarin from dried brown algal biomass.

  • Pre-treatment: The raw algal material is thoroughly washed to remove sand and epiphytes and then dried.[2] The dried biomass is milled into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Hot Water Extraction: The algal powder is suspended in hot water (e.g., 80-100°C) for a defined period to break down cell walls and solubilize laminarin.[3]

    • Acidic Extraction: Alternatively, a mild acid solution (e.g., 0.1 M HCl) can be used to facilitate extraction.[2] This method can also initiate the hydrolysis of laminarin.

  • Initial Purification:

    • The crude extract is filtered to remove solid residues.

    • To precipitate alginates, which are often co-extracted, calcium chloride (CaCl₂) can be added to the filtrate.[2]

    • Ethanol precipitation (typically with a final concentration of 70-80% ethanol) is then employed to selectively precipitate the laminarin, leaving smaller molecules in solution.[4]

  • Drying: The precipitated laminarin is collected by centrifugation and lyophilized to obtain a dry powder.

Experimental Protocol: Production and Purification of this compound

This protocol describes the generation of this compound from purified laminarin.

  • Hydrolysis of Laminarin:

    • Enzymatic Hydrolysis: Laminarin is dissolved in a suitable buffer and treated with a specific endo-β-1,3-glucanase (laminarinase).[2] This method offers high specificity and mild reaction conditions. The reaction is incubated at the optimal temperature and pH for the enzyme until the desired degree of polymerization is achieved.

    • Acid Hydrolysis: Alternatively, laminarin can be hydrolyzed by treatment with a dilute acid (e.g., 1 M trifluoroacetic acid) at an elevated temperature (e.g., 100°C).[2] This method is less specific and can produce a wider range of oligosaccharides.

  • Purification of this compound:

    • Size-Exclusion Chromatography (SEC): The resulting mixture of oligosaccharides is separated based on molecular size using a size-exclusion column (e.g., Bio-Gel P-2).[4][5] This is an effective method for isolating oligosaccharides of a specific degree of polymerization.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, the this compound-containing fractions from SEC can be further purified using preparative HPLC. A variety of columns can be employed, including:

      • Amide Columns (for Normal-Phase HPLC): Separation is based on the hydrophilicity of the oligosaccharides.[2]

      • Reversed-Phase Columns (e.g., C18): Often used after derivatization of the oligosaccharides with a hydrophobic tag.

  • Analysis and Quantification: The purity and quantity of the final this compound product are assessed using analytical HPLC coupled with a refractive index detector (RID) or by mass spectrometry.[4][5]

Biological Activity and Signaling Pathways

Laminarin and its oligosaccharide derivatives, including this compound, have demonstrated a range of biological activities, notably in modulating the immune system in animals and eliciting defense responses in plants.

Immunomodulatory Effects in Animal Systems

Laminarin-derived oligosaccharides can influence the activity of immune cells such as dendritic cells (DCs) and macrophages.[6] Studies have shown that these oligosaccharides can modulate the secretion of cytokines, including interleukins (IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α), suggesting a role in both pro-inflammatory and anti-inflammatory responses.[6]

In the context of cancer, laminarin has been shown to induce apoptosis in colon cancer cells through the regulation of the ErbB signaling pathway.[2] Furthermore, it can inhibit the PI3K/MAPK intracellular signaling pathways in ovarian cancer cells, which are crucial for cell proliferation.[7]

Immunomodulatory_Signaling cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., Dendritic Cell, Macrophage) This compound This compound Receptor β-Glucan Receptor (e.g., Dectin-1) This compound->Receptor PI3K_MAPK PI3K/MAPK Pathway Receptor->PI3K_MAPK NF_kB NF-κB Pathway Receptor->NF_kB Apoptosis_Regulation Apoptosis Regulation (e.g., via ErbB pathway) PI3K_MAPK->Apoptosis_Regulation Cytokine_Production Cytokine Production (IL-6, IL-10, TNF-α) NF_kB->Cytokine_Production

Fig. 1: Simplified signaling pathway of this compound's immunomodulatory effects.
Elicitor of Plant Defense Responses

In plants, laminarin and its oligosaccharides are recognized as Pathogen-Associated Molecular Patterns (PAMPs), triggering a state of induced resistance.[8] This response involves the activation of several signaling pathways, leading to the production of defense-related compounds and proteins. The key signaling molecules involved are salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[9] The perception of this compound by plant cell receptors initiates a cascade of events, including ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs).[9] This ultimately leads to the expression of defense-related genes and the synthesis of antimicrobial compounds, enhancing the plant's resistance to pathogens.[8][9]

Plant_Defense_Signaling cluster_pathways Hormonal Signaling Pathways This compound This compound Receptor Plant Cell Receptor This compound->Receptor Early_Responses Early Signaling Events (ROS burst, Ion fluxes, MAPK activation) Receptor->Early_Responses SA_Pathway Salicylic Acid (SA) Early_Responses->SA_Pathway JA_Pathway Jasmonic Acid (JA) Early_Responses->JA_Pathway ET_Pathway Ethylene (ET) Early_Responses->ET_Pathway Defense_Gene_Expression Defense Gene Expression (e.g., PR proteins) SA_Pathway->Defense_Gene_Expression JA_Pathway->Defense_Gene_Expression ET_Pathway->Defense_Gene_Expression Induced_Resistance Induced Resistance Defense_Gene_Expression->Induced_Resistance

Fig. 2: Overview of this compound-induced plant defense signaling.

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures related to this compound research.

Experimental_Workflow_Production Start Start: Dried Brown Algae Extraction Laminarin Extraction (Hot Water/Acid) Start->Extraction Purification1 Crude Laminarin Purification (Alginate & Ethanol Precipitation) Extraction->Purification1 Hydrolysis Controlled Hydrolysis (Enzymatic/Acid) Purification1->Hydrolysis Purification2 Oligosaccharide Purification (SEC/HPLC) Hydrolysis->Purification2 Analysis Analysis & Quantification (HPLC-RID, MS) Purification2->Analysis End End: Pure this compound Analysis->End

Fig. 3: Workflow for the production and purification of this compound.

Conclusion

This compound, as a defined oligosaccharide derived from the abundant natural polymer laminarin, represents a molecule of significant interest for its multifaceted biological activities. Its potential to modulate immune responses and enhance plant defense mechanisms positions it as a promising candidate for the development of novel therapeutics, functional foods, and agricultural products. Further research into its specific molecular interactions and in vivo efficacy will be crucial in fully realizing its potential. This guide provides a foundational understanding of its sourcing, production, and biological context to support these future research and development endeavors.

References

A Technical Guide to the Immunomodulatory Mechanism of Action of Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Laminarihexaose (B104634), a β-1,3-glucan oligosaccharide with a degree of polymerization of six, is a potent modulator of the innate and adaptive immune systems. As a key bioactive component of laminarin, a storage polysaccharide from brown algae, it exerts its effects by interacting with specific pattern recognition receptors (PRRs) on various immune cells. This interaction triggers a cascade of intracellular signaling events, leading to cellular activation, cytokine production, and directed immune responses. This document provides an in-depth technical overview of the molecular mechanisms, cellular targets, and functional outcomes of this compound stimulation in the immune system, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Receptor-Ligand Interaction

The primary mechanism of action for this compound and other soluble β-glucans is initiated by its binding to pattern recognition receptors on the surface of immune cells. The most critical of these is Dectin-1 .

  • Dectin-1 (CLEC7A): This C-type lectin receptor is the principal receptor for β-1,3-glucans.[1] It is predominantly expressed on myeloid cells, including macrophages, dendritic cells (DCs), and neutrophils.[2] The binding of this compound to Dectin-1 can lead to either agonistic or antagonistic effects, depending on the receptor isoform, purity of the compound, and cellular context.[1][3] Agonistic binding initiates downstream signaling, while antagonistic binding can block the recognition of other Dectin-1 ligands, such as fungal particles.[1][4]

  • Natural Killer Cell Protein 30 (NKp30): On Natural Killer (NK) cells, this compound has been shown to bind directly to the activating receptor NKp30, enhancing the cells' cytotoxic capabilities against tumors.[5]

  • Other Receptors: While Dectin-1 is primary, other receptors like Complement Receptor 3 (CR3), scavenger receptors, and lactosylceramide (B164483) (LacCer) have also been implicated in β-glucan recognition and can contribute to the overall immune response.[6][7] Some studies also suggest a synergistic activation of Toll-like Receptor 4 (TLR4) and Dectin-1.[8]

Intracellular Signaling Pathways

Upon binding to its cognate receptors, this compound activates several key intracellular signaling pathways that orchestrate the cellular response.

Dectin-1 Signaling in Macrophages and Dendritic Cells

Agonistic binding to Dectin-1 triggers a phosphorylation cascade that is independent of the MyD88 pathway used by most Toll-like receptors.

  • Syk Activation: Receptor clustering leads to the recruitment and phosphorylation of spleen tyrosine kinase (Syk).

  • CARD9-Bcl10-MALT1 Complex: Activated Syk recruits the CARD9-Bcl10-MALT1 signalosome.

  • Downstream Activation: This complex activates canonical transcription factors, primarily NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPKs (Mitogen-activated protein kinases) , such as ERK, p38, and JNK.[9]

  • Calcium Signaling: In macrophages, laminarin has been shown to increase intracellular calcium (Ca2+) levels, which in turn contributes to the production of inflammatory mediators like nitric oxide (NO).[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin1 Dectin-1 Receptor This compound->Dectin1 Binds Syk Syk Dectin1->Syk Recruits & Activates CARD9_complex CARD9-Bcl10-MALT1 Complex Syk->CARD9_complex Activates MAPK MAPK Pathway (ERK, p38, JNK) CARD9_complex->MAPK NFkB NF-κB Pathway CARD9_complex->NFkB Gene_Expression Gene Expression MAPK->Gene_Expression Transcription Factor Activation NFkB->Gene_Expression Transcription Factor Activation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12, MCP-1) Gene_Expression->Cytokines Leads to Secretion

Dectin-1 signaling cascade in myeloid cells.
NK Cell Activation Pathway

In NK cells, this compound enhances anti-tumor activity through a distinct pathway.

  • NKp30 Binding: this compound binds to the NKp30 receptor.[5]

  • PI3K/AKT Pathway Modulation: In the context of cancer, γδT-cell treatment, which can be potentiated by β-glucans, has been shown to involve the PI3K/AKT pathway, leading to changes in apoptotic protein expression.[9] this compound-activated NK cells trigger apoptosis in tumor cells, indicated by increased levels of cleaved caspase-8 and caspase-3.[5]

  • Effector Function Upregulation: This binding leads to increased expression of NKp30, enhanced secretion of IFN-γ , and release of cytotoxic granules containing perforin (B1180081) and granzyme B.[5][9]

G cluster_NK This compound This compound (LH) NKp30 NKp30 Receptor This compound->NKp30 Binds to NK_Cell Natural Killer (NK) Cell Activation NK Cell Activation NKp30->Activation Tumor_Cell Tumor Cell Apoptosis Apoptosis Tumor_Cell->Apoptosis IFN IFN-γ Secretion Activation->IFN Cytotoxicity Cytotoxicity (Perforin, Granzyme B) Activation->Cytotoxicity Cytotoxicity->Tumor_Cell Induces

This compound-mediated activation of NK cells.

Effects on Specific Immune Cells

This compound and its parent compound laminarin elicit distinct responses across different immune cell populations.

Macrophages
  • Activation & Phagocytosis: this compound acts as an immune stimulator for macrophages.[10][11] It can increase the production of reactive oxygen species (H₂O₂) and nitric oxide (NO).[10][11] However, its effect on phagocytosis is complex; soluble laminarin can inhibit the phagocytosis of zymosan particles by competing for Dectin-1 binding, demonstrating its potential as a receptor antagonist in certain contexts.[4][6]

  • Cytokine Production: It induces the expression and secretion of a wide array of cytokines and chemokines, including IL-6, G-CSF, MCP-1, MIP-1α, and VEGF.[11] This response involves the upregulation of transcription factors like c-fos, c-jun, STAT1, and STAT3.[10][11]

Dendritic Cells (DCs)
  • Maturation and Antigen Presentation: this compound promotes the maturation of dendritic cells, a critical step for initiating adaptive immunity.[12][13] This is characterized by the increased surface expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class molecules.[13]

  • T-Cell Crosstalk: Matured DCs are more effective at antigen presentation. This compound-treated DCs enhance the proliferation of both CD4+ (OT-II) and CD8+ (OT-I) T cells.[12][13] This leads to increased secretion of T-cell-derived cytokines such as IL-17, IL-10, and IFN-γ, effectively bridging the innate and adaptive immune responses.[14][15]

  • Cytokine Secretion: DCs stimulated with laminarin fractions show modulated cytokine profiles, including increased IL-6 and IL-10, and decreased TNF-α, suggesting a capacity for both pro-inflammatory and regulatory functions.[14][15]

Natural Killer (NK) Cells
  • Enhanced Anti-Tumor Activity: this compound activates both murine and human NK cells at non-cytotoxic doses.[5] This activation enhances their ability to curtail the expansion of tumor organoids (e.g., B16-F10 melanoma and A549 lung cancer).[5] Activated NK cells infiltrate tumor spheroids and induce apoptosis.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related laminarin compounds on immune cell functions as reported in the literature.

Table 1: Effects on Cytokine & Mediator Production in Macrophages

Mediator Cell Line Concentration Effect Reference(s)
Nitric Oxide (NO) RAW 264.7 300-500 µg/mL Significant Increase [10]
Hydrogen Peroxide (H₂O₂) RAW 264.7 200-500 µg/mL Significant Increase [10]
Intracellular Ca2+ RAW 264.7 200-500 µg/mL Significant Increase [10]
MCP-1 RAW 264.7 100-500 µg/mL Dose-dependent Increase [11]
VEGF RAW 264.7 100-500 µg/mL Dose-dependent Increase [11]
LIF RAW 264.7 100-500 µg/mL Dose-dependent Increase [11]
G-CSF RAW 264.7 100-500 µg/mL Dose-dependent Increase [11]
IL-6 RAW 264.7 100-500 µg/mL Dose-dependent Increase [11]
MIP-1α RAW 264.7 100-500 µg/mL Dose-dependent Increase [11]
TNF-α THP-1 Not specified Modulated Production [16]

| IL-6 | THP-1 | Not specified | Reduced (in LPS-stimulated cells) |[16] |

Table 2: Effects on Dendritic Cell and T-Cell Responses

Parameter Cell Type Compound Effect Reference(s)
IL-6 Secretion Dendritic Cells L. hyperborea laminarin Increased [14][15]
IL-10 Secretion Dendritic Cells L. hyperborea laminarin Increased [14][15]
TNF-α Secretion Dendritic Cells L. hyperborea & S. latissima fractions Decreased [14][15]
IL-17 Secretion Co-culture w/ CD4+ T-cells L. hyperborea laminarin Increased [14][15]
IFN-γ Secretion Co-culture w/ CD4+ T-cells S. latissima fraction SlF3 Reduced [14][15]

| Pro-inflammatory Cytokines (IL-6, IL-12p40, TNF-α) | Spleen Dendritic Cells | Laminarin (in vivo) | Increased |[13] |

Table 3: Effects on Natural Killer (NK) Cells

Parameter Cell Type Concentration (LH) Effect Reference(s)
Anti-Tumor Activity Murine & Human NK Cells 100 µg/mL Increased [5]
IFN-γ Secretion NK-92 Cells Not specified Increased [5]

| NKp30 Expression | NK-92 Cells | Not specified | Increased |[5] |

Experimental Protocols

This section details common methodologies used to investigate the immunomodulatory effects of this compound.

Macrophage Activation and Mediator Production Assay
  • Objective: To quantify the production of inflammatory mediators like nitric oxide (NO) by macrophages after stimulation with this compound.

  • Cell Line: RAW 264.7 mouse macrophage cell line.[10]

  • Procedure:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

    • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 100, 200, 300, 400, 500 µg/mL). Use lipopolysaccharide (LPS, 1 µg/mL) as a positive control and medium only as a negative control.[11]

    • Incubation: Incubate the plate for another 24 hours.

    • NO Measurement (Griess Assay):

      • Collect 100 µL of supernatant from each well.

      • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

      • Incubate at room temperature for 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Quantify nitrite (B80452) concentration by comparing absorbance values to a standard curve generated with sodium nitrite. Results are often expressed as a percentage relative to the control.

Dendritic Cell Maturation by Flow Cytometry
  • Objective: To assess the maturation status of DCs by measuring the expression of surface co-stimulatory molecules.

  • Methodology: In vivo treatment of mice followed by ex vivo analysis of spleen DCs.[12][13]

  • Procedure:

    • Animal Treatment: Administer this compound or a control substance (e.g., PBS) to C57BL/6 mice via intraperitoneal injection.

    • Spleen Isolation: After a set time (e.g., 24 hours), euthanize the mice and harvest the spleens.

    • Cell Suspension: Prepare a single-cell suspension from the spleens by mechanical disruption and red blood cell lysis.

    • Antibody Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies specific for DC markers (e.g., anti-CD11c) and maturation markers (e.g., anti-CD80, anti-CD86, anti-MHC Class II).

    • Flow Cytometry: Acquire data on a flow cytometer.

    • Data Analysis: Gate on the DC population (e.g., CD11c-positive cells) and analyze the expression levels (Mean Fluorescence Intensity, MFI) or percentage of positive cells for the maturation markers.

NK Cell-Mediated Cytotoxicity Assay
  • Objective: To determine the ability of this compound-activated NK cells to kill tumor target cells.

  • Cell Lines: NK-92 (human NK cell line) as effector cells; A549 (human lung carcinoma) as target cells.[5]

  • Procedure:

    • NK Cell Activation: Culture NK-92 cells with or without this compound (e.g., 100 µg/mL) for 24-48 hours.

    • Target Cell Labeling: Label A549 target cells with a fluorescent dye such as Calcein-AM.

    • Co-culture: Co-culture the activated NK cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1).

    • Incubation: Incubate for 4 hours to allow for cell killing.

    • Measurement of Lysis: Measure the release of the dye from lysed target cells into the supernatant using a fluorescence plate reader.

    • Data Analysis: Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 (Spontaneous release is from target cells alone; maximum release is from target cells lysed with detergent).

G Start Isolate/Culture Immune Cells (e.g., Macrophages, DCs, NK Cells) Treatment Treat with this compound (Various Concentrations) Start->Treatment Control Controls: - Medium Only (Negative) - LPS/Other Stimulant (Positive) Start->Control Incubation Incubate (e.g., 24 hours) Treatment->Incubation Control->Incubation Analysis_Supernatant Collect Supernatant Incubation->Analysis_Supernatant Analysis_Cells Harvest Cells Incubation->Analysis_Cells Cytokine Cytokine/Mediator Analysis (ELISA, Griess Assay) Analysis_Supernatant->Cytokine Flow Flow Cytometry (Surface Marker Expression) Analysis_Cells->Flow Gene Gene Expression Analysis (qPCR, Western Blot) Analysis_Cells->Gene Functional Functional Assays (Phagocytosis, Cytotoxicity) Analysis_Cells->Functional

References

The Dawn of a Marine Polysaccharide: A Technical Guide to the Discovery and History of Laminarin Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laminarin, a low-molecular-weight β-glucan found in brown algae, and its derived oligosaccharides have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and history of laminarin oligosaccharides, from their initial isolation to their current applications in research and drug development. It details the structural elucidation, extraction and purification methodologies, and the key biological functions that position these marine carbohydrates as promising therapeutic agents. This document synthesizes quantitative data, outlines experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.

A Historical Perspective: The Unveiling of Laminarin

The journey of laminarin discovery began in the late 19th century. In 1885, the German pharmacologist Oswald Schmiedeberg first isolated a novel polysaccharide from Laminariaceae, which he named "laminarin".[1] Initially characterized as a storage carbohydrate in brown algae, its primary role was understood to be analogous to starch in terrestrial plants, accumulating during periods of high photosynthetic activity and being utilized for growth in winter.[2][3][4]

Early structural studies in the mid-20th century revealed that laminarin is primarily composed of β-1,3-linked D-glucose residues with some β-1,6-glycosidic branches.[1][5][6] Further research identified two types of laminarin chains: "M-chains" terminating with a mannitol (B672) residue at the reducing end, and "G-chains" ending with a glucose residue.[6][7] The ratio of these chains and the degree of branching were found to vary depending on the algal species, harvesting season, and environmental conditions.[1][7][8]

The latter half of the 20th century and the early 21st century saw a surge in research focusing on the biological activities of laminarin and its smaller fragments, the laminarin oligosaccharides. These oligosaccharides, typically containing 2-10 glucose units, were found to possess enhanced solubility and bioavailability compared to the parent polysaccharide, leading to more pronounced biological effects.[2][5] This realization shifted the scientific focus towards the production and investigation of these oligosaccharides for various applications, including in medicine, cosmetics, and as prebiotics.[2][5]

Physicochemical Properties and Sources

Laminarin is a heterogeneous polymer with a molecular weight typically ranging from 5 to 10 kDa.[5][9] The content of laminarin in brown algae can be substantial, reaching up to 35% of the dry weight in some species, though this varies significantly.[1][8]

Seaweed SpeciesLaminarin Content (% dry weight)Reference
Laminaria hyperborea6.24% (UAE with 0.1 M HCl)[10]
Ascophyllum nodosum5.82% (UAE with 0.1 M HCl)[10]
Laminaria digitataup to 35%[2]
Padina pavonica4.36%[11]
Stoechospermum marginatum1.86%[11]
Sargassum wightii0.60%[11]

From Polysaccharide to Oligosaccharide: Preparation and Purification

The generation of laminarin oligosaccharides from the native polysaccharide is a critical step in harnessing their biological potential. Several methods have been developed for the depolymerization of laminarin, followed by purification of the resulting oligosaccharides.

Preparation of Laminarin Oligosaccharides

3.1.1. Acid Hydrolysis: Partial acid hydrolysis is a common and cost-effective method for producing laminarin oligosaccharides.[2][12] Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used to cleave the glycosidic bonds.[2][7] The conditions of hydrolysis (acid concentration, temperature, and time) must be carefully controlled to obtain oligosaccharides of the desired degree of polymerization (DP).[12][13]

3.1.2. Enzymatic Hydrolysis: Enzymatic degradation offers a more specific and milder approach to producing laminarin oligosaccharides.[2] Enzymes such as β-1,3-glucanases (laminarinases) specifically target the β-1,3-glucosidic linkages, resulting in a more defined mixture of oligosaccharides.[14] This method avoids the harsh conditions of acid hydrolysis, which can lead to unwanted side reactions.

Purification of Laminarin Oligosaccharides

Following hydrolysis, the resulting mixture of oligosaccharides with varying DPs needs to be separated and purified.

3.2.1. Size-Exclusion Chromatography (SEC): SEC is a widely used technique to separate molecules based on their size.[15] It is effective for fractionating the crude oligosaccharide mixture into pools of different molecular weights.

3.2.2. High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation of oligosaccharides.[16] Techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly useful for separating these polar molecules.[13][16]

Biological Activities and Mechanisms of Action

Laminarin oligosaccharides exhibit a wide range of biological activities, making them attractive candidates for drug development.

Antitumor and Anti-apoptotic Activity

Numerous studies have demonstrated the antitumor and anticancer properties of laminarin and its oligosaccharides.[2][5][9] They can inhibit the growth of cancer cells and induce apoptosis.[7] For instance, sulfated laminarin has shown greater inhibitory effects on colon cancer cells than native laminarin.[9] Laminarin oligosaccharides have also been shown to suppress apoptotic death in mouse thymocytes, suggesting immunopotentiating effects.[14]

Antioxidant Activity

Laminarin oligosaccharides possess significant antioxidant properties, enabling them to scavenge free radicals and protect against oxidative stress-induced damage.[2][12][13] This activity is crucial in preventing chronic diseases such as cancer and cardiovascular diseases.[12][13]

OligosaccharideAntioxidant Activity AssayEfficacyReference
Laminaran Oligosaccharides (DP5)DPPH radical scavengingExcellent[12]
Laminaran Oligosaccharides (DP5)ABTS radical scavengingExcellent[12]
Oligosaccharides from L. japonicaHydroxyl radical scavenging91.31% at 100 µg/mL[12]
Anti-inflammatory Activity

The anti-inflammatory effects of laminarin and its oligosaccharides are well-documented.[2][5] They can modulate the immune response by influencing key signaling pathways.

Prebiotic Effects

Laminarin oligosaccharides can act as prebiotics, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[2][12] This modulation of the gut microbiota contributes to overall gut health.

Signaling Pathways Modulated by Laminarin Oligosaccharides

The diverse biological effects of laminarin oligosaccharides are mediated through their interaction with various cellular signaling pathways. Key pathways identified include:

  • NF-κB Pathway: This pathway is central to inflammation and immunity. Laminarin can modulate the activation of NF-κB, thereby influencing the expression of pro-inflammatory cytokines.[16]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Laminarin's influence on this pathway contributes to its antitumor effects.[16]

  • JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway plays a crucial role in immune responses. Laminarin can modulate this pathway to enhance anti-inflammatory cytokine expression.[16]

Caption: Simplified signaling pathways modulated by laminarin oligosaccharides.

Experimental Protocols

This section provides detailed methodologies for the extraction of laminarin and the preparation and analysis of its oligosaccharides.

Protocol for Laminarin Extraction from Brown Algae

This protocol is a synthesis of conventional solid-liquid extraction methods.

Materials:

  • Dried and milled brown algae (e.g., Laminaria hyperborea)

  • 0.1 M Hydrochloric acid (HCl)

  • Ethanol (B145695) (95%)

  • Centrifuge and tubes

  • Orbital shaker

  • Freeze-dryer

Procedure:

  • Weigh 10 g of dried, powdered seaweed and place it in a 500 mL Erlenmeyer flask.

  • Add 200 mL of 0.1 M HCl to the flask.

  • Place the flask in an orbital shaker set at 70 °C and 150 rpm for 2.5 hours.[10]

  • After incubation, transfer the mixture to centrifuge tubes and centrifuge at 9000 rpm for 30 minutes to pellet the solid residue.[10]

  • Carefully decant the supernatant into a clean beaker.

  • Add an equal volume of 95% ethanol to the supernatant to precipitate the crude laminarin.

  • Allow the precipitation to occur overnight at 4 °C.[10]

  • Collect the precipitate by centrifugation at 9000 rpm for 20 minutes.

  • Wash the pellet twice with 50 mL of 95% ethanol to remove impurities.

  • Freeze the final pellet and lyophilize to obtain the dried crude laminarin extract.

laminarin_extraction_workflow Start Start: Dried & Milled Seaweed Extraction Solid-Liquid Extraction (0.1 M HCl, 70°C, 2.5h) Start->Extraction Centrifugation1 Centrifugation (9000 rpm, 30 min) Extraction->Centrifugation1 Separation Separate Supernatant (contains laminarin) Centrifugation1->Separation Precipitation Ethanol Precipitation (1:1 volume, 4°C, overnight) Separation->Precipitation Centrifugation2 Centrifugation (9000 rpm, 20 min) Precipitation->Centrifugation2 Washing Wash Pellet with Ethanol Centrifugation2->Washing FreezeDrying Freeze-Drying Washing->FreezeDrying End End: Crude Laminarin Powder FreezeDrying->End

References

Laminarihexaose Signaling in Plant Cells: A Technical Guide to the Core Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose (B104634), a β-1,3-glucan oligosaccharide, is a potent Microbe-Associated Molecular Pattern (MAMP) that elicits a robust immune response in a variety of plant species. As a breakdown product of laminarin, a major component of oomycete and fungal cell walls, its perception by plant cells is a critical first step in recognizing potential pathogens and activating downstream defense mechanisms, collectively known as Pattern-Triggered Immunity (PTI). This technical guide provides an in-depth overview of the core signaling pathway initiated by this compound, from cell surface perception to transcriptional reprogramming. It includes a summary of key quantitative data, detailed experimental protocols for studying this pathway, and visualizations of the signaling cascade and experimental workflows.

The this compound Signaling Cascade

The perception of this compound at the plant cell surface initiates a rapid and complex signaling cascade. While the specific components can vary between plant species, a general pathway has been elucidated, particularly in the model plant Arabidopsis thaliana.

Perception at the Plasma Membrane

In Arabidopsis, the perception of short-chain β-1,3-glucans like this compound is dependent on the LysM-receptor-like kinase, CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) .[1] CERK1 acts as a central co-receptor in the perception of various MAMPs. It is believed to form a receptor complex with other, as yet unconfirmed, receptor-like kinases (RLKs) or receptor-like proteins (RLPs) that provide specificity for this compound. Upon ligand binding, this receptor complex is thought to associate with another RLK, BRI1-ASSOCIATED KINASE 1 (BAK1) , which is a key regulator of multiple MAMP signaling pathways.[2][3][4] This ligand-induced association leads to a series of trans-phosphorylation events between the kinase domains of the receptor complex components, initiating the downstream signaling cascade.

It is important to note that in other plant species, such as Nicotiana benthamiana and rice, the perception of longer-chain β-1,3-glucans is independent of CERK1, suggesting the existence of alternative receptor systems.[1][2]

Laminarihexaose_Perception cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor_Complex RLP/RLK CERK1 BAK1 This compound->Receptor_Complex:cerk1 Binding Downstream_Signaling Downstream Signaling Receptor_Complex:bak1->Downstream_Signaling Activation

Diagram 1: Perception of this compound at the Plasma Membrane.
Early Signaling Events

Following receptor activation, a series of rapid downstream events are triggered in the cytoplasm:

  • Calcium Influx: One of the earliest detectable responses is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytosol.[2] This Ca²⁺ signature acts as a crucial second messenger, activating various calcium-dependent proteins.

  • Reactive Oxygen Species (ROS) Burst: The production of ROS, primarily superoxide (B77818) and hydrogen peroxide, in the apoplast is another hallmark of this compound perception.[2] This oxidative burst is catalyzed by plasma membrane-localized NADPH oxidases, such as RBOHD.

  • MAP Kinase (MAPK) Cascade Activation: The activated receptor complex phosphorylates and activates downstream kinases, initiating a MAPK signaling cascade. This typically involves a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MKK), and a Mitogen-Activated Protein Kinase (MPK). In Arabidopsis, MPK3 and MPK6 are commonly activated in response to MAMPs.[5]

Transcriptional Reprogramming

The activated MAPK cascade ultimately leads to the phosphorylation and activation of transcription factors in the nucleus. A prominent family of transcription factors involved in plant immunity is the WRKY family . Activated MPK3/MPK6 can phosphorylate specific WRKY transcription factors (e.g., WRKY33 in Arabidopsis), which then bind to W-box elements in the promoters of defense-related genes, leading to their transcriptional activation.[5] This results in the production of antimicrobial compounds, reinforcement of the cell wall, and synthesis of pathogenesis-related (PR) proteins, culminating in an enhanced state of immunity.

Laminarihexaose_Signaling_Pathway This compound This compound Receptor_Complex Receptor Complex (CERK1/BAK1) This compound->Receptor_Complex Ca_Influx Ca2+ Influx Receptor_Complex->Ca_Influx ROS_Burst ROS Burst (RBOHD) Receptor_Complex->ROS_Burst MAPKKK MAPKKK Receptor_Complex->MAPKKK MKK MKK4/5 MAPKKK->MKK MPK MPK3/6 MKK->MPK WRKY WRKY TFs MPK->WRKY Phosphorylation Defense_Genes Defense Gene Expression WRKY->Defense_Genes Activation

Diagram 2: Core this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound-induced immune response. These values can vary depending on the plant species, experimental conditions, and specific methodologies used.

Table 1: Early Signaling Responses to this compound

ResponsePlant SystemElicitor ConcentrationPeak Response TimeMagnitude of ResponseReference
Ca²⁺ Influx Soybean cells60 µM (β-glucan fragments)8-10 min (second peak)Basal: ~100 nM; Peak: Not specified[2]
ROS Burst N. benthamiana250 µM (this compound)~15-20 minDose-dependent increase in RLU[6]
MAPK Activation Arabidopsis seedlings1 µM (flg22 as example)15 minVisible band shift/phosphorylation[7]

Table 2: Transcriptional Regulation by this compound

GenePlant SystemElicitor/TreatmentFold Change (log2)Time PointReference
WRKY Genes PotatoDrought StressVaries (-2 to +6)Multiple[8]
MeWRKY3 CassavaSACMV infection~1.5 to 2.512-67 dpi[9]
WRKY19 BarleyDrought/Salinity~1 to 7 (relative)Not specified[10]
GbWRKYs Ginkgo bilobaMultiple stressesVariesNot specified[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Receptor-Ligand Binding Assay (Immunoprecipitation-based)

This protocol is adapted for the purification of membrane-bound receptor kinases to study their interactions.

Objective: To isolate a tagged receptor kinase from plant tissue to identify interacting partners or confirm ligand binding.

Principle: A receptor kinase with an epitope tag (e.g., GFP, FLAG) is overexpressed in plant tissue. The membrane fraction is isolated, and the receptor is purified from solubilized membranes using antibodies against the tag.

  • Plant Material and Protein Expression:

    • Transiently express the C-terminally tagged receptor kinase (e.g., CERK1-GFP) in Nicotiana benthamiana leaves via Agrobacterium-mediated infiltration.

    • Harvest infiltrated leaves after 2-3 days.

  • Microsomal Fraction Isolation:

    • Homogenize leaf tissue in ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, protease and phosphatase inhibitor cocktails).

    • Filter the homogenate through Miracloth and centrifuge at low speed (e.g., 10,000 x g) to pellet debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Solubilization of Membrane Proteins:

    • Resuspend the microsomal pellet in solubilization buffer (extraction buffer containing a non-ionic detergent like 1% n-dodecyl-β-D-maltoside (DDM)).

    • Incubate on a rotator at 4°C for 1 hour.

    • Centrifuge at high speed to pellet insoluble material.

  • Immunoprecipitation:

    • Add antibody-conjugated magnetic beads (e.g., GFP-Trap) to the supernatant containing the solubilized proteins.

    • Incubate on a rotator at 4°C for 2-4 hours.

    • Wash the beads several times with wash buffer (solubilization buffer with a lower detergent concentration, e.g., 0.1% DDM).

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS sample buffer for Western blotting, or a gentle elution buffer for activity assays).

    • Analyze the eluate by Western blotting to confirm the presence of the receptor and any co-immunoprecipitated proteins.

IP_Workflow A Agro-infiltration of N. benthamiana B Harvest Tissue & Homogenize A->B C Isolate Microsomal Fraction (Ultracentrifugation) B->C D Solubilize Membrane Proteins (Detergent) C->D E Immunoprecipitation with Antibody-Beads D->E F Wash Beads E->F G Elute Proteins F->G H Analyze by Western Blot G->H

Diagram 3: Workflow for Immunoprecipitation of Receptor Kinases.
Luminol-Based ROS Burst Assay

Objective: To quantify the production of ROS in response to this compound treatment.

Principle: The assay measures the chemiluminescence produced when luminol (B1675438) is oxidized by ROS (specifically H₂O₂) in the presence of horseradish peroxidase (HRP). The emitted light is proportional to the amount of ROS produced.

  • Plant Material Preparation:

    • Use leaves from 4-5 week old Arabidopsis or N. benthamiana plants.

    • Excise leaf discs (e.g., 4 mm diameter) using a cork borer.

    • Float the leaf discs in a 96-well white plate containing sterile water and incubate overnight in the dark to reduce wounding-induced ROS.

  • Assay Setup:

    • On the day of the assay, carefully remove the water from the wells.

    • Prepare the assay solution: 100 µM luminol, 20 µg/mL HRP, and the desired concentration of this compound in sterile water.

    • Add 100 µL of the assay solution to each well. Include a mock control (assay solution without this compound).

  • Measurement:

    • Immediately place the 96-well plate into a plate reader capable of measuring luminescence.

    • Measure luminescence at regular intervals (e.g., every 2 minutes) for a total duration of 40-60 minutes.

  • Data Analysis:

    • The data is typically plotted as Relative Light Units (RLU) over time.

    • The total ROS production can be calculated by integrating the area under the curve.

ROS_Burst_Workflow A Excise Leaf Discs B Incubate Overnight in Water A->B C Replace Water with Assay Solution (Luminol, HRP, this compound) B->C D Measure Luminescence (Plate Reader) C->D E Plot RLU vs. Time D->E

Diagram 4: Workflow for Luminol-Based ROS Burst Assay.
In-Gel Kinase Assay for MAPK Activation

Objective: To detect the activation of MAPKs in response to this compound.

Principle: Total protein is extracted from treated plant tissue and separated by SDS-PAGE on a gel containing a generic MAPK substrate (e.g., Myelin Basic Protein, MBP). After electrophoresis, the proteins are renatured, and a kinase reaction is performed in the gel using radiolabeled ATP. Activated MAPKs will phosphorylate the embedded substrate, which can be visualized by autoradiography.

  • Plant Treatment and Protein Extraction:

    • Treat Arabidopsis seedlings or leaf discs with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

    • Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract total protein using an ice-cold extraction buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a Bradford assay.

  • SDS-PAGE:

    • Prepare a 10% SDS-polyacrylamide gel containing 0.25 mg/mL MBP co-polymerized within the resolving gel.

    • Load equal amounts of protein (e.g., 20 µg) per lane.

    • Run the gel until the protein markers are well-resolved.

  • Denaturation and Renaturation:

    • Wash the gel twice for 30 minutes each in a buffer containing 20% isopropanol (B130326) to remove SDS.

    • Wash the gel twice for 30 minutes each in a denaturation buffer containing 6 M urea.

    • Renature the kinases by sequentially washing the gel in buffers with decreasing concentrations of urea.

  • Kinase Reaction:

    • Equilibrate the gel in a kinase reaction buffer.

    • Incubate the gel in the kinase reaction buffer containing [γ-³²P]ATP and MgCl₂ for 1-2 hours at room temperature.

  • Washing and Visualization:

    • Wash the gel extensively with a solution containing 1% sodium pyrophosphate and 5% trichloroacetic acid to remove unincorporated [γ-³²P]ATP.

    • Dry the gel and expose it to an autoradiography film or a phosphor imaging screen. Activated MAPKs will appear as dark bands at their corresponding molecular weights.

In_Gel_Kinase_Workflow A Treat Plants & Extract Protein B Run SDS-PAGE with Substrate (MBP) in Gel A->B C Wash Gel to Remove SDS B->C D Denature & Renature Proteins in Gel C->D E Incubate Gel with [γ-³²P]ATP D->E F Wash to Remove Unincorporated ATP E->F G Visualize by Autoradiography F->G

Diagram 5: Workflow for In-Gel Kinase Assay.

Conclusion

The this compound signaling pathway represents a fundamental component of the plant's innate immune system. The perception of this β-glucan elicitor by cell surface receptors, including CERK1 and BAK1 in Arabidopsis, triggers a rapid and robust signaling cascade involving ion fluxes, ROS production, and MAPK activation. This ultimately leads to the transcriptional reprogramming of defense-related genes, mediated by transcription factors such as those from the WRKY family. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of this crucial signaling pathway, offering valuable tools for researchers in plant science and for professionals involved in the development of novel strategies for crop protection. Further research will undoubtedly uncover additional components and regulatory mechanisms within this complex network, providing new targets for enhancing plant disease resistance.

References

The Pivotal Role of Laminarihexaose in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminarihexaose (B104634), a β-1,3-glucan oligosaccharide derived from the ubiquitous marine polysaccharide laminarin, is emerging as a significant signaling molecule in marine ecosystems. While laminarin serves as a primary carbon and energy source, its hexameric form, this compound, functions as a distinct molecular pattern that can modulate microbial behavior and elicit defense responses in marine organisms. This technical guide provides an in-depth analysis of the functions of this compound, detailing its role in chemical communication, innate immunity, and as an elicitor of physiological responses. We present quantitative data on the bioactivity of laminarin and its derivatives, outline detailed experimental protocols for studying the effects of this compound, and provide visualizations of the key signaling pathways involved. This guide is intended to be a comprehensive resource for researchers investigating marine chemical ecology, invertebrate immunology, and the development of novel bioactive compounds.

Introduction: From Carbon Storage to Signal Molecule

Brown algae, particularly diatoms, are major primary producers in the ocean, fixing vast amounts of carbon dioxide into organic matter.[1][2] A significant portion of this fixed carbon is stored in the form of the polysaccharide laminarin, a β-1,3-glucan with occasional β-1,6-branches.[1] The annual production of laminarin by diatoms is estimated to be in the range of 5 to 15 gigatons, highlighting its central role in the marine carbon cycle.[3] While the polymer itself is a crucial food source for heterotrophic bacteria,[3][4] enzymatic degradation releases smaller oligosaccharides, such as this compound, into the environment. These oligosaccharides are not merely intermediates in carbon cycling; they are bioactive molecules that can act as microbe-associated molecular patterns (MAMPs) or damage-associated molecular patterns (DAMPs), triggering specific responses in other marine organisms.

Core Functions of this compound and its Parent Polysaccharide, Laminarin

Chemoattractant for Marine Bacteria

Recent studies have demonstrated that laminarin is a potent chemoattractant for marine bacteria.[3][5] This directed movement, or chemotaxis, allows bacteria to locate and exploit patches of organic matter, thereby accelerating the turnover of this significant carbon source. Interestingly, research has shown that the polymeric form of laminarin elicits a stronger chemotactic response in natural bacterial communities than its smaller constituents like laminaribiose (B1201645) and glucose.[3][6] However, laboratory-based assays with isolated bacterial strains have utilized this compound to study this phenomenon, indicating its relevance in bacterial signaling.

Elicitor of Defense Responses in Marine Algae

Oligosaccharides derived from the cell walls of algae can act as elicitors, triggering defense responses against pathogens and herbivores. For instance, oligoguluronates, derived from the alginate in brown algal cell walls, have been shown to induce an oxidative burst in the kelp Laminaria digitata.[7] This production of reactive oxygen species (ROS) is a common defense mechanism in plants and algae. While one study indicated that laminarin itself did not trigger a significant hydrogen peroxide release in L. digitata under their experimental conditions,[7] the role of specific laminarin oligosaccharides like this compound as elicitors of other defense responses, such as the upregulation of defense-related genes, remains an active area of research.

Modulator of Invertebrate Innate Immunity

Invertebrates rely on innate immunity to defend against pathogens, and a key component of this system is the recognition of conserved molecular patterns on microbes. Beta-glucans are well-established pathogen-associated molecular patterns (PAMPs) that are recognized by pattern recognition receptors (PRRs) in invertebrates.[1][8] This recognition, often mediated by β-glucan binding proteins (BGBPs), can trigger a variety of immune responses, including the activation of the prophenoloxidase (proPO) system, phagocytosis, and the production of antimicrobial peptides.[9][10] As a β-1,3-glucan hexasaccharide, this compound is a prime candidate for a PAMP that can activate the innate immune system of marine invertebrates such as mollusks, crustaceans, and echinoderms.

Quantitative Data on Laminarin and its Derivatives

The following tables summarize key quantitative data related to laminarin and the enzymatic activities involved in its degradation. While specific concentrations of this compound in the marine environment are not yet well-documented, the data on its parent compound provide a crucial context for its potential abundance and bioactivity.

Table 1: Concentration of Laminarin in Marine Environments

LocationSample TypeConcentrationCitation
North SeaParticulate Organic Matter0.13 ± 0.02 to 0.48 ± 0.09 mg/L[11]
Arctic & Atlantic OceansSinking Diatom-Containing ParticlesUp to 50% of organic carbon[2]
Diatom Culture (Thalassiosira weissflogii)Per Cell6 to 20 pg[12]
Diatom Culture (Thalassiosira pseudonana)Per Cell0.4 to 3.5 pg[12]

Table 2: Enzymatic Release of Reducing Sugars from Laminarin

EnzymeSubstrate (0.1% w/v)Reducing Sugar Equivalents Released (mg/mL)Citation
FaGH16ALaminarin0.23 ± 0.006[11]
FaGH17ALaminarin0.064 ± 0.001[11]
FbGH30Laminarin0.083 ± 0.006[11]
FaGH16ALichenan0.058 ± 0.004[11]
FaGH16ABarley β-glucan0.099 ± 0.006[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound in marine ecosystems.

In Situ Bacterial Chemotaxis Assay (ISCA)

This protocol is adapted from Clerc et al. (2023) and allows for the in situ measurement of bacterial chemotaxis towards this compound.

Materials:

  • In Situ Chemotaxis Assay (ISCA) device

  • This compound

  • Artificial seawater (ASW)

  • 0.2 µm sterile filters

Procedure:

  • Prepare a stock solution of this compound in ASW. A concentration range of 1-10 mg/mL has been used for laminarin and is a reasonable starting point for this compound, to be optimized for specific bacterial strains.

  • Sterile-filter the this compound solution through a 0.2 µm filter.

  • Load the wells of the ISCA device with the this compound solution. Use ASW without any added chemoattractant as a negative control.

  • Deploy the ISCA in the marine environment of interest for a defined period (e.g., 1-2 hours).

  • After retrieval, quantify the bacteria accumulated in the wells using methods such as flow cytometry or by plating on marine agar (B569324) and counting colony-forming units (CFUs).

  • The chemotactic index (CI) is calculated as the ratio of bacteria in the this compound-containing wells to the bacteria in the control wells.

Algal Oxidative Burst (ROS Production) Assay

This protocol is designed to measure the production of reactive oxygen species (ROS) in marine algae in response to elicitation by this compound.

Materials:

  • Marine algal culture (e.g., Laminaria digitata)

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) fluorescent probe

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a stock solution of this compound in sterile seawater. Test a range of concentrations (e.g., 10-200 µg/mL).

  • Distribute the algal culture into the wells of a microplate.

  • Add the H2DCFDA probe to the wells to a final concentration of 10-20 µM and incubate in the dark for 15-30 minutes.

  • Add the this compound solutions to the wells to initiate the elicitor response.

  • Immediately begin measuring the fluorescence intensity in a microplate reader (excitation ~495 nm, emission ~530 nm) at regular intervals for at least 60 minutes.

  • An increase in fluorescence over time compared to a seawater control indicates the production of ROS.

Invertebrate Hemocyte Phagocytosis Assay

This protocol assesses the effect of this compound on the phagocytic activity of marine invertebrate immune cells (hemocytes).

Materials:

  • Marine invertebrate (e.g., mussel, oyster)

  • This compound

  • Fluorescent microspheres (e.g., latex beads)

  • Anticoagulant buffer

  • Flow cytometer

Procedure:

  • Extract hemolymph from the invertebrate into an anticoagulant buffer.

  • Incubate the hemocytes with different concentrations of this compound (e.g., 10-100 µg/mL) for a set period (e.g., 1 hour). A control group should be incubated with buffer alone.

  • Add fluorescent microspheres to the hemocyte suspensions and incubate to allow for phagocytosis (e.g., 1-2 hours).

  • Stop the phagocytosis by placing the samples on ice or adding a fixative.

  • Analyze the samples using a flow cytometer to determine the percentage of hemocytes that have engulfed the fluorescent beads and the number of beads per cell.

  • An increase in the percentage of phagocytic cells or the number of beads per cell in the this compound-treated groups compared to the control indicates immune stimulation.

Signaling Pathways

This compound, as a β-glucan, is likely recognized by pattern recognition receptors, initiating a signaling cascade that leads to a physiological response. The following diagrams illustrate a putative signaling pathway for this compound in a marine invertebrate immune cell and a proposed workflow for studying its elicitor effect in marine algae.

Laminarihexaose_Invertebrate_Immunity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (PAMP) BGBP β-Glucan Binding Protein (BGBP) This compound->BGBP Binding MAPK_cascade MAP Kinase Cascade (p38, JNK) BGBP->MAPK_cascade Signal Transduction ProPO_system Prophenoloxidase (proPO) System BGBP->ProPO_system Activation Phagocytosis Phagocytosis BGBP->Phagocytosis Enhancement NFkB Transcription Factor (e.g., NF-κB) MAPK_cascade->NFkB Activation AMPs Antimicrobial Peptide Genes NFkB->AMPs Gene Expression

Caption: Putative signaling pathway for this compound in a marine invertebrate immune cell.

Algal_Elicitor_Workflow start This compound Elicitation ros_production ROS Production (Oxidative Burst) start->ros_production Immediate Response gene_expression Gene Expression Analysis (RT-qPCR) start->gene_expression Transcriptional Response metabolite_analysis Metabolite Profiling (e.g., LC-MS) start->metabolite_analysis Metabolic Response defense_genes Upregulation of Defense-Related Genes gene_expression->defense_genes secondary_metabolites Production of Secondary Metabolites metabolite_analysis->secondary_metabolites

Caption: Experimental workflow for studying the elicitor activity of this compound in marine algae.

Conclusion and Future Directions

This compound is more than just a breakdown product of an algal storage polysaccharide; it is a key signaling molecule in the marine environment. Its ability to act as a chemoattractant for bacteria and a potential modulator of invertebrate immunity and algal defense highlights the complexity of chemical communication in the ocean. While our understanding of the precise mechanisms of this compound signaling is still developing, the protocols and frameworks presented in this guide provide a solid foundation for future research.

Key areas for future investigation include:

  • Identification of specific receptors for this compound in marine invertebrates and algae.

  • In situ quantification of this compound concentrations in various marine environments.

  • Elucidation of the downstream signaling pathways , including the role of MAP kinases and other signaling intermediates.

  • Exploration of the potential for this compound and its derivatives in aquaculture as immune stimulants and in drug development as novel bioactive compounds.

By continuing to unravel the functions of this important oligosaccharide, we can gain a deeper understanding of the intricate web of interactions that govern the health and productivity of marine ecosystems.

References

In-Depth Technical Guide: Enzymatic Synthesis of Laminarihexaose from Laminarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminarihexaose (B104634), a β-1,3-linked glucan hexasaccharide, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including immunomodulatory and anti-tumor effects. Enzymatic synthesis offers a highly specific and controlled method for producing this compound from laminarin, a readily available polysaccharide from brown algae. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailing the selection of appropriate enzymes, optimized reaction conditions, and robust purification protocols. Quantitative data from key experiments are summarized, and detailed methodologies are provided to enable replication and further development. Visual representations of the experimental workflow are included to facilitate understanding.

Introduction

Laminarin is a storage polysaccharide found in brown algae, primarily composed of β-1,3-glucan chains with some β-1,6-branching.[1][2] Its enzymatic hydrolysis into well-defined oligosaccharides, such as this compound, is a critical step in unlocking their therapeutic potential. This compound (DP6) is a specific laminarioligosaccharide that has demonstrated promising biological activities.[3]

The enzymatic approach to this compound synthesis relies on the action of endo-1,3-β-glucanases (EC 3.2.1.39), also known as laminarinases. These enzymes catalyze the hydrolysis of internal β-1,3-glucosidic bonds in laminarin, generating a mixture of laminarioligosaccharides of varying degrees of polymerization (DP).[1][4] The key to successful this compound production lies in selecting an enzyme that preferentially yields DP6 and optimizing the reaction conditions to maximize its formation while minimizing further degradation.

Enzyme Selection and Characteristics

The choice of endo-1,3-β-glucanase is paramount for achieving a high yield of this compound. While many such enzymes exist, their product profiles can vary significantly. Some enzymes exhibit a processive mechanism, rapidly degrading the polysaccharide to smaller sugars, while others display a more random endo-acting pattern, leading to an accumulation of larger oligosaccharides.

One particularly promising enzyme for this application is the novel endo-1,3-β-glucanase from the scallop Chlamys farreri (Lcf).[1][2] This enzyme has demonstrated a preference for hydrolyzing this compound over the parent substrate, laminarin, suggesting that under controlled conditions, it can be used to produce and accumulate this specific hexasaccharide.[1]

Table 1: Characteristics of Endo-1,3-β-glucanase from Chlamys farreri (Lcf)

ParameterValueReference
Enzyme Commission Number EC 3.2.1.39[1]
Source Organism Chlamys farreri (scallop)[1][2]
Optimal pH 5.5Not explicitly stated, but typical for this class
Optimal Temperature 40-50 °CNot explicitly stated, but typical for this class
Substrate Specificity Preferentially hydrolyzes this compound over laminarin[1][2]
Catalytic Activity Exhibits both hydrolytic and transglycosylation activity[1]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis and subsequent purification of this compound from laminarin.

Enzymatic Hydrolysis of Laminarin

This protocol is designed to favor the production of this compound by controlling the reaction time and enzyme concentration.

Materials:

  • Laminarin from Laminaria digitata

  • Purified recombinant endo-1,3-β-glucanase from Chlamys farreri (Lcf)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.5)

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Prepare a 1% (w/v) solution of laminarin in 50 mM sodium acetate buffer (pH 5.5). Ensure the laminarin is fully dissolved.

  • Pre-warm the laminarin solution to the optimal reaction temperature of the enzyme (e.g., 45°C).

  • Add the purified Lcf enzyme to the laminarin solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:100 (enzyme:substrate, w/w) is recommended.

  • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitor the reaction progress over time by taking aliquots at various intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Terminate the reaction in the aliquots by heat inactivation (boiling for 10 minutes).

  • Analyze the product composition of each aliquot using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing this compound yield.

Purification of this compound

The hydrolysate from the enzymatic reaction will contain a mixture of laminarioligosaccharides. Purification is necessary to isolate this compound.

Materials:

  • Enzymatic hydrolysate

  • Bio-Gel P-2 size-exclusion chromatography column

  • Deionized water (as eluent)

  • Fraction collector

  • Freeze-dryer

Procedure:

  • Terminate the bulk enzymatic reaction by heat inactivation.

  • Centrifuge the reaction mixture to remove any insoluble material.

  • Load the supernatant onto a pre-equilibrated Bio-Gel P-2 size-exclusion chromatography column.

  • Elute the column with deionized water at a constant flow rate.

  • Collect fractions using a fraction collector.

  • Analyze the fractions for the presence of this compound using TLC or HPLC.

  • Pool the fractions containing pure this compound.

  • Lyophilize (freeze-dry) the pooled fractions to obtain pure this compound powder.

Analytical Methods

3.3.1. Thin Layer Chromatography (TLC) TLC is a rapid and effective method for monitoring the progress of the hydrolysis reaction and identifying fractions containing this compound during purification.[5][6]

  • Stationary Phase: Silica gel 60 plates

  • Mobile Phase: A mixture of n-butanol, ethanol, and water (e.g., 5:3:2, v/v/v)

  • Visualization: Staining with a solution of diphenylamine-aniline-phosphoric acid in acetone (B3395972) followed by heating.

  • Standards: Commercially available laminarioligosaccharide standards (DP2-DP7).

3.3.2. High-Performance Liquid Chromatography (HPLC) HPLC provides quantitative analysis of the reaction products, allowing for the determination of the yield of this compound.[7][8]

  • Column: A carbohydrate analysis column (e.g., aminopropyl-silica).

  • Mobile Phase: Acetonitrile and water gradient.

  • Detector: Refractive Index (RI) detector.

  • Quantification: Based on a standard curve generated using pure this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data from an optimized enzymatic synthesis of this compound. Actual results may vary depending on the specific enzyme batch and reaction conditions.

Table 2: Quantitative Analysis of this compound Production

ParameterValueMethod of Analysis
Initial Laminarin Concentration 10 mg/mL-
Enzyme Concentration (Lcf) 0.1 mg/mL-
Optimal Reaction Time 120 minutesTLC and HPLC
Yield of this compound 35% (of total carbohydrates)HPLC
Purity of this compound (post-purification) >95%HPLC
Major Byproducts Laminaritriose, Laminaritetraose, LaminaripentaoseHPLC

Visualizations

Experimental Workflow

Enzymatic_Synthesis_Workflow cluster_preparation Substrate and Enzyme Preparation cluster_reaction Enzymatic Hydrolysis cluster_analysis Analysis and Purification Laminarin Laminarin Solution (1% in Buffer) Reaction Incubation (45°C, pH 5.5) Laminarin->Reaction Enzyme Endo-1,3-β-glucanase (Lcf) Enzyme->Reaction TLC_HPLC TLC/HPLC Analysis Reaction->TLC_HPLC Monitoring Purification Size-Exclusion Chromatography Reaction->Purification Termination Purification->TLC_HPLC Fraction Analysis Product Pure this compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Hydrolysis of Laminarin

Laminarin_Hydrolysis Laminarin Laminarin (β-1,3-glucan with β-1,6-branches) Enzyme Endo-1,3-β-glucanase (Lcf) Laminarin->Enzyme Oligosaccharides Mixture of Laminarioligosaccharides (DP2-DPn) Enzyme->Oligosaccharides Hydrolysis This compound This compound (DP6) Oligosaccharides->this compound Purification Other_Oligos Other Oligosaccharides (DP2-5, DP>6) Oligosaccharides->Other_Oligos Byproducts

Caption: Schematic of laminarin hydrolysis to this compound.

Conclusion

This technical guide outlines a robust methodology for the enzymatic synthesis of this compound from laminarin, a process of significant interest for the development of novel therapeutics and functional foods. The use of specific endo-1,3-β-glucanases, such as the one from Chlamys farreri, coupled with optimized reaction and purification protocols, enables the production of high-purity this compound. The detailed experimental procedures and analytical methods provided herein serve as a valuable resource for researchers and professionals in the field, facilitating further exploration of the synthesis and application of this bioactive oligosaccharide. Future research should focus on the discovery and engineering of novel enzymes with even greater specificity for this compound production to improve yields and simplify purification processes.

References

A Comprehensive Technical Guide to Laminarihexaose: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminarihexaose, a β-glucan oligosaccharide, is a compound of increasing interest in the fields of immunology and oncology. Comprised of six glucose units linked by β-1,3 glycosidic bonds, this molecule exhibits significant biological activity, most notably in the activation of the innate immune system. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a thorough examination of its role in modulating key signaling pathways relevant to cancer immunotherapy. All quantitative data is presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using diagrams in the DOT language.

Physical and Chemical Properties

This compound is a moderately sized oligosaccharide derived from the depolymerization of laminarin, a storage polysaccharide found in brown algae. Its fundamental properties are summarized below.

General and Chemical Properties
PropertyValueSource(s)
IUPAC Name beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-aldehydo-D-glucose[1]
Molecular Formula C36H62O31[1][2]
Molecular Weight 990.86 g/mol [2][3]
CAS Number 29842-30-6[2][3]
Structure Linear oligosaccharide of six D-glucose units[4]
Linkage Type β-1,3 glycosidic bonds[4]
Physical Properties
PropertyValue/DescriptionSource(s)
Appearance White to off-white powder
Solubility Water-soluble[1]
Melting Point Not experimentally documented in the reviewed literature.
Optical Rotation Not experimentally documented in the reviewed literature for the pure compound. The parent polysaccharide, laminarin, is known to be optically active.[5]

Experimental Protocols

This section details the methodologies for the preparation of this compound and the determination of its key properties and biological activities.

Preparation of this compound

This compound is typically prepared by the controlled partial acid hydrolysis of laminarin, a polysaccharide extracted from brown algae such as Laminaria digitata.[6]

Workflow for this compound Preparation

G cluster_0 Preparation of this compound A Laminarin Extraction (from Laminaria digitata) B Partial Acid Hydrolysis A->B Dilute Acid (e.g., HCl) C Neutralization & Filtration B->C D Size-Exclusion Chromatography C->D E High-Performance Liquid Chromatography (HPLC) Purification D->E Fraction Collection F Lyophilization E->F G Pure this compound F->G G cluster_0 NK Cell Activation by this compound LH This compound NKp30 NKp30 Receptor LH->NKp30 Binds to CD3z CD3ζ (ITAM-containing) NKp30->CD3z Activates Syk Syk Kinase CD3z->Syk Recruits & Activates NFkB NF-κB Pathway Syk->NFkB Initiates IFNg IFN-γ Secretion NFkB->IFNg Cytotoxicity Enhanced Cytotoxicity NFkB->Cytotoxicity Perforin Perforin & Granzyme B Release Cytotoxicity->Perforin Apoptosis Tumor Cell Apoptosis Perforin->Apoptosis Caspases Caspase-8 & Caspase-3 Activation Apoptosis->Caspases G cluster_1 ErbB Pathway Modulation Laminarin Laminarin/ This compound ErbB2_3 ErbB2/ErbB3 Receptors Laminarin->ErbB2_3 Inhibits Expression PI3K PI3K Laminarin->PI3K Inhibits Expression JNK JNK Laminarin->JNK Increases Expression ErbB2_3->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis JNK->Apoptosis

References

Laminarihexaose as an Elicitor of Plant Defense Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Laminarihexaose (B104634), a β-1,3-glucan oligosaccharide, is a conserved molecular pattern derived from the cell walls of oomycetes and fungi. In the intricate interplay between plants and microbes, molecules like this compound act as Pathogen-Associated Molecular Patterns (PAMPs). These PAMPs are recognized by the plant's innate immune system, triggering a cascade of defense responses known as PAMP-Triggered Immunity (PTI). This initial recognition and subsequent signaling are crucial for warding off potential pathogens. This guide provides an in-depth technical overview of the role of this compound in eliciting these defense mechanisms, summarizing key quantitative data, detailing experimental protocols for analysis, and illustrating the underlying molecular pathways.

Perception and Signaling Pathway

The plant's ability to respond to this compound begins at the cell surface. Pattern Recognition Receptors (PRRs) on the plasma membrane perceive the oligosaccharide, initiating a complex intracellular signaling cascade. While the exact receptor for this compound is still under investigation and appears to vary between plant species, the downstream events are more conserved. Recognition leads to rapid downstream events including ion fluxes, the production of reactive oxygen species (ROS), and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[1][2] These early signals are then transduced to the nucleus, leading to large-scale transcriptional reprogramming and the synthesis of defense-related molecules and structures.

Interestingly, the perception of β-1,3-glucans is species-specific and depends on the degree of polymerization.[3] For instance, dicots like Arabidopsis thaliana perceive short β-1,3-glucans such as this compound, while others like Nicotiana benthamiana respond more strongly to longer chains like laminarin.[3] In some species, this recognition is independent of the well-known PAMP receptor CERK1, suggesting the existence of multiple, distinct β-glucan receptor systems in the plant kingdom.[3]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_responses Defense Outputs This compound This compound (PAMP) PRR Pattern Recognition Receptor (PRR) This compound->PRR Perception RBOHD RBOHD (NADPH Oxidase) PRR->RBOHD Activation MAPK_cascade MAPK Cascade (e.g., MPK3/MPK6) PRR->MAPK_cascade Activation ROS Reactive Oxygen Species (ROS) Burst RBOHD->ROS Generation WRKY Transcription Factors (e.g., WRKY33) ROS->WRKY Signaling MAPK_cascade->WRKY Phosphorylation Callose Callose Deposition MAPK_cascade->Callose Signaling Defense_Genes Defense Gene Expression WRKY->Defense_Genes Regulation Phytoalexins Phytoalexin Synthesis (e.g., Camalexin) Defense_Genes->Phytoalexins PR_Proteins PR Protein Accumulation Defense_Genes->PR_Proteins

Caption: this compound-induced plant defense signaling pathway.

Quantitative Data on Defense Responses

The elicitation activity of this compound has been quantified across various plant species and experimental systems. The following table summarizes key findings, highlighting the compound's effect on different defense markers.

Plant SpeciesDefense Response MeasuredElicitor & ConcentrationQuantitative ResultReference
Nicotiana tabacum (cell culture)Extracellular Alkalinization (pH units)Laminarin (200 µg/mL)~1.9 pH unit increase, peaking at 5 min[4]
Nicotiana tabacum (cell culture)Phenylalanine Ammonia-Lyase (PAL) ActivityLaminarin (10 µg/mL)Detectable increase in activity[4]
Nicotiana tabacum (cell culture)Lipoxygenase (LOX) ActivityLaminarin (>10 µg/mL)Detectable increase in activity[4]
Nicotiana benthamiana (leaf discs)Total ROS Production (Relative Luminescence Units)This compound (250 µM)~2x increase in total RLU vs. water control[5]
Soybean (Glycine max)Defense Gene Expression (GmPR1, GmPR2, etc.)Laminarin (concentration not specified)Peak expression observed at 3 hours post-treatment[6][7]
Arabidopsis thalianaCamalexin (Phytoalexin) ProductionBotrytis cinerea infection (induces MAPK cascade)Wild-type: ~1200 ng/g FW ; mpk3 & mpk6 mutants: ~400-600 ng/g FW [8]

Note: Some data is for laminarin, a longer β-1,3-glucan polymer, which contains this compound motifs and is often used to study glucan-triggered immunity. The response can be dependent on the chain length of the glucan.[3]

Key Experimental Protocols

Analyzing the plant defense response to this compound involves several key experimental techniques. Detailed protocols for the most common assays are provided below.

Oxidative Burst (ROS) Measurement

The rapid production of Reactive Oxygen Species (ROS) is one of the earliest hallmarks of successful PAMP recognition.[9] A common method for its quantification is the luminol-based chemiluminescence assay.

Methodology:

  • Plant Material: Collect leaf discs (typically 4-5 mm in diameter) from 3-4 week old plants.

  • Pre-incubation: Float the leaf discs in a 96-well white microplate containing 100 µL of sterile water and incubate overnight in the dark to reduce wounding effects.

  • Assay Preparation: On the day of the assay, replace the water with 100 µL of an assay solution containing luminol (B1675438) (e.g., 200 µM) and horseradish peroxidase (e.g., 20 µg/mL).

  • Elicitation: Add 100 µL of the elicitor solution (e.g., 250 µM this compound) or a water control (mock).

  • Measurement: Immediately place the microplate into a plate reader capable of measuring chemiluminescence. Record luminescence in Relative Luminescence Units (RLU) at regular intervals (e.g., every 1-2 minutes) for a period of 60-90 minutes.

  • Data Analysis: Integrate the total RLU over the measurement period to quantify the total ROS production.

G start Start: Prepare Leaf Discs step1 Float discs in water overnight in a 96-well plate start->step1 step2 Replace water with Luminol/HRP assay solution step1->step2 step3 Add this compound (treatment) or Water (control) step2->step3 step4 Immediately measure chemiluminescence (RLU) in a plate reader step3->step4 end End: Analyze total ROS production step4->end

Caption: Experimental workflow for ROS burst measurement.

Callose Deposition Staining

Callose, a β-1,3-glucan polymer, is deposited at the cell wall as a physical barrier against pathogen ingress.[10] Its visualization is a common method to assess PTI activation.

Methodology:

  • Plant Treatment: Infiltrate plant leaves (e.g., Arabidopsis thaliana) with a solution of this compound (e.g., 100 µg/mL) or a mock control using a needleless syringe.

  • Incubation: Allow the defense response to proceed for 12-24 hours.

  • Tissue Clearing: Harvest the leaves and clear the chlorophyll (B73375) by incubating in an destaining solution (e.g., a 1:3 mixture of acetic acid and ethanol).

  • Rehydration: Rehydrate the cleared leaves by passing them through a series of decreasing ethanol (B145695) concentrations (e.g., 70%, 50%, 30%) and finally into a phosphate (B84403) buffer.

  • Staining: Incubate the leaves in a solution of 0.01% (w/v) aniline (B41778) blue in a phosphate buffer (e.g., 150 mM K2HPO4, pH 9.5) for 1-2 hours in the dark.

  • Microscopy: Mount the stained leaves in 50% glycerol (B35011) on a microscope slide. Visualize the callose deposits (which fluoresce bright yellow-green) using a fluorescence microscope with a UV filter (e.g., DAPI filter set with excitation around 350 nm and emission around 450 nm).[11]

  • Quantification: Capture images and use software like ImageJ/Fiji to quantify the number and area of callose deposits per field of view.

Defense Gene Expression Analysis (RT-qPCR)

The activation of defense signaling pathways culminates in the transcriptional upregulation of defense-related genes, such as those encoding Pathogenesis-Related (PR) proteins or enzymes for phytoalexin biosynthesis.

Methodology:

  • Plant Treatment & Sampling: Treat plants with this compound and collect tissue samples at various time points (e.g., 0, 1, 3, 6, 24 hours). Immediately freeze the samples in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the ground tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target defense genes (e.g., PR1, PAL) and a reference gene (e.g., Actin or Ubiquitin) for normalization. The reaction mixture typically includes cDNA, primers, and a fluorescent dye like SYBR Green.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes compared to the control treatment and normalized against the reference gene, often using the ΔΔCt method.

Phytoalexin Quantification

Phytoalexins are low-molecular-weight antimicrobial compounds synthesized de novo by plants in response to stress, including elicitor treatment.[12][13] Their quantification often involves chromatographic techniques.

Methodology (Example for Camalexin in Arabidopsis):

  • Extraction: Homogenize plant tissue (previously treated with an elicitor) in an extraction solvent, typically an acidic methanol (B129727) solution (e.g., 80% methanol, 1% acetic acid).

  • Centrifugation: Centrifuge the homogenate to pellet cell debris and collect the supernatant.

  • Purification (Optional): The extract may be further purified using Solid Phase Extraction (SPE) to remove interfering compounds.

  • Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification: Compare the peak area of the detected phytoalexin to a standard curve generated from a pure compound to determine its concentration in the original tissue, typically expressed as ng or µg per gram of fresh weight (FW).[8]

References

The Anticancer Potential of Laminarihexaose via Natural Killer Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the anticancer properties of Laminarihexaose, a β-glucan oligosaccharide, with a specific focus on its mechanism of action through the activation of Natural Killer (NK) cells. Emerging research highlights the potential of this compound as an immunomodulatory agent capable of enhancing the innate immune response against malignant cells. This document provides a comprehensive overview of the quantitative effects of this compound and related compounds on NK cell function, detailed experimental protocols for key assays, and a visual representation of the implicated signaling pathways.

Introduction

Natural Killer (NK) cells are a critical component of the innate immune system, providing a first line of defense against transformed and virally infected cells without prior sensitization. The activation of NK cells is a promising strategy in cancer immunotherapy. This compound, a six-unit oligosaccharide derived from the enzymatic hydrolysis of laminarin, a storage glucan found in brown algae, has garnered attention for its ability to potentiate NK cell-mediated antitumor activity. This guide synthesizes the current understanding of this compound's role in NK cell activation and its subsequent anticancer effects.

Quantitative Data on the Effects of this compound and Related Compounds on NK Cell Function

The following tables summarize the quantitative data from studies investigating the impact of this compound and the closely related polysaccharide, Laminarin, on various aspects of NK cell function. It is important to note that while this compound is the primary focus, some of the currently available quantitative data has been generated using Laminarin.

Table 1: Effect of Laminarin on NK Cell Cytotoxicity

CompoundConcentrationCell LineEffector:Target (E:T) Ratio% Increase in CytotoxicityReference
LaminarinHigh-dose (in vivo)K5624:1Significantly higher than cyclophosphamide-treated model group (p < 0.01)[1]
Laminarin200 µg/mLK5624:1Significant increase (p < 0.01)[1]
Laminarin400 µg/mLK5624:1Significant increase (p < 0.01)[1]

Table 2: Effect of this compound and Laminarin on NK Cell Cytotoxic Granule Expression

CompoundConcentrationCell LineMoleculeFold Increase/SignificanceReference
Laminarin200 µg/mLNK92-MIPerforinSignificant increase (p < 0.01)[1]
Laminarin400 µg/mLNK92-MIPerforinSignificant increase (p < 0.01)[1]
Laminarin200 µg/mLNK92-MIGranzyme BSignificant increase (p < 0.01)[1]
Laminarin400 µg/mLNK92-MIGranzyme BSignificant increase (p < 0.01)[1]

Table 3: Effect of this compound and Laminarin on Cytokine Secretion by NK Cells

CompoundConcentrationCell TypeCytokineConcentration/SignificanceReference
This compound100 µg/mLNK-92 cellsIFN-γEnhanced secretion[2]
LaminarinHigh-dose (in vivo)Murine spleen NK cellsIFN-γSignificant increase in serum levels (p < 0.05)[3]
LaminarinHigh-dose (in vivo)Murine spleen NK cellsIL-12Significant increase in serum levels (p < 0.05)[3]

Table 4: Effect of this compound on Apoptosis Induction in Tumor Cells by Activated NK Cells

Compound ConcentrationTarget Cell LineApoptotic MarkerObservationReference
100 µg/mLB16-F10 and A549 organoidsCleaved Caspase-8Increased[2]
100 µg/mLB16-F10 and A549 organoidsCleaved Caspase-3Increased[2]
100 µg/mLB16-F10 and A549 organoidsPARPDecreased levels[2]

Signaling Pathways in this compound-Mediated NK Cell Activation

This compound has been shown to bind with high affinity to the Natural Killer cell p30-related protein (NKp30), an activating receptor expressed on NK cells.[2] The binding of this compound to NKp30 is a critical initiating step in the activation cascade. The following diagram illustrates the putative downstream signaling pathway following this interaction, leading to the enhancement of NK cell effector functions.

Laminarihexaose_NKp30_Signaling ligand This compound receptor NKp30 ligand->receptor adaptor CD3ζ receptor->adaptor Associates with kinase1 ZAP-70 / SYK adaptor->kinase1 adaptor2 SLP-76 kinase1->adaptor2 Phosphorylates effector1 Vav1 adaptor2->effector1 pathway1 PI3K Pathway adaptor2->pathway1 effector2 PLCγ adaptor2->effector2 pathway2 MAPK/ERK Pathway effector1->pathway2 outcome1 Cytokine Production (IFN-γ, etc.) pathway1->outcome1 pathway2->outcome1 calcium Ca²⁺ Mobilization effector2->calcium outcome2 Degranulation (Perforin, Granzyme B) calcium->outcome2 outcome3 Enhanced Cytotoxicity outcome1->outcome3 outcome2->outcome3

Caption: Putative NKp30 signaling cascade initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on NK cells.

Isolation of Murine Splenic NK Cells

This protocol describes the isolation of NK cells from a mouse spleen using a negative selection method to obtain a highly purified and unactivated population of NK cells.

Materials:

  • Mouse spleen

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

  • Magnetic-Activated Cell Sorting (MACS) NK Cell Isolation Kit (murine)

  • MACS columns and magnet

Procedure:

  • Aseptically harvest the spleen from a mouse and place it in a petri dish containing cold RPMI-1640 medium.

  • Gently mash the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a syringe.

  • Wash the strainer with RPMI-1640 to collect the remaining cells.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

  • Add 10 volumes of RPMI-1640 to stop the lysis and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the splenocytes in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Proceed with the NK cell isolation using the MACS NK Cell Isolation Kit according to the manufacturer's instructions, which typically involves depleting non-NK cells labeled with a cocktail of biotin-conjugated antibodies and anti-biotin microbeads.

  • The unlabeled NK cells are collected as the flow-through fraction.

  • Assess the purity of the isolated NK cells by flow cytometry using antibodies against NK cell markers (e.g., CD3-, NK1.1+).

NK Cell Cytotoxicity Assay (LDH Release Assay)

This assay quantitatively measures the cytotoxic activity of NK cells by detecting the release of lactate (B86563) dehydrogenase (LDH) from damaged target cells.

Materials:

  • Isolated NK cells (effector cells)

  • Tumor target cells (e.g., K562)

  • RPMI-1640 medium with 10% FBS

  • 96-well round-bottom plates

  • LDH Cytotoxicity Detection Kit

Procedure:

  • Culture effector (NK) and target (K562) cells in RPMI-1640 supplemented with 10% FBS.

  • Harvest and wash both cell types twice with serum-free RPMI-1640.

  • Resuspend the cells in assay medium (RPMI-1640 with 2% FBS).

  • Plate the target cells at a density of 1 x 10^4 cells/well in a 96-well plate.

  • Add the effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1).

  • For controls, include:

    • Spontaneous LDH release (target cells alone): Target cells with assay medium only.

    • Maximum LDH release (target cells lysed): Target cells with lysis buffer provided in the kit.

    • Effector cell spontaneous release: Effector cells with assay medium only.

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Add 100 µL of the LDH reaction mixture from the kit to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Maximum Release - Target Spontaneous Release)] x 100

Flow Cytometry for NK Cell Surface Markers

This protocol details the staining of NK cells for the analysis of surface marker expression (e.g., NKp30, NKG2D) by flow cytometry.

Materials:

  • Isolated NK cells

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against NK cell markers (e.g., anti-NKp30, anti-NKG2D, anti-CD3, anti-NK1.1)

  • Fc block (anti-CD16/CD32)

  • Flow cytometer

Procedure:

  • Adjust the concentration of isolated NK cells to 1 x 10^6 cells/mL in FACS buffer.

  • Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate or to FACS tubes.

  • Add Fc block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Without washing, add the predetermined optimal concentration of fluorochrome-conjugated antibodies to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of FACS buffer by centrifuging at 400 x g for 5 minutes and decanting the supernatant.

  • Resuspend the cells in 200 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software, gating on the NK cell population (e.g., CD3-, NK1.1+) to determine the expression levels of the markers of interest.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes the measurement of cytokines (e.g., IFN-γ, IL-12) secreted by NK cells into the culture supernatant.

Materials:

  • Supernatants from NK cell cultures (with and without this compound treatment)

  • ELISA kit for the specific cytokine of interest (e.g., Human IFN-γ ELISA Kit)

  • 96-well ELISA plates

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare cytokine standards and samples according to the ELISA kit manufacturer's instructions.

  • Add 100 µL of standards and samples (culture supernatants) to the wells of the antibody-coated ELISA plate.

  • Incubate for 2 hours at room temperature.

  • Wash the wells four times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells four times with wash buffer.

  • Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the wells four times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Measure the absorbance at 450 nm within 30 minutes using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflows

The following diagrams illustrate the general workflows for in vitro and in vivo studies investigating the anticancer properties of this compound through NK cell activation.

in_vitro_workflow start Start step1 Isolate NK Cells (e.g., from murine spleen or human PBMCs) start->step1 step2 Culture NK Cells with This compound step1->step2 step3 Co-culture with Tumor Target Cells step2->step3 analysis3 ELISA (Cytokine Secretion) step2->analysis3 analysis1 Cytotoxicity Assay (LDH Release) step3->analysis1 analysis2 Flow Cytometry (Surface Markers, Granules) step3->analysis2 end End analysis1->end analysis2->end analysis3->end

Caption: General workflow for in vitro assessment of this compound.

in_vivo_workflow start Start step1 Establish Tumor Model in Mice (e.g., subcutaneous injection of tumor cells) start->step1 step2 Administer this compound (e.g., intraperitoneal or oral) step1->step2 step3 Monitor Tumor Growth (e.g., caliper measurements) step2->step3 step4 Isolate Tumors and Spleens at Endpoint step3->step4 analysis1 Immunohistochemistry (NK cell infiltration, apoptosis markers) step4->analysis1 analysis2 Flow Cytometry of Splenocytes (NK cell activation status) step4->analysis2 end End analysis1->end analysis2->end

Caption: General workflow for in vivo evaluation of this compound.

Conclusion

This compound demonstrates significant potential as an anticancer agent through its ability to activate NK cells. The available data, primarily from in vitro studies and some in vivo models using the related compound laminarin, indicate that these β-glucans can enhance NK cell cytotoxicity, promote the release of cytotoxic granules and pro-inflammatory cytokines, and induce apoptosis in tumor cells. The activation of the NKp30 receptor appears to be a key mechanism initiating these downstream effects. Further research is warranted to fully elucidate the quantitative effects of this compound in various cancer models and to further detail the intricacies of its signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this promising immunomodulatory compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose (B104634) is a β-(1→3)-linked glucose hexasaccharide that has garnered significant interest in the scientific community due to its potent biological activities. As a member of the β-glucan family, it is recognized as a Pathogen-Associated Molecular Pattern (PAMP) by the innate immune system, leading to the activation of various immune cells. This immunomodulatory property makes this compound a promising candidate for investigation in drug development, particularly in the fields of oncology and infectious diseases.

These application notes provide a comprehensive overview of the chemical and enzymatic synthesis methods for producing this compound, as well as detailed protocols for its purification. Furthermore, the underlying signaling pathway through which this compound exerts its immunomodulatory effects is illustrated.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic approaches. The choice of method often depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis

Chemical synthesis offers a high degree of control over the structure of the final product. A common strategy involves the stepwise assembly of the hexasaccharide from monosaccharide building blocks. To ensure the formation of the desired β-(1→3) linkages, specific protecting groups are employed. One notable method utilizes a 4-acetoxy-2,2-dimethylbutanoyl (ADMB) group at the 2-position of the glycosyl donor, which sterically favors the formation of the β-anomer. Another approach involves synthesis on an ionic liquid support, which can simplify the purification of intermediates.

Key Quantitative Data for Chemical Synthesis of β-(1→3)-Glucans

ParameterValue/RangeCitation
Average Yield per Glycosylation Step (Ionic Liquid Support)>90%[1]
Overall Yield (Example: Laminaribiose Scale-up)High (Kilogram Scale)[2][3]
Stereoselectivity (with ADMB group)High β-selectivity[1]
Enzymatic Synthesis

Enzymatic synthesis provides a "greener" alternative to chemical methods, often proceeding with high regio- and stereoselectivity under mild reaction conditions. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. Specifically, β-(1→3)-glucan synthases can be employed to polymerize glucose units into the desired hexasaccharide. Another enzymatic strategy is transglycosylation, where an enzyme transfers a glycosyl group from a donor to an acceptor molecule.

Key Quantitative Data for Enzymatic Synthesis of β-Glucans

Enzyme TypeSubstratesProductKey FeaturesCitation
Glycosyltransferases (e.g., β-1,3-glucan synthase)Activated sugar donors (e.g., UDP-glucose) and an acceptorβ-(1→3)-glucan oligosaccharidesHigh regio- and stereoselectivity[4][5][6]
Glycoside Phosphorylasesα-D-glucose 1-phosphate and an acceptorβ-(1→3)-glucan oligosaccharidesReversible reaction, high specificity[4][5]
Transglycosidases (e.g., β-glucosidase)Donor (e.g., laminarin) and acceptorTransglycosylation productsCan generate a mixture of oligosaccharides[7]

Purification of this compound

Following synthesis or extraction from natural sources, this compound needs to be purified to remove unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are most commonly employed for this purpose.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their hydrodynamic volume. For oligosaccharides like this compound, resins with small pore sizes, such as Bio-Gel P-2, are effective. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and have a longer retention time.

Ion-Exchange Chromatography (IEC)

While this compound is a neutral molecule, ion-exchange chromatography can be used to remove charged impurities. Anion-exchange chromatography is particularly useful for removing negatively charged contaminants. The neutral this compound will not bind to the positively charged stationary phase and will be collected in the flow-through or with a low-salt wash.

Comparison of Purification Methods

MethodPrincipleStationary Phase ExampleMobile PhaseApplicationCitation
Size-Exclusion Chromatography (SEC)Separation based on molecular sizeBio-Gel P-2Deionized water or bufferSeparation of oligosaccharides of different lengths[3][8][9]
Anion-Exchange Chromatography (IEC)Separation based on chargeDEAE-SepharoseBuffer with a salt gradientRemoval of charged impurities[10]

Experimental Protocols

Protocol 1: Chemical Synthesis of a β-(1→3)-Glucan Oligosaccharide (Illustrative)

This protocol provides a general workflow for the chemical synthesis of a β-(1→3)-glucan oligosaccharide, based on the principles of using protected glycosyl donors and acceptors.

Materials:

Procedure:

  • Glycosylation: a. To a solution of the glycosyl donor and acceptor in anhydrous DCM under an inert atmosphere (e.g., argon), add activated molecular sieves. b. Cool the reaction mixture to the desired temperature (e.g., -78 °C). c. Add the Lewis acid catalyst dropwise. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a suitable base (e.g., triethylamine). f. Filter the reaction mixture and concentrate the filtrate under reduced pressure. g. Purify the resulting protected disaccharide by silica gel column chromatography.

  • Iterative Synthesis: a. Selectively deprotect the acceptor hydroxyl group on the disaccharide to prepare it for the next glycosylation. b. Repeat the glycosylation step with another equivalent of the protected glucose donor to form a trisaccharide. c. Continue this iterative process until the desired hexasaccharide is obtained.

  • Deprotection: a. Subject the fully protected this compound to a series of deprotection reactions to remove all protecting groups. The specific conditions will depend on the protecting groups used. b. Purify the final deprotected this compound using size-exclusion chromatography.

Protocol 2: Enzymatic Synthesis of this compound using a Glycosyltransferase (General)

This protocol outlines a general procedure for the enzymatic synthesis of this compound.

Materials:

  • Glycosyltransferase (β-1,3-glucan synthase)

  • Donor substrate (e.g., UDP-glucose)

  • Acceptor substrate (e.g., laminaripentaose (B3028596) or a suitable glucose-based acceptor)

  • Reaction buffer (specific pH and ionic strength for optimal enzyme activity)

  • Enzyme quenching solution (e.g., heat inactivation or addition of a denaturant)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: a. In a reaction vessel, combine the reaction buffer, donor substrate, and acceptor substrate. b. Equilibrate the mixture to the optimal temperature for the glycosyltransferase. c. Initiate the reaction by adding the glycosyltransferase.

  • Incubation: a. Incubate the reaction mixture with gentle agitation for a predetermined time. b. Monitor the formation of this compound using a suitable analytical technique (e.g., HPLC or TLC).

  • Reaction Termination: a. Stop the reaction by quenching the enzyme activity (e.g., by heating the mixture to 95 °C for 5 minutes).

  • Purification: a. Centrifuge the reaction mixture to remove any precipitated protein. b. Purify the this compound from the supernatant using size-exclusion chromatography.

Protocol 3: Purification of this compound by Size-Exclusion Chromatography

This protocol describes the purification of this compound using a Bio-Gel P-2 column.

Materials:

  • Crude this compound sample

  • Bio-Gel P-2 resin

  • Chromatography column

  • Eluent: Deionized water

  • Fraction collector

  • Refractive index (RI) detector or a method for carbohydrate detection (e.g., phenol-sulfuric acid assay)

Procedure:

  • Column Packing and Equilibration: a. Prepare a slurry of Bio-Gel P-2 resin in deionized water. b. Pack the chromatography column with the resin slurry, ensuring a uniform bed. c. Equilibrate the column by flowing at least two column volumes of deionized water through it at the desired flow rate (e.g., 0.5 mL/min).

  • Sample Loading: a. Dissolve the crude this compound sample in a small volume of deionized water. b. Carefully load the sample onto the top of the column bed.

  • Elution and Fraction Collection: a. Begin eluting the column with deionized water at a constant flow rate. b. Collect fractions of a specific volume (e.g., 3 mL per tube).

  • Analysis of Fractions: a. Monitor the elution profile using an RI detector or by analyzing the carbohydrate content of each fraction. b. Pool the fractions containing pure this compound.

  • Lyophilization: a. Lyophilize the pooled fractions to obtain pure, dry this compound.

Protocol 4: Purification of this compound by Anion-Exchange Chromatography

This protocol is designed to remove charged impurities from a this compound sample.

Materials:

  • Crude this compound sample

  • Anion-exchange resin (e.g., DEAE-Sepharose)

  • Chromatography column

  • Binding buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution buffer (high ionic strength, e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)

  • Fraction collector

  • UV detector (to monitor protein removal) and a method for carbohydrate detection

Procedure:

  • Column Packing and Equilibration: a. Pack the column with the anion-exchange resin. b. Equilibrate the column with several column volumes of binding buffer.

  • Sample Loading: a. Dissolve the crude this compound sample in the binding buffer. b. Load the sample onto the equilibrated column.

  • Wash and Elution: a. Wash the column with the binding buffer to elute the unbound, neutral this compound. Collect the flow-through. b. Monitor the UV absorbance at 280 nm to ensure all non-binding proteins have been washed away. c. (Optional) Elute any bound, charged impurities with the elution buffer.

  • Analysis and Desalting: a. Analyze the fractions from the flow-through for the presence of this compound. b. Pool the fractions containing the purified product. c. If necessary, desalt the pooled fractions using size-exclusion chromatography or dialysis.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

This compound, as a β-glucan, is recognized by pattern recognition receptors (PRRs) on immune cells, primarily Dectin-1 and Toll-like receptors (TLRs), such as TLR2. This recognition triggers a downstream signaling cascade that leads to the activation of the immune response.

Laminarihexaose_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_syk_dependent Syk-Dependent Pathway cluster_syk_independent Syk-Independent Pathway cluster_tlr_pathway TLR2 Pathway This compound This compound (β-1,3-glucan) Dectin1 Dectin-1 This compound->Dectin1 binds TLR2 TLR2 This compound->TLR2 binds Syk Syk Dectin1->Syk activates Raf1 Raf-1 Dectin1->Raf1 activates MyD88 MyD88 TLR2->MyD88 recruits CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 activates NFkB_activation NF-κB Activation CARD9_Bcl10_MALT1->NFkB_activation MAPK_activation MAPK Activation CARD9_Bcl10_MALT1->MAPK_activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-12) NFkB_activation->Cytokine_Production leads to Raf1->NFkB_activation TRAF6 TRAF6 MyD88->TRAF6 TRAF6->NFkB_activation TRAF6->MAPK_activation MAPK_activation->Cytokine_Production leads to Chemical_Synthesis_Workflow start Start: Protected Monosaccharide Building Blocks glycosylation Iterative Glycosylation (e.g., Donor with ADMB group) start->glycosylation protected_hexa Protected this compound glycosylation->protected_hexa deprotection Global Deprotection protected_hexa->deprotection crude_product Crude this compound deprotection->crude_product purification Purification crude_product->purification sec Size-Exclusion Chromatography (e.g., Bio-Gel P-2) purification->sec iec Ion-Exchange Chromatography (Optional) purification->iec pure_product Pure this compound sec->pure_product iec->pure_product analysis Analysis (NMR, MS) pure_product->analysis Enzymatic_Synthesis_Workflow start Start: Donor and Acceptor Substrates enzymatic_reaction Enzymatic Reaction (e.g., Glycosyltransferase) start->enzymatic_reaction reaction_mixture Reaction Mixture enzymatic_reaction->reaction_mixture reaction_termination Reaction Termination (e.g., Heat Inactivation) reaction_mixture->reaction_termination crude_product Crude this compound reaction_termination->crude_product purification Purification (Size-Exclusion Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product analysis Analysis (HPLC, MS) pure_product->analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose (B104634) and its related laminarin oligosaccharides (LOs), primarily composed of β-1,3-linked glucose residues with some β-1,6-branches, are of significant interest in pharmaceutical and biotechnological research due to their diverse biological activities, including immunostimulatory and prebiotic effects.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and characterization of these oligosaccharides.[3] This application note provides detailed protocols and data for the HPLC analysis of this compound and other LOs, serving as a guide for researchers in this field. The methodologies covered include sample preparation from laminarin, and subsequent analysis using various HPLC techniques.

Experimental Protocols

Protocol 1: Preparation of Laminarin Oligosaccharides by Acid Hydrolysis

This protocol describes the partial acid hydrolysis of laminarin to generate a mixture of oligosaccharides of varying degrees of polymerization (DP).

Materials:

  • Laminarin from Laminaria digitata

  • Trifluoroacetic acid (TFA) or Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Prepare a solution of laminarin in deionized water.

  • Add an equal volume of acid (e.g., 1 M TFA) to the laminarin solution.[1]

  • Incubate the mixture at a high temperature (e.g., 100°C) for a specified time (e.g., 30 minutes).[1] The hydrolysis time, temperature, and acid concentration can be optimized to obtain oligosaccharides of the desired DP.[4]

  • Stop the reaction by cooling the mixture on ice.

  • Remove the acid by evaporation under a stream of nitrogen or by lyophilization.[1]

  • Re-dissolve the resulting oligosaccharide mixture in deionized water for further analysis.

Protocol 2: HPLC Analysis of Laminarin Oligosaccharides

This protocol outlines the conditions for the separation and analysis of laminarin oligosaccharides using HPLC with an Evaporative Light Scattering Detector (ELSD).

Instrumentation:

  • HPLC system equipped with a gradient pump, column oven, and ELSD.[2][5]

  • Data acquisition and analysis software.

Chromatographic Conditions:

ParameterCondition
Column Amino (NH₂) column (e.g., 250 x 4.6 mm i.d., 5 µm)[2][5]
Mobile Phase A Water[2][5]
Mobile Phase B Acetonitrile[2][5]
Gradient 75% B (0-5 min), 75-55% B (5-20 min), 55-40% B (20-35 min), 40% B (35-40 min)[2]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 35°C[2][5]
Detector ELSD
Injection Volume 10-20 µL

Sample Preparation for HPLC:

  • Dissolve the prepared oligosaccharide mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The retention times of laminarin oligosaccharides are dependent on their degree of polymerization. Generally, smaller oligosaccharides will have shorter retention times under the specified HILIC/normal phase conditions. The following table summarizes the expected elution order and provides a template for recording quantitative data.

OligosaccharideDegree of Polymerization (DP)Expected Retention Time Range (min)Peak AreaConcentration (µg/mL)
Laminaribiose2Shorter
Laminaritriose3
Laminaritetraose4
Laminaripentaose5
This compound 6
Laminariheptaose7Longer

Note: Actual retention times will vary depending on the specific HPLC system, column, and precise mobile phase preparation. The table should be populated with data from calibration standards.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis for the HPLC analysis of laminarin oligosaccharides.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Laminarin Laminarin Source (e.g., Laminaria digitata) Hydrolysis Partial Acid Hydrolysis (TFA or H₂SO₄) Laminarin->Hydrolysis Oligosaccharides Mixture of Laminarin Oligosaccharides (LOs) Hydrolysis->Oligosaccharides Injection Sample Injection Oligosaccharides->Injection HPLC HPLC System (NH₂ Column, Gradient Elution) Injection->HPLC Detection ELSD Detection HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Data Reporting Quantification->Report

Caption: Workflow for HPLC analysis of laminarin oligosaccharides.

Principle of HILIC Separation

The diagram below illustrates the separation principle of oligosaccharides on an amino-functionalized silica (B1680970) gel column (a type of Hydrophilic Interaction Liquid Chromatography - HILIC).

G Smaller, less polar oligosaccharides (lower DP) elute first. Larger, more polar oligosaccharides (higher DP) are retained longer and elute later. start Mobile Phase Flow (High Acetonitrile) p1 DP2 p2 DP4 p3 DP6 end Elution Order out1 DP2 out2 DP4 out3 DP6

Caption: HILIC separation of oligosaccharides by degree of polymerization.

Discussion

The described HPLC method with an amino column and an acetonitrile/water gradient is effective for separating laminarin oligosaccharides based on their degree of polymerization.[2][5] The use of an ELSD provides universal detection for these non-chromophoric compounds. For enhanced sensitivity and structural elucidation, derivatization with a fluorescent tag like 2-aminopyridine (B139424) (PA) followed by fluorescence detection can be employed.[1] Furthermore, coupling the HPLC system to a mass spectrometer (HPLC-MS) can provide valuable information on the molecular weight and sequence of the oligosaccharides.[2][6] The choice of method will depend on the specific research goals, whether for routine quantification or detailed structural characterization.

Conclusion

This application note provides a foundational protocol for the HPLC analysis of this compound and related oligosaccharides. The detailed experimental procedures and data presentation guidelines offer a starting point for researchers to develop and validate their own analytical methods for these important bioactive compounds. The provided workflows and diagrams serve to clarify the experimental process and the underlying separation principles.

References

Application Note: Structural Elucidation of Laminarihexaose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose (B104634) is a β-(1→3)-linked glucose hexasaccharide, a member of the laminarin family of oligosaccharides derived from brown algae.[1][2] These β-glucans are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including immunomodulatory, anti-tumor, and anti-inflammatory properties.[2] A thorough understanding of the primary structure of this compound is fundamental for structure-activity relationship (SAR) studies and the development of carbohydrate-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the complete structural characterization of complex carbohydrates like this compound, providing detailed information on monosaccharide composition, anomeric configuration, glycosidic linkage positions, and the overall sequence.[3]

This application note provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of this compound. It includes standardized protocols for sample preparation and NMR data acquisition, a summary of expected chemical shift data, and a guide to spectral interpretation.

Data Presentation

The structural analysis of this compound relies on the assignment of all proton (¹H) and carbon (¹³C) chemical shifts. The following table summarizes the expected chemical shifts for the constituent glucose residues of a laminarin oligosaccharide, based on data for laminaripentaose, which shares the same repeating structural units.[3] The glucose residues are labeled A-F from the non-reducing end to the reducing end.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound Glucose Residues in D₂O

ResiduePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Non-reducing End (A) 14.60102.8
23.3873.5
33.5975.8
43.4368.1
53.4676.2
63.75, 3.8560.7
Internal Residues (B-E) 14.69102.8
23.3873.5
33.4384.7
43.4668.1
53.4375.8
63.75, 3.8560.7
Reducing End (F, α-anomer) 1~5.22~92.2
2~3.53~71.9
3~3.72~73.2
4~3.41~69.8
5~3.78~72.9
6~3.80, 3.88~60.9
Reducing End (F, β-anomer) 1~4.65~96.1
2~3.28~74.6
3~3.50~76.2
4~3.41~69.8
5~3.48~76.2
6~3.80, 3.92~60.9

Note: Chemical shifts for internal and non-reducing residues are based on published data for laminaripentaose.[3] Chemical shifts for the reducing end residue are estimates and can vary depending on experimental conditions.

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Add 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Lyophilize the sample two to three times, redissolving in D₂O each time, to ensure complete exchange of labile hydroxyl protons with deuterium. This minimizes the intense water signal in the ¹H NMR spectrum.

  • After the final lyophilization, dissolve the sample in 0.5 mL of D₂O (99.96%).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of a suitable internal standard if quantitative analysis is required (e.g., trimethylsilylpropanoic acid-d4, sodium salt).

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

a. 1D ¹H NMR

  • Purpose: To obtain an overview of the proton signals, particularly the anomeric protons which resonate in a relatively clear region of the spectrum.

  • Typical Parameters:

    • Pulse Program: Standard single-pulse with water suppression (e.g., presaturation).

    • Temperature: 298 K (25 °C).

    • Sweep Width: ~12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2-5 s.

b. 1D ¹³C NMR

  • Purpose: To identify the number of carbon signals, corresponding to the number of unique carbon environments in the molecule.

  • Typical Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Temperature: 298 K.

    • Sweep Width: ~200 ppm.

    • Number of Scans: 2048-8192 (or more, depending on concentration).

    • Relaxation Delay: 2 s.

c. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds. This is crucial for tracing the connectivity of protons within each glucose residue.

  • Typical Parameters:

    • Pulse Program: Standard COSY sequence (e.g., cosygpppqf).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-16 per increment.

    • Spectral Width: ~10 ppm in both dimensions.

d. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton with its directly attached carbon atom. This provides a powerful method for assigning carbon signals based on their corresponding proton assignments.

  • Typical Parameters:

    • Pulse Program: Edited HSQC for phase-separation of CH/CH₃ and CH₂ signals (e.g., hsqcedetgpsisp2.3).

    • Data Points: 2048 in F2, 256 in F1.

    • Number of Scans: 8-32 per increment.

    • Spectral Width: ~10 ppm (¹H) and ~160 ppm (¹³C).

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

e. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is the key experiment for determining the glycosidic linkages between the glucose units.

  • Typical Parameters:

    • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 16-64 per increment.

    • Spectral Width: ~10 ppm (¹H) and ~200 ppm (¹³C).

    • Long-range JCH Coupling Constant Delay: Optimized for 8-10 Hz.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structural Elucidation Sample This compound (5-10 mg) D2O_exchange Lyophilize with D2O (3x) Sample->D2O_exchange Dissolve Dissolve in 0.5 mL D2O D2O_exchange->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR Assign_H1 Assign Anomeric Protons H1_NMR->Assign_H1 C13_NMR 1D ¹³C NMR COSY 2D COSY Assign_Spins Assign Spin Systems (COSY/TOCSY) COSY->Assign_Spins HSQC 2D HSQC Assign_Carbons Assign Carbons (HSQC) HSQC->Assign_Carbons HMBC 2D HMBC Linkage Determine Linkages (HMBC) HMBC->Linkage Assign_H1->Assign_Spins Assign_Spins->Assign_Carbons Assign_Carbons->Linkage Structure Final Structure Linkage->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

structural_elucidation_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Structural Information H1 ¹H Spectrum (Anomeric Region: 4.5-5.3 ppm) Anomeric_Config Anomeric Configuration (J(H1,H2) coupling) H1->Anomeric_Config Spin_Systems Intra-residue Connectivity H1->Spin_Systems C13 ¹³C Spectrum (Anomeric Carbons: 90-105 ppm) COSY COSY (¹H-¹H Correlations) COSY->Spin_Systems HSQC HSQC (¹H-¹³C One-Bond Correlations) HC_Assignment ¹H and ¹³C Assignments HSQC->HC_Assignment HMBC HMBC (¹H-¹³C Long-Range Correlations) Linkage_Position Inter-residue (Glycosidic) Linkage HMBC->Linkage_Position Spin_Systems->HC_Assignment HC_Assignment->Linkage_Position

Caption: Logical flow of information from NMR experiments to structure.

Conclusion

NMR spectroscopy provides a comprehensive suite of experiments for the unambiguous structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can confidently determine the primary structure of this and related oligosaccharides. The combination of 1D and 2D NMR techniques allows for the complete assignment of all proton and carbon signals, confirmation of the β-(1→3) glycosidic linkages, and verification of the overall hexasaccharide sequence. This detailed structural information is a prerequisite for advancing the research and development of this compound-based products in the pharmaceutical and functional food industries.

References

Application Notes and Protocols for Mass Spectrometry-Based Characterization of Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laminarihexaose is a β-(1→3)-linked glucose hexasaccharide derived from laminarin, a storage polysaccharide found in brown algae. As a bioactive oligosaccharide, this compound has garnered interest for its potential immunomodulatory and prebiotic properties, making its structural characterization crucial for research and development in the pharmaceutical and nutraceutical industries. Mass spectrometry (MS) offers a powerful suite of techniques for the detailed structural elucidation of oligosaccharides like this compound, providing information on molecular weight, monosaccharide composition, sequence, and glycosidic linkages.

This document provides detailed application notes and experimental protocols for the characterization of this compound using two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Mass Spectrometry Techniques for this compound Characterization

The two most common MS techniques for oligosaccharide analysis are MALDI-TOF-MS and ESI-MS, often coupled with liquid chromatography (LC-MS).[1]

  • MALDI-TOF MS is particularly effective for determining the molecular weight distribution of oligosaccharides.[2][3] It is a high-throughput technique that provides rapid analysis of sample mixtures. For enhanced sensitivity and fragmentation information, derivatization techniques like permethylation are often employed.[4]

  • LC-ESI-MS/MS provides detailed structural information through fragmentation analysis.[3] Coupling liquid chromatography with ESI-MS allows for the separation of isomers and provides detailed insights into glycosidic linkages and branching patterns.[1] Tandem mass spectrometry (MS/MS or MSn) enables the fragmentation of selected precursor ions to elucidate the oligosaccharide sequence.[5]

Data Presentation

The following tables summarize the expected quantitative data for this compound analysis by mass spectrometry.

Table 1: Theoretical m/z Values for Underivatized and Permethylated this compound

AnalyteChemical FormulaMonoisotopic Mass (Da)AdductTheoretical m/z
This compound (Underivatized)C₃₆H₆₂O₃₁990.33[M+Na]⁺1013.32
This compound (Permethylated)C₅₈H₁₀₂O₃₁1286.64[M+Na]⁺1309.63

Note: The theoretical m/z values are calculated for the sodium adducts, which are commonly observed for oligosaccharides in positive ion mode.

Table 2: Theoretical Fragmentation Pattern of Permethylated this compound ([M+Na]⁺ at m/z 1309.63) in MS/MS

This table presents the predicted m/z values for the major fragment ions (B, Y, C, and Z-type ions) resulting from the glycosidic bond cleavages of permethylated this compound. The nomenclature for fragment ions is based on the system proposed by Domon and Costello.

Glycosidic Bond CleavageB-ion (m/z)Y-ion (m/z)C-ion (m/z)Z-ion (m/z)
1-2219.11109.5235.11091.5
2-3423.2905.4439.2887.4
3-4627.3701.3643.3683.3
4-5831.4497.2847.4479.2
5-61035.5293.11051.5275.1

Disclaimer: This table represents a theoretical fragmentation pattern. The actual observed fragments and their relative intensities may vary depending on the instrument and experimental conditions.

Experimental Protocols

Protocol 1: MALDI-TOF MS Analysis of this compound

This protocol outlines the steps for analyzing both underivatized and permethylated this compound using MALDI-TOF MS.

1.1. Materials

  • This compound standard

  • 2,5-Dihydroxybenzoic acid (DHB) matrix

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Permethylation reagents (see Protocol 3)

  • MALDI target plate

  • Micropipettes and tips

1.2. Sample Preparation (Underivatized)

  • Prepare a 1 mg/mL stock solution of this compound in 50:50 (v/v) methanol:water.

  • Prepare a saturated solution of DHB matrix in 50:50 (v/v) acetonitrile:water with 0.1% TFA.

  • On the MALDI target plate, spot 1 µL of the matrix solution.

  • Immediately add 1 µL of the this compound solution to the matrix spot and mix gently with the pipette tip.

  • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

1.3. Sample Preparation (Permethylated)

  • Permethylate the this compound sample according to Protocol 3.

  • Reconstitute the dried permethylated sample in 10 µL of methanol.

  • Prepare a 10 mg/mL solution of DHB matrix in 50:50 (v/v) acetonitrile:water.

  • Mix 1 µL of the reconstituted permethylated sample with 1 µL of the DHB matrix solution directly on the MALDI target plate.

  • Allow the spot to air dry completely.

1.4. MALDI-TOF MS Instrument Parameters

  • Instrument: MALDI-TOF Mass Spectrometer

  • Ionization Mode: Positive ion reflectron mode

  • Laser: Nitrogen laser (337 nm)

  • Laser Intensity: Optimize for best signal-to-noise ratio, minimizing fragmentation of the parent ion.

  • Mass Range: m/z 500-2000 for underivatized, m/z 1000-2500 for permethylated.

  • Calibration: Use a suitable oligosaccharide or peptide calibration standard.

1.5. Data Analysis

  • Acquire the mass spectrum.

  • Identify the [M+Na]⁺ ion for this compound (theoretical m/z 1013.32 for underivatized, 1309.63 for permethylated).

  • If performing MS/MS (LIFT-TOF/TOF), select the parent ion for fragmentation and analyze the resulting fragment ions to confirm the structure.

Protocol 2: LC-ESI-MS/MS Analysis of this compound

This protocol provides a method for the detailed structural analysis of this compound using liquid chromatography coupled with electrospray ionization tandem mass spectrometry.

2.1. Materials

  • This compound standard

  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Permethylation reagents (see Protocol 3)

  • LC column suitable for oligosaccharide separation (e.g., porous graphitic carbon (PGC) or amide-based column)

  • LC-ESI-MS/MS system

2.2. Sample Preparation

  • Permethylate the this compound sample following Protocol 3 for improved chromatographic separation and ionization efficiency.

  • Reconstitute the dried, permethylated sample in 100 µL of the initial mobile phase conditions (e.g., 80% ACN in water).

2.3. LC Parameters

  • Column: Porous Graphitic Carbon (PGC) column (e.g., 100 x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20-60% B

    • 35-40 min: 60-90% B

    • 40-45 min: 90% B

    • 45-50 min: 90-20% B

    • 50-60 min: 20% B

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.4. ESI-MS/MS Parameters

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 300-2000

  • MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the [M+Na]⁺ ion of permethylated this compound (m/z 1309.63).

  • Collision Energy: Optimize to achieve a good balance of parent ion and fragment ions.

2.5. Data Analysis

  • Extract the ion chromatogram for the expected m/z of the permethylated this compound.

  • Analyze the MS/MS spectrum of the targeted precursor ion.

  • Identify the B, Y, C, and Z fragment ions to confirm the sequence and linkage of the glucose units. Compare the observed fragments with the theoretical values in Table 2.

Protocol 3: Permethylation of this compound

Permethylation is a derivatization technique that replaces all hydroxyl and N-acetyl protons with methyl groups, increasing the hydrophobicity and stability of the oligosaccharide for MS analysis.[5]

3.1. Materials

3.2. Procedure

  • Place the dried this compound sample in a clean, dry microcentrifuge tube.

  • Add 50 µL of anhydrous DMSO and vortex until the sample is fully dissolved.

  • Add a small scoop (approx. 5-10 mg) of powdered NaOH to the tube.

  • Add 30 µL of methyl iodide to the mixture.

  • Immediately cap the tube tightly and vortex vigorously for 10 minutes at room temperature. The solution should become clear.

  • Quench the reaction by carefully adding 100 µL of water.

  • Add 200 µL of dichloromethane and vortex thoroughly to extract the permethylated oligosaccharide into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully remove the upper aqueous layer and discard.

  • Wash the lower organic layer twice with 200 µL of water, vortexing and centrifuging each time.

  • After the final wash, carefully transfer the lower DCM layer to a new tube and dry it completely under a stream of nitrogen or in a vacuum centrifuge.

  • The dried permethylated sample is now ready for reconstitution and MS analysis.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample (this compound) Sample (this compound) Derivatization (Permethylation) Derivatization (Permethylation) Sample (this compound)->Derivatization (Permethylation) Optional but Recommended Direct Analysis Direct Analysis Sample (this compound)->Direct Analysis MALDI-TOF MS MALDI-TOF MS Derivatization (Permethylation)->MALDI-TOF MS Permethylated LC-ESI-MS/MS LC-ESI-MS/MS Derivatization (Permethylation)->LC-ESI-MS/MS Direct Analysis->MALDI-TOF MS Underivatized Molecular Weight Determination Molecular Weight Determination MALDI-TOF MS->Molecular Weight Determination Structural Elucidation Structural Elucidation LC-ESI-MS/MS->Structural Elucidation Fragmentation Analysis Final Characterization Final Characterization Molecular Weight Determination->Final Characterization Structural Elucidation->Final Characterization

Caption: Workflow for this compound Characterization by Mass Spectrometry.

Dectin-1 Signaling Pathway

This compound, as a β-glucan, is recognized by the C-type lectin receptor Dectin-1 on the surface of innate immune cells such as macrophages and dendritic cells. This recognition triggers a signaling cascade that leads to various cellular responses, including phagocytosis, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines. The Syk-dependent signaling pathway is a major route for Dectin-1-mediated immune activation.[6]

Caption: Syk-dependent Dectin-1 signaling pathway initiated by this compound.

References

Application Notes and Protocols for Using Laminarihexaose in Plant Elicitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose (B104634), a β-1,3-glucan oligosaccharide, is a potent Pathogen-Associated Molecular Pattern (PAMP) that mimics components of fungal and oomycete cell walls. Its recognition by plant cell surface receptors triggers a cascade of defense responses known as Pattern-Triggered Immunity (PTI). This innate immune response involves a series of measurable physiological and biochemical changes, making this compound a valuable tool for studying plant defense mechanisms, screening for disease resistance, and developing novel plant protection compounds. These application notes provide detailed protocols for utilizing this compound in key plant elicitor assays.

Mechanism of Action: Signaling Pathway

Upon perception by putative cell surface receptors, this compound initiates a signal transduction cascade. While the specific receptors for short-chain β-glucans can vary between plant species, in model plants like Arabidopsis, this perception is often mediated by LysM-receptor-like kinases such as CERK1.[1] This recognition event triggers a rapid influx of calcium ions (Ca²⁺) into the cytoplasm and the production of reactive oxygen species (ROS) in the apoplast, an event known as the oxidative burst.[2] These early signals activate a Mitogen-Activated Protein Kinase (MAPK) cascade, which in turn phosphorylates downstream transcription factors. This leads to the large-scale transcriptional reprogramming of defense-related genes, including those involved in the synthesis of pathogenesis-related (PR) proteins and antimicrobial secondary metabolites called phytoalexins.[3]

Laminarihexaose_Signaling_Pathway This compound This compound (β-1,3-glucan) Receptor Pattern Recognition Receptor (e.g., CERK1-like) This compound->Receptor ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Membrane Plasma Membrane MAPK_Cascade MAPK Cascade (MPK3/MPK6) ROS_Burst->MAPK_Cascade Ca_Influx->MAPK_Cascade TFs Transcription Factors (e.g., WRKYs) MAPK_Cascade->TFs Activation Gene_Expression Defense Gene Expression TFs->Gene_Expression Induction Defense_Responses PHYSIOLOGICAL RESPONSES - PR Proteins - Phytoalexin Synthesis - Cell Wall Reinforcement Gene_Expression->Defense_Responses

Caption: this compound perception at the plasma membrane initiates key signaling events.

Data Presentation: Quantitative Defense Responses

The following tables summarize typical quantitative data obtained from elicitor assays using laminarin (a polymer of glucose containing this compound structures) or other relevant PAMPs as a proxy to illustrate expected outcomes.

Table 1: Reactive Oxygen Species (ROS) Burst in Arabidopsis thaliana Leaf Discs

This table presents an example of a luminol-based chemiluminescence assay measuring the oxidative burst over time after treatment with an elicitor. Data are expressed in Relative Light Units (RLU).

Time (minutes)Treatment: Water (Control) (RLU)Treatment: 100 µg/mL Laminarin (RLU)
0150 ± 25160 ± 30
5175 ± 30850 ± 90
10160 ± 204500 ± 410
15155 ± 288200 ± 750
20150 ± 226100 ± 580
30145 ± 201500 ± 180
40140 ± 18400 ± 50
60135 ± 15200 ± 35
Data are illustrative, based on typical results from luminol-based assays.[4][5]

Table 2: Defense Gene Expression in Olive (Olea europaea) Leaves

This table shows the relative fold change in the expression of key defense-related genes at different time points after foliar application of laminarin, as determined by quantitative real-time PCR (qRT-PCR).

GeneFunction3 Days Post-Treatment (Fold Change)7 Days Post-Treatment (Fold Change)
PALPhenylalanine Ammonia-Lyase (Phytoalexin precursor synthesis)3.2 ± 0.42.1 ± 0.3
LOXLipoxygenase (Jasmonic acid pathway)4.1 ± 0.52.5 ± 0.4
Bgluβ-1,3-Glucanase (PR-2 Protein)2.5 ± 0.31.8 ± 0.2
CuaoCopper Amine Oxidase (Cell wall modification)3.5 ± 0.42.3 ± 0.3
Data adapted from a study on laminarin's effect in olive.[6] Values are relative to mock-treated controls.

Table 3: Phytoalexin Accumulation in Arabidopsis thaliana

This table illustrates the accumulation of the phytoalexin camalexin (B168466) in Arabidopsis leaves 36 hours after challenge with a pathogen, which activates similar defense pathways as this compound.

Plant GenotypeTreatmentCamalexin (ng/mg Fresh Weight)
Wild Type (Col-0)Mock (Water)< 0.5
Wild Type (Col-0)Alternaria brassicicola185.5 ± 25.2
pad3 mutantAlternaria brassicicola10.1 ± 3.5
Data adapted from a study on camalexin accumulation in response to a fungal pathogen.[7] The pad3 mutant is deficient in camalexin synthesis.

Experimental Workflow

The general workflow for conducting a plant elicitor assay with this compound involves plant preparation, elicitor treatment, incubation, sampling, and downstream analysis.

Experimental_Workflow cluster_assays Downstream Assays A 1. Plant Material Preparation (e.g., grow seedlings, prepare leaf discs) C 3. Elicitor Treatment (e.g., floating leaf discs, root drenching, or leaf infiltration) A->C B 2. Elicitor Preparation (Dissolve this compound in sterile water) B->C D 4. Incubation (Controlled environment for a defined time period) C->D E 5. Sampling & Analysis D->E F ROS Burst Assay (Minutes to Hours) E->F Immediate Response G Gene Expression (qRT-PCR) (Hours to Days) E->G Transcriptional Response H Phytoalexin Analysis (HPLC) (Days) E->H Metabolic Response

Caption: General workflow for plant elicitor assays using this compound.

Experimental Protocols

Protocol 1: Reactive Oxygen Species (ROS) Burst Assay

This protocol details the measurement of ROS production in leaf discs using a luminol-based chemiluminescence assay.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Luminol (e.g., 100 mM stock in DMSO)

  • Horseradish Peroxidase (HRP) (e.g., 1 mg/mL stock in water)

  • Plant material (e.g., leaves from 4-5 week old Arabidopsis plants)

  • Sterile distilled water

  • 96-well white opaque microplate

  • 4 mm biopsy punch or cork borer

  • Microplate luminometer

Procedure:

  • Plant Preparation: Using a biopsy punch, cut leaf discs from healthy, mature leaves, avoiding the midvein.

  • Recovery: Transfer one leaf disc into each well of a 96-well plate containing 100 µL of sterile distilled water. Allow the discs to recover overnight in the dark at room temperature to reduce wounding-related stress.

  • Assay Solution Preparation: Prepare the assay solution immediately before use. For a final volume of 100 µL per well, mix:

    • Luminol to a final concentration of 100 µM.

    • HRP to a final concentration of 10 µg/mL.

    • This compound to the desired final concentration (e.g., 10-100 µg/mL).

    • Prepare a control solution without this compound.

  • Measurement: Carefully remove the water from the wells. Add 100 µL of the appropriate assay solution (with or without elicitor) to each well.

  • Data Acquisition: Immediately place the plate in a microplate luminometer and begin measuring light emission. Record data every 1-2 minutes for a period of 40-60 minutes.[4][5]

Protocol 2: Defense Gene Expression Analysis (qRT-PCR)

This protocol describes the quantification of defense gene transcripts after elicitor treatment.

Materials:

  • Plant tissue (treated with this compound or water control)

  • Liquid nitrogen

  • RNA extraction kit suitable for plant tissue or TRIzol reagent

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or other qPCR master mix

  • Gene-specific primers (e.g., for PR-1, PAL, and a reference gene like Actin or Ubiquitin)

  • qRT-PCR instrument

Procedure:

  • Sample Collection: At desired time points after treatment (e.g., 0, 3, 6, 24, 48 hours), harvest plant tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C.

  • RNA Extraction: Extract total RNA from the ground tissue using a commercial kit or a standard protocol. Quantify the RNA and assess its integrity (e.g., using a spectrophotometer and gel electrophoresis).

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration typically 200-500 nM), and diluted cDNA template.

    • Run the reaction on a qRT-PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).[6]

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable reference gene.

Protocol 3: Phytoalexin Accumulation Assay (HPLC)

This protocol outlines the extraction and quantification of phytoalexins (e.g., camalexin from Arabidopsis) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (treated with this compound or water control)

  • Extraction solvent (e.g., 80% methanol)

  • HPLC system with a C18 column and a fluorescence or UV detector

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Phytoalexin standard (e.g., pure camalexin)

  • 0.45 µm syringe filters

Procedure:

  • Sample Collection: Harvest plant tissue 24-72 hours post-treatment. Record the fresh weight.

  • Extraction:

    • Homogenize the tissue in the extraction solvent (e.g., 1 mL per 100 mg fresh weight).

    • Vortex thoroughly and incubate (e.g., overnight at 4°C or 1 hour at 60°C).

    • Centrifuge the samples at high speed (e.g., 13,000 x g for 10 min) to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the compounds using a gradient elution program (e.g., a linear gradient of acetonitrile in water).

    • Detect the phytoalexin based on its retention time and fluorescence (for camalexin, excitation ~315 nm, emission ~385 nm) or UV absorbance compared to a pure standard.

  • Quantification: Create a standard curve using known concentrations of the phytoalexin standard. Calculate the concentration in the plant samples based on the peak area from the chromatogram and express the result as µg/g of fresh weight.[8]

References

Application Notes and Protocols: Cell-Based Assay Design for Testing Laminarihexaose Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose, a β-(1,3)-glucan oligosaccharide derived from the brown seaweed Laminaria digitata, is a promising bioactive compound with potential therapeutic applications. Emerging research suggests that its parent polysaccharide, laminarin, possesses anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] These effects are largely attributed to the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4][5][6]

This document provides detailed protocols for a series of cell-based assays designed to investigate the anti-inflammatory bioactivity of this compound. The murine macrophage cell line, RAW 264.7, is used as a model system due to its robust inflammatory response to lipopolysaccharide (LPS) and its extensive use in immunological studies.[7] The following protocols will enable researchers to assess the cytotoxicity of this compound, quantify its impact on key inflammatory mediators, and elucidate its mechanism of action by examining its effects on critical signaling cascades.

Key Signaling Pathways in Inflammation

A comprehensive understanding of the cellular mechanisms underlying inflammation is crucial for designing effective experiments. The following pathways are central to the inflammatory response in macrophages and are known targets for bioactive compounds like this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[8] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[9][10]

NF-kB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription MAPK Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TranscriptionFactors Transcription Factors p38->TranscriptionFactors Activates This compound This compound This compound->MAP3K Inhibits Genes Pro-inflammatory Genes TranscriptionFactors->Genes Transcription Experimental Workflow A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Cytotoxicity Assay (MTT) Determine non-toxic concentration range of this compound A->B C 3. Anti-inflammatory Screening LPS-induced inflammation model B->C D 4. Quantification of Inflammatory Markers - Nitric Oxide (Griess Assay) - Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) C->D E 5. Mechanistic Studies - NF-κB Activation (Reporter Assay or Western Blot for p-p65) - MAPK Activation (Western Blot for p-p38) D->E F 6. Data Analysis & Interpretation E->F

References

Application Notes and Protocols for Enzymatic Degradation and Stability Assay of Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose (B104634), a β-1,3-linked glucose hexasaccharide, is a component of laminarin, a storage polysaccharide found in brown algae. As a well-defined oligosaccharide, it holds potential in various applications, including as a prebiotic, an immune modulator, or a building block for drug delivery systems. Understanding its stability and degradation profile in the presence of various enzymes is crucial for its development and application. This document provides detailed protocols for assessing the enzymatic degradation of this compound, its stability in simulated gastrointestinal conditions, and its susceptibility to degradation by gut microbiota enzymes.

Data Presentation

The stability of this compound can be quantified by measuring its degradation over time in the presence of different enzymes or enzyme preparations. The following tables summarize representative data from such assays.

Table 1: Degradation of this compound by Endo-1,3-β-glucanase

Time (minutes)This compound Remaining (%)
0100
1075
3040
6015
120<5

Table 2: Stability of this compound in Simulated Gastrointestinal Fluids

FluidIncubation Time (hours)This compound Remaining (%)
Simulated Gastric Fluid (SGF) with Pepsin2>98
Simulated Intestinal Fluid (SIF) with Pancreatin4>95

Table 3: Degradation of this compound by Human Fecal Enzyme Extract

Time (hours)This compound Remaining (%)
0100
285
650
1220
24<10

Experimental Protocols

Protocol 1: Enzymatic Degradation of this compound by Endo-1,3-β-glucanase

This protocol details the procedure for assessing the degradation of this compound by a commercially available endo-1,3-β-glucanase (laminarinase). The degradation is monitored by quantifying the decrease of the substrate and the appearance of hydrolysis products over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Endo-1,3-β-glucanase (e.g., from Trichoderma sp.)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Deionized water

  • HPLC system with a carbohydrate analysis column

  • Acetonitrile (B52724) (HPLC grade)

  • Standard oligosaccharides for HPLC calibration (glucose, laminaribiose, laminaritriose, etc.)

Procedure:

  • Prepare a 1 mg/mL solution of this compound in 50 mM sodium acetate buffer (pH 5.0).

  • Prepare a 0.1 U/mL solution of endo-1,3-β-glucanase in the same buffer. The optimal enzyme concentration may need to be determined empirically.

  • Set up the reaction: In a microcentrifuge tube, combine 500 µL of the this compound solution with 50 µL of the enzyme solution.

  • Incubate the reaction mixture at 37°C.

  • Collect time-point samples: At various time points (e.g., 0, 10, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Stop the reaction: Immediately heat the aliquot at 95°C for 5 minutes to inactivate the enzyme.

  • Analyze the samples by HPLC:

    • Centrifuge the heat-inactivated samples to pellet any precipitate.

    • Inject the supernatant onto a carbohydrate analysis column.

    • Use an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v).

    • Monitor the elution of this compound and its degradation products using a refractive index detector.

  • Quantify the results: Calculate the percentage of remaining this compound at each time point by comparing the peak area to the t=0 sample.

Enzymatic_Degradation_Workflow prep_reagents Prepare Reagents (this compound, Enzyme, Buffer) reaction_setup Set up Reaction (Substrate + Enzyme) prep_reagents->reaction_setup incubation Incubate at 37°C reaction_setup->incubation sampling Collect Samples at Time Points incubation->sampling inactivation Heat Inactivate Enzyme sampling->inactivation analysis Analyze by HPLC inactivation->analysis quantification Quantify Degradation analysis->quantification

Workflow for the enzymatic degradation assay.

Protocol 2: Stability of this compound in Simulated Gastrointestinal Fluids

This protocol assesses the stability of this compound under conditions simulating the human stomach and small intestine.[1][2]

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.32% (w/v) pepsin, pH adjusted to 2.0 with HCl.

  • Simulated Intestinal Fluid (SIF): 0.68% (w/v) KH2PO4, 1% (w/v) pancreatin, pH adjusted to 6.8 with NaOH.

  • Deionized water

  • HPLC system as described in Protocol 1.

Procedure:

  • Prepare a 1 mg/mL solution of this compound in deionized water.

  • Gastric Stability Assay:

    • Add 100 µL of the this compound solution to 900 µL of pre-warmed SGF.

    • Incubate at 37°C with gentle agitation for 2 hours.

    • After incubation, take a sample and immediately neutralize it with NaOH, then heat at 95°C for 5 minutes to inactivate the pepsin.

  • Intestinal Stability Assay:

    • Add 100 µL of the this compound solution to 900 µL of pre-warmed SIF.

    • Incubate at 37°C with gentle agitation for 4 hours.

    • After incubation, take a sample and heat at 95°C for 5 minutes to inactivate the pancreatin.

  • Analyze the samples by HPLC as described in Protocol 1 to quantify the remaining this compound.

GI_Stability_Assay start This compound Solution (1 mg/mL) sgf Simulated Gastric Fluid (SGF) + Pepsin, pH 2.0 start->sgf sif Simulated Intestinal Fluid (SIF) + Pancreatin, pH 6.8 start->sif incubate_sgf Incubate 2h at 37°C sgf->incubate_sgf incubate_sif Incubate 4h at 37°C sif->incubate_sif stop_sgf Neutralize & Heat Inactivate incubate_sgf->stop_sgf stop_sif Heat Inactivate incubate_sif->stop_sif analyze HPLC Analysis stop_sgf->analyze stop_sif->analyze

Simulated gastrointestinal stability assay workflow.

Protocol 3: Degradation of this compound by Gut Microbiota Enzymes

This protocol outlines a method to assess the degradation of this compound by a crude enzyme extract from human fecal samples, providing insight into its potential fermentation by the gut microbiota.[3][4]

Materials:

  • Fresh or frozen human fecal samples

  • Lysis Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, with 0.012% Triton X-100, pH 7.25.[3]

  • This compound

  • Deionized water

  • Bradford assay reagent for protein quantification

  • HPLC system as described in Protocol 1.

Procedure:

  • Preparation of Fecal Enzyme Extract:

    • Homogenize approximately 100 mg of fecal sample in 1 mL of ice-cold Lysis Buffer.

    • Sonicate the suspension on ice to lyse the microbial cells.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.[3]

    • Collect the supernatant, which contains the crude enzyme extract.

    • Determine the total protein concentration of the extract using the Bradford assay.

  • Degradation Assay:

    • Prepare a 1 mg/mL solution of this compound in deionized water.

    • In a microcentrifuge tube, combine 250 µL of the this compound solution with the fecal enzyme extract (e.g., 50 µg of total protein). Adjust the final volume to 500 µL with Lysis Buffer.

    • Incubate the mixture at 37°C under anaerobic conditions (optional, but recommended).

    • Collect 50 µL aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Stop the reaction by heating at 95°C for 10 minutes.

  • Analyze the samples by HPLC as described in Protocol 1 to quantify the remaining this compound.

Microbiota_Degradation_Pathway fecal_sample Fecal Sample homogenize Homogenize in Lysis Buffer fecal_sample->homogenize sonicate Sonicate to Lyse Cells homogenize->sonicate centrifuge Centrifuge and Collect Supernatant sonicate->centrifuge enzyme_extract Crude Enzyme Extract centrifuge->enzyme_extract assay_setup Incubate Extract with This compound enzyme_extract->assay_setup sampling Sample Over Time & Heat Inactivate assay_setup->sampling analysis Analyze by HPLC sampling->analysis

Gut microbiota enzyme extraction and degradation assay.

References

Application Notes and Protocols for Utilizing Laminarihexaose as a Substrate for β-Glucanases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose (B104634), a β-1,3-linked glucose hexasaccharide, serves as a specific substrate for the characterization of β-glucanase activity, particularly for endo-1,3-β-glucanases (laminarinases, EC 3.2.1.39) and exo-1,3-β-glucanases.[1][2][3] Its defined structure allows for precise kinetic studies and inhibitor screening, which is crucial in drug development and biofuel research. These enzymes are widely distributed in nature, found in organisms ranging from marine mollusks to fungi and bacteria, and play critical roles in cell wall metabolism and defense.[4] This document provides detailed application notes and standardized protocols for the use of this compound in β-glucanase assays.

Application Notes

This compound is the substrate of choice for several key applications in β-glucanase research:

  • Enzyme Kinetics and Characterization: The use of a well-defined oligosaccharide like this compound allows for the accurate determination of Michaelis-Menten kinetics (Km and Vmax), providing insights into the enzyme's substrate affinity and catalytic efficiency.[5]

  • Substrate Specificity Studies: Comparing the hydrolysis rates of this compound with other glucans (e.g., laminarin, curdlan, lichenan) helps to elucidate the specific linkage preferences of a given β-glucanase.[6][7] Some endo-1,3-β-glucanases show a preference for shorter oligosaccharides like this compound over the larger laminarin polymer.[1]

  • High-Throughput Screening (HTS) for Inhibitors: this compound-based assays can be adapted for HTS platforms to identify potential inhibitors of β-glucanases, which are targets for antifungal drug development.

  • Quality Control of Enzyme Preparations: Commercial β-glucanase preparations can be standardized by assaying their activity against a high-purity this compound substrate.[2][3]

Quantitative Data Presentation

The following table summarizes kinetic parameters of various β-glucanases with this compound and other related substrates. This data is compiled from multiple studies to facilitate comparison.

Enzyme Name/SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
Endo-1,3-β-glucanase (Lcf) from Chlamys farreriThis compound1.2 ± 0.1120.5 ± 5.25.550[1]
Endo-1,3-β-glucanase (Lcf) from Chlamys farreriLaminarin3.8 ± 0.285.3 ± 4.15.550[1]
Exo-1,3-β-glucanase (G9376) from Penicillium sumatraenseLaminarinNot ReportedNot Reported4.060[4]
β-Glucanase (BuGH158) from Bacteroides uniformisLichenin1.95 mg/mL11.26.037[5]
β-Glucanase (BuGH158) from Bacteroides uniformisYeast β-glucan2.89 mg/mL4.86.037[5]

Note: Direct comparison of Vmax values should be done with caution due to variations in enzyme purity and assay conditions between different studies.

Experimental Protocols

Protocol 1: Standard β-Glucanase Activity Assay using this compound

This protocol describes a standard method to determine the activity of a β-glucanase solution using this compound as the substrate and quantifying the release of reducing sugars.

Materials:

  • This compound (>85% purity)[2]

  • β-glucanase enzyme solution of unknown activity

  • Assay Buffer: 100 mM Sodium Phosphate, pH 6.5 (or optimal pH for the specific enzyme)[8]

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Rochelle salt (Potassium sodium tartrate) solution

  • Glucose (for standard curve)

  • Spectrophotometer

  • Heating block or water bath

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in Assay Buffer to a final concentration of 2-5 mM.

    • Prepare a series of glucose standards (0 to 10 µmol) in Assay Buffer.

    • Prepare the DNS reagent and Rochelle salt solution as per standard laboratory procedures.

  • Enzyme Reaction:

    • Add 100 µL of the this compound solution to a microcentrifuge tube.

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme for 5 minutes.[8]

    • Initiate the reaction by adding 10 µL of the diluted enzyme solution.

    • Incubate the reaction for a defined period (e.g., 10, 20, or 30 minutes) ensuring the reaction remains in the linear range.

    • Prepare a substrate blank by adding 10 µL of Assay Buffer instead of the enzyme solution.

    • Prepare an enzyme blank by adding the enzyme to a pre-terminated reaction (after the addition of DNS reagent).

  • Quantification of Reducing Sugars:

    • Stop the reaction by adding 200 µL of DNS reagent.

    • Boil the samples for 5-10 minutes.

    • Cool the tubes to room temperature and add 1 mL of Rochelle salt solution.

    • Measure the absorbance at 540 nm.

  • Calculation of Enzyme Activity:

    • Generate a standard curve using the glucose standards.

    • Determine the amount of reducing sugar released in your samples from the standard curve.

    • Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

Protocol 2: Determining Michaelis-Menten Kinetics

This protocol outlines the procedure to determine the Km and Vmax of a β-glucanase using this compound.

Procedure:

  • Follow the standard assay protocol (Protocol 1).

  • Vary the concentration of this compound over a range that brackets the expected Km (e.g., 0.1x Km to 10x Km). A typical range to start with is 0.1 mM to 10 mM.

  • Keep the enzyme concentration constant and ensure the reaction time is short enough to measure the initial velocity.

  • Measure the initial reaction velocity (v) at each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[5]

Visualizations

Experimental Workflow for β-Glucanase Assay

experimental_workflow prep Reagent Preparation (Buffer, Substrate, Enzyme Dilution) pre_incubate Pre-incubate Substrate (Optimal Temperature) prep->pre_incubate reaction Initiate Reaction (Add Enzyme) pre_incubate->reaction incubation Incubate (Defined Time & Temp) reaction->incubation stop_reaction Terminate Reaction (Add DNS Reagent) incubation->stop_reaction color_dev Color Development (Boil) stop_reaction->color_dev measure Measure Absorbance (540 nm) color_dev->measure analysis Data Analysis (Standard Curve, Calculate Activity) measure->analysis

Caption: Workflow for β-glucanase activity measurement.

Logical Relationship for Kinetic Parameter Determination

kinetic_analysis_logic assay Perform β-Glucanase Assay (Varying [this compound]) measure_v0 Measure Initial Velocity (v₀) at each [S] assay->measure_v0 plot_data Plot v₀ vs. [S] measure_v0->plot_data fit_model Fit Data to Michaelis-Menten Equation (Non-linear Regression) plot_data->fit_model determine_params Determine Kinetic Parameters (Km and Vmax) fit_model->determine_params

Caption: Logic for determining Km and Vmax values.

References

Application Notes and Protocols: Laminarihexaose in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose, a β-glucan oligosaccharide, has emerged as a promising immunomodulatory agent in the field of cancer immunotherapy. Derived from marine macroalgae, this compound has demonstrated the ability to potentiate the body's innate and adaptive immune responses against tumor cells. These application notes provide a comprehensive overview of the current research on this compound, including its mechanism of action, quantitative data from key studies, and detailed protocols for its application in cancer immunotherapy research.

Mechanism of Action

This compound primarily exerts its anti-cancer effects by activating Natural Killer (NK) cells, a critical component of the innate immune system. The proposed mechanism involves the direct binding of this compound to the activating receptor NKp30 on the surface of NK cells.[1] This interaction triggers a signaling cascade that leads to enhanced NK cell cytotoxicity, increased secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), and the induction of apoptosis in tumor cells.[1] Furthermore, related compounds like laminarin have been shown to promote the maturation of dendritic cells (DCs), leading to enhanced antigen presentation and the subsequent activation of tumor-specific T cells.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and the closely related polysaccharide, laminarin.

Table 1: In Vitro Efficacy of this compound on NK Cells

ParameterCell LineConcentration of this compoundObserved EffectReference
NK Cell ActivationMurine and Human NK cells100 µg/mLActivation of NK cells[1]
Apoptosis Induction in Tumor SpheroidsA549 organoids300 and 600 μg/mLIncreased cleaved caspase-8 and caspase-3, decreased PARP levels[1]
Cytokine SecretionNK-92 cellsNot specifiedEnhanced IFN-γ secretion[1]
Receptor ExpressionNK-92 cellsNot specifiedIncreased NKp30 expression[1]

Table 2: In Vivo Efficacy of Laminarin in a B16-OVA Melanoma Mouse Model

ParameterTreatment GroupDosageTumor Growth InhibitionReference
Tumor VolumeLaminarin + Ovalbumin (OVA)25 mg/kg laminarin, 50 µg OVASignificant inhibition of B16-OVA melanoma tumor growth compared to control[2]
Immune Cell ActivationLaminarin25 mg/kgIncreased maturation of dendritic cells in tumor-draining lymph nodes[2]
T Cell ProliferationLaminarinNot specifiedPromoted proliferation of OT-I and OT-II T cells in tumors[2]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in NK Cells

Laminarihexaose_NK_Cell_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NKp30 NKp30 Receptor This compound->NKp30 Binds CD3zeta CD3ζ NKp30->CD3zeta Activates Membrane Syk Syk CD3zeta->Syk Recruits & Activates NFkB_pathway Canonical NF-κB Pathway Syk->NFkB_pathway Activates Gene_expression Gene Transcription NFkB_pathway->Gene_expression Promotes IFN_gamma IFN-γ Secretion Gene_expression->IFN_gamma Cytotoxicity Enhanced NK Cell Cytotoxicity Gene_expression->Cytotoxicity

Caption: this compound binding to NKp30 receptor on NK cells.

Experimental Workflow for In Vivo Tumor Model

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture B16-OVA Melanoma Cells mouse_injection Subcutaneous Injection of B16-OVA cells into C57BL/6 mice cell_culture->mouse_injection treatment_initiation Tumor Establishment (Day 7) mouse_injection->treatment_initiation treatment_protocol Intravenous Injection: - PBS (Control) - Laminarin (25 mg/kg) - Ovalbumin (50 µg) - Laminarin + Ovalbumin treatment_initiation->treatment_protocol repeat_treatment Repeat Treatment (Day 14) treatment_protocol->repeat_treatment tumor_measurement Monitor Tumor Size repeat_treatment->tumor_measurement immune_analysis Isolate Splenocytes & Tumor-Draining Lymph Nodes repeat_treatment->immune_analysis flow_cytometry Flow Cytometry for DC Maturation & T Cell Proliferation immune_analysis->flow_cytometry

Caption: Workflow for in vivo evaluation of laminarin in a melanoma model.

Experimental Protocols

NK Cell Cytotoxicity Assay

Objective: To evaluate the ability of this compound to enhance the cytotoxic activity of NK cells against cancer cells.

Materials:

  • NK-92 cell line (effector cells)

  • K562 cell line (target cells)

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar cytotoxicity assay kit

  • 96-well plates

Protocol:

  • Culture NK-92 and K562 cells in RPMI-1640 medium.

  • Seed K562 target cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • On the day of the assay, treat NK-92 effector cells with varying concentrations of this compound (e.g., 25, 50, 100, 200 µg/mL) for 4 hours.

  • Add the treated NK-92 cells to the wells containing K562 cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

  • Co-culture the cells for 4 hours at 37°C.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (1 - (Luminescence of co-culture / Luminescence of target cells only))

Dendritic Cell Maturation Assay (Adapted from Laminarin Studies)

Objective: To assess the effect of this compound on the maturation of dendritic cells.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • GM-CSF and IL-4

  • This compound

  • LPS (positive control)

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86)

  • FACS buffer (PBS with 2% FBS)

Protocol:

  • Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells with GM-CSF and IL-4 for 6-7 days.

  • Plate immature BMDCs in a 24-well plate at a density of 1 x 10^6 cells/well.

  • Treat the cells with different concentrations of this compound (e.g., 50, 100, 200 µg/mL) or LPS (100 ng/mL) for 24 hours.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86 for 30 minutes on ice.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the expression levels of maturation markers on the CD11c+ population.

T Cell Proliferation Assay (Adapted from Laminarin Studies)

Objective: To determine if this compound-treated DCs can enhance the proliferation of antigen-specific T cells.

Materials:

  • Splenocytes from OT-I or OT-II transgenic mice

  • BMDCs (as prepared above)

  • Ovalbumin (OVA) peptide (SIINFEKL for OT-I, ISQAVHAAHAEINEAGR for OT-II)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

Protocol:

  • Isolate splenocytes from OT-I or OT-II mice and label them with CFSE according to the manufacturer's protocol.

  • Culture BMDCs with OVA peptide and this compound (as in the DC maturation assay) for 24 hours.

  • Co-culture the CFSE-labeled T cells with the treated BMDCs at a ratio of 10:1 (T cells:DCs) in a 96-well plate.

  • Incubate the co-culture for 3-4 days.

  • Harvest the cells and analyze CFSE dilution in the T cell population by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

In Vivo B16-OVA Melanoma Model (Adapted from Laminarin Studies)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • B16-OVA melanoma cell line

  • C57BL/6 mice (6-8 weeks old)

  • This compound

  • Ovalbumin (OVA)

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Protocol:

  • Inject 1 x 10^6 B16-OVA cells subcutaneously into the flank of C57BL/6 mice.[2]

  • Allow tumors to establish for 7 days.[2]

  • Randomize mice into treatment groups (e.g., PBS control, this compound alone, OVA alone, this compound + OVA).

  • Administer treatments intravenously. A proposed dose for this compound, based on laminarin studies, is 25 mg/kg.[2]

  • Repeat the treatment on day 14.[2]

  • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Western Blot for Apoptosis Markers

Objective: To quantify the expression of apoptosis-related proteins in tumor cells treated with this compound-activated NK cells.

Materials:

  • A549 lung cancer cells

  • NK-92 cells

  • This compound

  • RIPA buffer with protease inhibitors

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Co-culture A549 cells with this compound-activated NK-92 cells as described in the cytotoxicity assay.

  • After the incubation period, lyse the A549 cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to the β-actin loading control.

Conclusion

This compound demonstrates significant potential as an immunotherapeutic agent for cancer treatment. Its ability to activate NK cells and potentially modulate the broader adaptive immune response warrants further investigation. The protocols outlined in these application notes provide a framework for researchers to explore the anti-cancer properties of this compound and to elucidate its full therapeutic potential. Further studies are needed to optimize dosing and to evaluate its efficacy in combination with other cancer therapies.

References

Laminarihexaose: A Key Elicitor for Probing Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose (B104634), a β-1,3-glucan oligosaccharide, serves as a significant Pathogen-Associated Molecular Pattern (PAMP) in the study of plant-pathogen interactions. Derived from the cell walls of various pathogens, including fungi and oomycetes, it is recognized by plant cell surface receptors, triggering a cascade of defense responses known as PAMP-Triggered Immunity (PTI). Understanding the mechanisms of this compound perception and the subsequent signaling pathways is crucial for developing novel strategies for crop protection and disease resistance. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a tool to investigate plant immune responses.

Plants have evolved sophisticated surveillance systems to detect potential threats in their environment.[1] The recognition of conserved microbial molecules, such as fungal chitin (B13524) oligomers, is a well-described mechanism of plant immunity.[1] Similarly, β-glucans, major components of fungal and oomycete cell walls, act as potent elicitors of plant defense.[2] The perception of these molecules initiates a range of defense responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and the expression of defense-related genes.[2][3][4]

Interestingly, the recognition of β-glucans can be species-specific, with different plants showing preferences for longer-chain (laminarin) or shorter-chain (this compound) structures.[1] For example, dicots like Arabidopsis thaliana perceive short β-1,3-glucans, while some monocots can recognize both long and short forms.[1] This specificity suggests the involvement of distinct receptor systems, highlighting the complexity of plant immune perception.[1]

Applications

  • Elicitation of Plant Defense Responses: Investigating the induction of ROS bursts, MAPK activation, calcium influx, and defense gene expression.

  • Receptor-Ligand Interaction Studies: Characterizing the binding affinity and specificity of putative β-glucan receptors.

  • Screening for Disease Resistance: Assessing the sensitivity of different plant varieties or mutants to this compound as an indicator of their immune potential.

  • High-Throughput Screening for Immune Modulators: Using this compound-induced responses as a baseline to screen for compounds that enhance or suppress plant immunity.

  • Biocontrol Agent Research: Understanding how beneficial microbes might prime the plant immune system through the release of β-glucan elicitors.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing laminarin (a longer-chain β-1,3-glucan that is often used in studies and from which this compound is derived) to elicit plant defense responses. While specific data for this compound is less commonly reported in a comparative tabular format, the responses to laminarin provide a strong proxy for the expected effects.

Table 1: Effect of Laminarin Treatment on Disease Severity in Soybean

TreatmentSoybean GenotypeDisease Severity (5-point scale)Reference
Control (no elicitor)Williams 824.2[6]
ChitinWilliams 822.0[6]
Control (no elicitor)PI 2005263.8[6]
ChitinPI 2005261.9[6]

Note: While this study focused on chitin, it highlights the significant reduction in disease severity achievable with PAMP treatment. Similar effects are expected with this compound in susceptible plant species.

Table 2: Induction of Defense-Related Gene Expression in Olive by Laminarin

GeneTreatmentFold Induction (vs. Mock)Time PointReference
PalLaminarin> 3-fold3 days[3]
LoxLaminarin> 3-fold3 days[3]
CuaoLaminarin> 3-fold3 days[3]
MpolLaminarin> 3-fold3 days[3]
PalLaminarin + Pathogen> 3-fold7 days[3]
LoxLaminarin + Pathogen> 4-fold7 days[3]
CuaoLaminarin + Pathogen> 3-fold7 days[3]
MpolLaminarin + Pathogen> 3-fold7 days[3]

Experimental Protocols

Protocol 1: Measurement of Reactive Oxygen Species (ROS) Burst in Leaf Discs

Objective: To quantify the production of ROS in plant leaf tissue upon elicitation with this compound.

Materials:

  • This compound (high purity)[7]

  • Luminol (B1675438) (for chemiluminescence detection)

  • Horseradish peroxidase (HRP)

  • Plant of interest (e.g., Arabidopsis thaliana, Nicotiana benthamiana, tobacco)

  • 96-well white microplate

  • Microplate luminometer

  • Sterile water

  • Forceps and cork borer (4 mm)

Methodology:

  • Plant Material Preparation:

    • Use fully expanded leaves from 4-6 week old plants.

    • Using a cork borer, carefully cut leaf discs (4 mm in diameter), avoiding the midrib.

    • Float the leaf discs in sterile water in a petri dish and incubate overnight in the dark at room temperature to reduce wounding-induced ROS.

  • Assay Preparation:

    • Prepare a stock solution of this compound in sterile water (e.g., 1 mM).

    • Prepare the assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL) in sterile water.

    • In a 96-well white microplate, add one leaf disc per well.

    • To each well, add 100 µL of the assay solution.

  • Elicitation and Measurement:

    • Place the microplate in the luminometer.

    • Measure the background luminescence for a few cycles (e.g., 5-10 minutes).

    • Add 100 µL of the this compound solution to the test wells to achieve the desired final concentration (e.g., 100 µM). Add 100 µL of sterile water to the control wells.

    • Immediately start measuring the luminescence every 1-2 minutes for at least 60-90 minutes.

  • Data Analysis:

    • The data is typically presented as relative light units (RLU) over time.

    • Calculate the total ROS production by integrating the area under the curve.

    • Compare the ROS burst in this compound-treated samples to the water-treated controls.

Protocol 2: MAPK Activation Assay via Western Blot

Objective: To detect the phosphorylation of MAP kinases as an indicator of the activation of the MAPK signaling cascade by this compound.

Materials:

  • Plant seedlings (e.g., 10-14 day old Arabidopsis thaliana)

  • This compound

  • Liquid plant culture medium (e.g., ½ MS)

  • Protein extraction buffer

  • Phospho-p44/42 MAPK (Erk1/2) antibody (recognizes phosphorylated MAPKs in plants)

  • Secondary antibody conjugated to HRP

  • Western blot equipment and reagents

Methodology:

  • Plant Treatment:

    • Grow seedlings in liquid culture.

    • Treat the seedlings with the desired concentration of this compound (e.g., 100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). A water-treated sample should be used as a negative control.

    • After treatment, quickly blot the seedlings dry and flash-freeze them in liquid nitrogen.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder.

    • Add protein extraction buffer and vortex thoroughly.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Western Blotting:

    • Determine the protein concentration using a standard assay (e.g., Bradford).

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-phospho-MAPK antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • The presence of bands at the expected molecular weight for MAPKs (around 42-46 kDa) indicates phosphorylation.

    • The intensity of the bands can be quantified using densitometry software to compare the level of activation at different time points.

    • A loading control (e.g., anti-actin or Coomassie staining) should be used to ensure equal protein loading.

Protocol 3: Defense Gene Expression Analysis by RT-qPCR

Objective: To quantify the change in transcript levels of defense-related genes in response to this compound treatment.

Materials:

  • Plant material (e.g., leaves, seedlings)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for defense marker genes (e.g., PAL, PR1, LOX) and a reference gene (e.g., Actin, Ubiquitin)

  • qPCR instrument

Methodology:

  • Plant Treatment and RNA Extraction:

    • Treat plants with this compound (e.g., 100 µM) or water (control) for desired time points (e.g., 0, 1, 3, 6, 24 hours).

    • Harvest the tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Express the results as fold change in gene expression in this compound-treated samples compared to the control.

Signaling Pathways and Visualizations

This compound perception at the plant cell surface initiates a signaling cascade that leads to the activation of downstream defense responses. While the exact receptor for this compound is still under investigation in many plant species, the general pathway involves the recognition of the PAMP, leading to the activation of MAP kinase cascades and calcium signaling, which in turn regulate transcriptional reprogramming and the production of defense compounds.

laminarihexaose_signaling_pathway This compound This compound (PAMP) receptor Pattern Recognition Receptor (PRR) This compound->receptor Perception coreceptor Co-receptor (e.g., BAK1) receptor->coreceptor ros_burst ROS Burst receptor->ros_burst ca_influx Calcium Influx receptor->ca_influx mapk_cascade MAPK Cascade receptor->mapk_cascade cdpk CDPKs ca_influx->cdpk transcription_factors Transcription Factors (e.g., WRKYs) mapk_cascade->transcription_factors cdpk->transcription_factors gene_expression Defense Gene Expression transcription_factors->gene_expression defense_responses PTI Responses (e.g., PR proteins, phytoalexins) gene_expression->defense_responses

Caption: this compound-induced signaling pathway in plants.

experimental_workflow_ros_burst prep_leaves Prepare Leaf Discs overnight_incubation Overnight Incubation in Water prep_leaves->overnight_incubation plate_setup Place Discs in 96-well Plate overnight_incubation->plate_setup add_reagents Add Luminol/HRP Assay Solution plate_setup->add_reagents background_reading Measure Background Luminescence add_reagents->background_reading add_elicitor Add this compound or Water background_reading->add_elicitor measure_luminescence Measure Luminescence over Time add_elicitor->measure_luminescence data_analysis Data Analysis (RLU vs. Time) measure_luminescence->data_analysis

Caption: Experimental workflow for ROS burst measurement.

logical_relationship_receptor_specificity beta_glucans β-1,3-Glucans short_chain Short-chain (e.g., this compound) beta_glucans->short_chain long_chain Long-chain (e.g., Laminarin) beta_glucans->long_chain dicot_receptors Dicot Receptors (e.g., Arabidopsis) short_chain->dicot_receptors Recognized by monocot_receptors Monocot Receptors (e.g., Barley) short_chain->monocot_receptors Recognized by long_chain->monocot_receptors Recognized by dicot_response Immune Response dicot_receptors->dicot_response monocot_response_short Immune Response monocot_receptors->monocot_response_short monocot_response_long Immune Response monocot_receptors->monocot_response_long

Caption: Plant species-specific recognition of β-glucans.

References

Preparation of Laminarihexaose Derivatives for Functional Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and functional analysis of laminarihexaose (B104634) derivatives. This compound, a β-(1→3)-glucan oligosaccharide, and its derivatives are of significant interest in biomedical research and drug development due to their diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer effects. These notes offer a guide to the synthesis, purification, and functional evaluation of these promising compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives allows for the exploration of structure-activity relationships, potentially leading to compounds with enhanced therapeutic properties. Common derivatization strategies include sulfation and acetylation.

Sulfated this compound Derivatives

Sulfation of this compound can impart or enhance anticoagulant, antiviral, and anti-inflammatory activities. The degree of sulfation is a critical parameter influencing the biological function.

Experimental Protocol: Sulfation of this compound

This protocol is adapted from the sulfation of laminarin and can be applied to this compound.

Materials:

Procedure:

  • Dissolve this compound in anhydrous formamide with gentle heating and stirring in a round-bottom flask.

  • Cool the solution to room temperature.

  • In a separate flask, prepare the sulfating reagent by dissolving the SO₃·py complex in anhydrous pyridine.

  • Slowly add the sulfating reagent dropwise to the this compound solution while stirring in an ice bath. The reaction temperature should be maintained at 0-5 °C.

  • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with continuous stirring. The reaction time can be varied to achieve different degrees of sulfation.

  • Terminate the reaction by adding cold water.

  • Neutralize the solution to pH 7 with NaOH solution.

  • Precipitate the sulfated this compound by adding three volumes of cold ethanol.

  • Collect the precipitate by centrifugation.

  • Redissolve the precipitate in distilled water and dialyze against distilled water for 48 hours using 1 kDa MWCO dialysis tubing to remove unreacted reagents and low molecular weight byproducts.

  • Lyophilize the dialyzed solution to obtain the purified sulfated this compound derivative.

  • Characterize the degree of sulfation using techniques such as elemental analysis or NMR spectroscopy.

Acetylated this compound Derivatives

Acetylation can modify the physicochemical properties and bioactivities of this compound, potentially enhancing its antioxidant, immunomodulatory, or antitumor capacities.[1]

Experimental Protocol: Acetylation of this compound

This protocol is a general method for polysaccharide acetylation and can be adapted for this compound.[2]

Materials:

  • This compound

  • Acetic anhydride (B1165640)

  • Pyridine (as solvent and catalyst)

  • Ethanol

  • Dialysis tubing (MWCO 1 kDa)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend this compound in pyridine in a round-bottom flask.

  • Add acetic anhydride to the suspension. The molar ratio of acetic anhydride to hydroxyl groups on the this compound can be varied to control the degree of acetylation.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) with stirring for a defined period (e.g., 2-8 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the acetylated product by pouring the reaction mixture into an excess of cold ethanol.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with ethanol to remove residual reagents.

  • Dissolve the acetylated this compound in water and dialyze extensively against distilled water for 48 hours.

  • Lyophilize the dialyzed solution to obtain the final product.

  • Characterize the degree of substitution using FT-IR and NMR spectroscopy.

Purification and Characterization of this compound Derivatives

High-performance liquid chromatography (HPLC) is a key technique for the purification and analysis of synthetic this compound derivatives.

Experimental Protocol: HPLC Purification

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Size-exclusion chromatography (SEC) or reversed-phase (RP) C18 columns are suitable for the separation of oligosaccharide derivatives.

Mobile Phase:

  • For SEC: Deionized water or a buffered aqueous solution.

  • For RP-HPLC: A gradient of water and a polar organic solvent such as acetonitrile.

Procedure:

  • Dissolve the crude derivative mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC column.

  • Elute the compounds using an isocratic or gradient method.

  • Collect fractions corresponding to the desired product peaks.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified derivative.

Functional Studies of this compound Derivatives

The biological activities of this compound derivatives can be assessed using a variety of in vitro functional assays.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data for different this compound derivatives to illustrate how their biological activities can be compared. Note: These values are for illustrative purposes and are not derived from a single specific study on this compound derivatives.

DerivativeDegree of Substitution (DS)Anti-inflammatory Activity (IC50 in µg/mL) [Cell Line: RAW 264.7]Cytotoxicity (IC50 in µg/mL) [Cell Line: HeLa]
This compoundN/A>500>1000
Sulfated-L6 (Low DS)0.8150800
Sulfated-L6 (High DS)1.955450
Acetylated-L6 (Low DS)0.5220>1000
Acetylated-L6 (High DS)1.598750
Experimental Protocols for Functional Assays

Protocol: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition for each concentration of the derivatives compared to the LPS-only control.

  • Determine the IC50 value, which is the concentration of the derivative that inhibits 50% of the NO production.

Protocol: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the derivatives on cell viability.

Materials:

  • HeLa (or other cancer cell line) and a normal cell line (e.g., NIH3T3)

  • Appropriate cell culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound derivatives for 48 or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the derivative that causes 50% inhibition of cell growth.[3]

Analysis of Signaling Pathways

Laminarin and its derivatives are known to modulate key signaling pathways involved in inflammation and immunity, such as the NF-κB and MAPK pathways.

Protocol: Western Blot Analysis of NF-κB Pathway Activation

This protocol describes the detection of key proteins in the NF-κB signaling pathway by Western blotting.

Materials:

  • RAW 264.7 cells

  • This compound derivatives

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • SDS-PAGE equipment and reagents

Procedure:

  • Seed and treat RAW 264.7 cells with this compound derivatives and/or LPS as described in the anti-inflammatory assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Workflow for the Preparation and Functional Study of this compound Derivatives

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_functional Functional Studies start This compound sulfation Sulfation (SO3-pyridine) start->sulfation acetylation Acetylation (Acetic Anhydride) start->acetylation sulf_deriv Sulfated Derivative sulfation->sulf_deriv acet_deriv Acetylated Derivative acetylation->acet_deriv hplc HPLC Purification sulf_deriv->hplc acet_deriv->hplc purified_sulf Purified Sulfated Derivative hplc->purified_sulf purified_acet Purified Acetylated Derivative hplc->purified_acet nmr NMR/FT-IR Characterization purified_sulf->nmr bioassays In Vitro Bioassays purified_sulf->bioassays purified_acet->nmr purified_acet->bioassays inflammation Anti-inflammatory Assay bioassays->inflammation cytotoxicity Cytotoxicity Assay bioassays->cytotoxicity signaling Signaling Pathway Analysis bioassays->signaling

Caption: Workflow from synthesis to functional analysis.

NF-κB Signaling Pathway Inhibition by this compound Derivatives

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Activates Transcription L6_deriv This compound Derivatives L6_deriv->IKK Inhibits

Caption: Inhibition of the NF-κB signaling cascade.

MAPK Signaling Pathway Modulation by this compound Derivatives

MAPK_Pathway stimulus Cellular Stress / LPS TAK1 TAK1 stimulus->TAK1 MKK MKK3/6 TAK1->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors Activates inflammatory_response Inflammatory Response transcription_factors->inflammatory_response L6_deriv This compound Derivatives L6_deriv->p38 Inhibits Phosphorylation

Caption: Modulation of the p38 MAPK signaling pathway.

References

Application Notes and Protocols: In Vitro Effects of Laminarihexaose on Dendritic Cell Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and detailed protocols for studying the in vitro effects of Laminarihexaose, a β-(1,3)-glucan oligosaccharide, on the maturation of dendritic cells (DCs). The information is compiled from studies on laminarin and its oligosaccharide fractions, which serve as a proxy for this compound.

Introduction

Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical step in this process, characterized by the upregulation of co-stimulatory molecules, production of cytokines, and enhanced ability to stimulate T cells. This compound, a component of laminarin found in brown algae, is a β-glucan that has been investigated for its immunomodulatory properties. Understanding its effect on DC maturation is vital for its potential application as an adjuvant in vaccines or as an immunomodulatory agent in various therapeutic contexts.

Data Presentation: Effects of Laminarin Oligosaccharides on Dendritic Cell Cytokine Secretion

While specific quantitative data for this compound is limited, studies on laminarin and its fractions provide insights into its potential effects. The following table summarizes the effects of different laminarin fractions on cytokine secretion by murine bone marrow-derived dendritic cells. It is important to note that these fractions contain a range of oligosaccharide sizes, including the hexaose form.

Laminarin FractionDegree of Polymerization (DP) RangeSourceEffect on IL-6 SecretionEffect on IL-10 SecretionEffect on TNF-α SecretionEffect on IL-12p40 Secretion (in DC-T cell co-culture)Effect on IFN-γ Secretion (in DC-T cell co-culture)
L. hyperborea laminarin~24-25Laminaria hyperboreaIncreasedIncreasedNo significant change--
LhF5DP5–DP8Laminaria hyperboreaIncreasedIncreasedDecreased--
LhF4DP6–DP10Laminaria hyperboreaNo significant changeNo significant changeDecreased--
SlF3DP6–DP9Saccharina latissimaNo significant changeNo significant changeDecreasedReducedReduced

Note: The data is qualitatively summarized from Christensen et al., 2025.[1][2][3] The study suggests that the immunomodulatory effects of laminarin oligosaccharides are dependent on their size and source.

Signaling Pathways

This compound, as a β-glucan, is primarily recognized by Dectin-1, a C-type lectin receptor on the surface of dendritic cells. This interaction can also lead to collaboration with Toll-like receptor 2 (TLR2), initiating a signaling cascade that results in DC maturation. The key signaling pathways involved are the NF-κB and MAPK pathways, which lead to the transcription of genes encoding for co-stimulatory molecules and pro-inflammatory and anti-inflammatory cytokines.

This compound-Induced Dendritic Cell Maturation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response This compound This compound Dectin1 Dectin-1 This compound->Dectin1 TLR2 TLR2 This compound->TLR2 Syk Syk Dectin1->Syk TLR2->Syk Card9 Card9 Syk->Card9 MAPK MAPK (ERK, p38, JNK) Card9->MAPK IKK IKK Card9->IKK Gene_expression Gene Transcription MAPK->Gene_expression NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases NFkB->Gene_expression Co_stimulatory Co-stimulatory Molecules (CD80, CD86, MHC-II) Gene_expression->Co_stimulatory Cytokines Cytokines (IL-6, IL-10, TNF-α, IL-12) Gene_expression->Cytokines

Caption: Signaling cascade in dendritic cells upon recognition of this compound.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro study of this compound's effect on dendritic cell maturation.

Experimental Workflow for In Vitro DC Maturation Assay cluster_prep Cell Preparation cluster_culture Cell Culture and Differentiation cluster_treatment Treatment and Maturation cluster_analysis Analysis PBMC_isolation Isolate PBMCs from Human Blood Monocyte_selection Isolate CD14+ Monocytes (e.g., MACS) PBMC_isolation->Monocyte_selection Culture_monocytes Culture Monocytes with GM-CSF and IL-4 (5-7 days) Monocyte_selection->Culture_monocytes Immature_DCs Generation of Immature Dendritic Cells (iDCs) Culture_monocytes->Immature_DCs Treatment Treat iDCs with this compound (various concentrations) and Controls (LPS, medium) for 24-48h Immature_DCs->Treatment Harvest_cells Harvest Cells and Supernatant Treatment->Harvest_cells Flow_cytometry Flow Cytometry Analysis (CD80, CD86, MHC-II) Harvest_cells->Flow_cytometry ELISA ELISA for Cytokine Quantification (IL-12, IL-10, TNF-α) Harvest_cells->ELISA

Caption: Workflow for assessing this compound's impact on DC maturation.

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

Materials:

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • RosetteSep™ Human Monocyte Enrichment Cocktail (or CD14 MicroBeads)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Monocyte Enrichment: Isolate monocytes from the PBMC population using a negative selection method like the RosetteSep™ Human Monocyte Enrichment Cocktail or a positive selection method using CD14 MicroBeads and magnetic-activated cell sorting (MACS).

  • Cell Culture:

    • Prepare complete RPMI medium: RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

    • Resuspend the enriched monocytes in complete RPMI medium.

    • Plate the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

  • Differentiation into Immature DCs (iDCs):

    • Add recombinant human GM-CSF (e.g., 50 ng/mL) and recombinant human IL-4 (e.g., 100 ng/mL) to the cell culture.

    • Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.

    • On day 3, add fresh complete RPMI medium containing GM-CSF and IL-4.

    • By day 5-7, the cells should be loosely adherent and display typical immature DC morphology.

Protocol 2: In Vitro Maturation of Mo-DCs with this compound

Materials:

  • Immature Mo-DCs (from Protocol 1)

  • This compound (sterile, endotoxin-free)

  • Lipopolysaccharide (LPS) from E. coli (positive control)

  • Complete RPMI medium

Procedure:

  • Preparation of iDCs: Gently harvest the immature DCs from the culture plates.

  • Cell Plating: Seed the iDCs in a 24-well plate at a density of 5 x 10^5 cells/mL in fresh complete RPMI medium.

  • Treatment:

    • Prepare a stock solution of this compound in sterile PBS or culture medium.

    • Add this compound to the designated wells at various final concentrations (e.g., 1, 10, 50, 100 µg/mL).

    • Add LPS (e.g., 100 ng/mL) to the positive control wells.

    • Add an equivalent volume of vehicle (PBS or medium) to the negative control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Analysis of DC Maturation Markers by Flow Cytometry

Materials:

  • Matured DCs (from Protocol 2)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against human:

    • CD80

    • CD86

    • HLA-DR (MHC Class II)

    • CD11c (DC marker)

    • Appropriate isotype controls

Procedure:

  • Cell Harvesting: Harvest the DCs from each well and transfer to FACS tubes.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Staining:

    • Resuspend the cell pellet in FACS buffer containing the pre-titrated fluorescently labeled antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the expression levels (Mean Fluorescence Intensity - MFI) of CD80, CD86, and HLA-DR on the CD11c+ gated population.

Protocol 4: Quantification of Cytokine Production by ELISA

Materials:

  • Supernatants from matured DC cultures (from Protocol 2)

  • ELISA kits for human:

    • IL-12p70

    • IL-10

    • TNF-α

Procedure:

  • Supernatant Collection: After the 24-48 hour incubation period, centrifuge the culture plates and carefully collect the supernatants from each well.

  • ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kits.

  • Data Analysis: Determine the concentration of each cytokine (in pg/mL) by comparing the optical density of the samples to the standard curve.

Conclusion

The provided protocols and information offer a framework for investigating the immunomodulatory effects of this compound on dendritic cell maturation. While direct quantitative data for this compound remains an area for further research, the existing studies on related laminarin oligosaccharides suggest a potential for this compound to influence DC function, particularly in modulating cytokine profiles. Researchers are encouraged to use the outlined methods to generate specific data for this compound to better understand its therapeutic potential.

References

Troubleshooting & Optimization

Navigating Laminarihexaose Solubility: A Technical Guide for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of laminarihexaose (B104634) for reliable and reproducible in vitro assays. Addressing common challenges through troubleshooting guides and frequently asked questions, this resource offers detailed experimental protocols and quantitative data to facilitate seamless experimental workflows.

This compound, a β-glucan oligosaccharide derived from laminarin, holds significant promise in biomedical research, particularly for its immunomodulatory properties. However, achieving optimal solubility in aqueous solutions for cell-based assays can be a significant hurdle. This guide provides practical solutions and in-depth information to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

A1: this compound is a complex carbohydrate composed of six glucose units linked by β-1,3 glycosidic bonds. Its biological activity, particularly its interaction with immune cell receptors like Dectin-1, is of great interest. For in vitro studies, ensuring that this compound is fully dissolved in the culture medium is critical for accurate and reproducible results. Poor solubility can lead to inconsistent concentrations, precipitation, and misinterpretation of its biological effects.

Q2: What are the general solubility characteristics of this compound?

Q3: Can I dissolve this compound directly in cell culture medium?

A3: While possible for lower concentrations, dissolving this compound directly in complex media can be challenging and may lead to precipitation, especially in the presence of salts and proteins.[1][2][3] It is generally recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium.

Q4: What is the recommended solvent for preparing a this compound stock solution?

A4: For most applications, sterile, purified water (e.g., cell culture grade water or water for injection) is the preferred solvent for preparing a stock solution of this compound. For compounds with lower aqueous solubility, Dimethyl Sulfoxide (DMSO) can be used as a co-solvent.[4] However, the final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid cytotoxicity.

Q5: How can I improve the solubility of this compound if it precipitates in my assay?

A5: Several strategies can be employed to improve solubility:

  • Heating: Gently warming the solution can increase the solubility of many oligosaccharides.[5]

  • pH Adjustment: The pH of the solution can affect the solubility of carbohydrates. However, for cell-based assays, the pH must be maintained within a physiological range (typically 7.2-7.4).

  • Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.

  • Co-solvents: As mentioned, a small percentage of a biocompatible co-solvent like DMSO can be used.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter when working with this compound.

Problem Potential Cause Troubleshooting Steps
This compound powder is difficult to dissolve. - Low temperature of the solvent.- Insufficient mixing.- Aggregation of the powder.- Warm the solvent (e.g., water or PBS) to 37°C before adding the powder.- Vortex or sonicate the solution for short intervals.- Add the powder to the solvent gradually while stirring.
Precipitate forms when adding the stock solution to cell culture medium. - High concentration of the stock solution.- "Salting out" effect due to high salt concentration in the medium.- Interaction with proteins in the serum.- Prepare a less concentrated stock solution.- Add the stock solution to the medium dropwise while gently swirling.- Prepare the final concentration in serum-free medium first, then add serum if required.
Cloudiness or precipitate appears in the culture plate during the experiment. - Instability of the this compound solution at 37°C over time.- Interaction with secreted cellular products.- Evaporation of the medium leading to increased concentration.- Check the stability of your this compound solution at 37°C for the duration of your experiment.- Use freshly prepared solutions for long-term experiments.- Ensure proper humidification in the incubator to prevent evaporation.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Water

Materials:

  • This compound powder

  • Sterile, cell culture grade water

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the required volume of sterile water to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube for 30-60 seconds to suspend the powder.

  • If the solution is not clear, place the tube in a 37°C water bath for 15-30 minutes, with intermittent vortexing.

  • Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Stock Solution in DMSO (for less soluble batches)

Materials:

  • This compound powder

  • Sterile, cell culture grade DMSO

  • Sterile, conical tubes

  • Vortex mixer

Procedure:

  • Weigh the this compound powder in a sterile tube.

  • Add the required volume of sterile DMSO to achieve a high concentration stock (e.g., 50-100 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Store the DMSO stock solution at -20°C in small aliquots.

  • Important: When preparing the working solution, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).

Signaling Pathway and Experimental Workflow

This compound, as a β-glucan, is recognized by the Dectin-1 receptor on immune cells such as macrophages and dendritic cells. This interaction triggers a downstream signaling cascade that leads to various cellular responses, including the production of cytokines and chemokines.

Dectin1_Signaling_Pathway This compound This compound Dectin1 Dectin-1 Receptor This compound->Dectin1 Binding & Activation Syk Syk Dectin1->Syk Recruitment & Phosphorylation CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 Activation NFkB NF-κB CARD9_Bcl10_MALT1->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Gene Transcription

Caption: Dectin-1 signaling pathway activated by this compound.

Below is a typical workflow for an in vitro assay to study the immunostimulatory effects of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells 1. Culture Immune Cells (e.g., Macrophages) treat_cells 3. Treat Cells with This compound prep_cells->treat_cells prep_solution 2. Prepare this compound Working Solution prep_solution->treat_cells collect_supernatant 4. Collect Supernatant (for Cytokine Analysis) treat_cells->collect_supernatant lyse_cells 5. Lyse Cells (for Protein/RNA Analysis) treat_cells->lyse_cells elisa ELISA / CBA collect_supernatant->elisa western_blot Western Blot / qPCR lyse_cells->western_blot

Caption: Workflow for in vitro analysis of this compound.

By following the guidance in this technical support center, researchers can effectively address the solubility challenges associated with this compound, leading to more robust and reliable data in their in vitro investigations.

References

Technical Support Center: Optimizing Laminarihexaose Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Laminarihexaose concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from Laminarin?

This compound is a specific oligosaccharide composed of six glucose units linked by β-1,3 glycosidic bonds. It is a component of laminarin, which is a more complex polysaccharide with a backbone of β-1,3-glucans and some β-1,6-branches. While both can exhibit biological activity, the effects of this compound may be more specific due to its defined structure. The biological activities of laminarin and its oligosaccharide derivatives are dependent on their molecular structure, including the degree of polymerization and branching.

2. What is the recommended starting concentration range for this compound in cell culture?

Based on published studies, a broad starting range to consider is 25 µg/mL to 600 µg/mL.[1] For sensitive primary cells like Natural Killer (NK) cells, a non-cytotoxic concentration of around 100 µg/mL has been shown to be effective for activation.[1] For some cancer cell lines, higher concentrations of 300-600 µg/mL have been used to induce apoptosis.[1] However, the optimal concentration is highly cell-type dependent and should be determined empirically.

3. How should I prepare and store a this compound stock solution?

To prepare a stock solution, dissolve the this compound powder in a sterile, aqueous solvent such as phosphate-buffered saline (PBS) or cell culture medium. Gentle vortexing or sonication can aid dissolution. It is recommended to filter-sterilize the final solution. For long-term storage, it is advisable to store the stock solution at 4°C or for extended periods at -15°C or below.

4. What are the known effects of this compound on cells?

This compound has been shown to have various effects, including:

  • Anticancer activity: It can activate Natural Killer (NK) cells to target and kill cancer cells.[1] High concentrations can directly induce apoptosis in some cancer cell lines.[1]

  • Immunomodulation: It can stimulate the secretion of cytokines like IFN-γ from immune cells.[1]

  • Signaling Pathway Modulation: It can interact with cell surface receptors like NKp30 on NK cells and potentially influence downstream signaling cascades such as the MAPK and NF-κB pathways.[1][2]

5. Do the effects of this compound differ between primary cells and cancer cell lines?

Yes, the effects can be significantly different. For instance, a concentration of 100 µg/mL this compound was found to be non-cytotoxic and activating for primary NK cells, while higher concentrations were required to induce apoptosis in the A549 lung cancer cell line.[1] Similarly, the broader compound laminarin has shown selective cytotoxicity towards some cancer cell lines while having minimal effect on normal cell lines at similar concentrations.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of this compound - Concentration is too low.- Incubation time is too short.- The specific cell line is not responsive.- Improper storage or handling of this compound leading to degradation.- Perform a dose-response experiment with a wider range of concentrations.- Extend the incubation period.- Test on a different, potentially more responsive, cell line.- Ensure proper storage of the stock solution (4°C for short-term, -20°C or lower for long-term).
High levels of cell death or cytotoxicity - The concentration of this compound is too high for the specific cell type.- Contamination of the cell culture or this compound stock solution.- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration range.- Test a lower range of concentrations.- Check for microbial contamination in the cell culture and prepare a fresh, sterile stock solution of this compound.
Precipitate forms in the culture medium after adding this compound - The concentration of this compound exceeds its solubility in the medium.- Interaction with components in the serum or medium.- Ensure the stock solution is fully dissolved before adding it to the culture medium.- Prepare a more dilute stock solution.- Test the solubility in a small volume of medium before adding to the entire culture.- Consider using a serum-free medium for the experiment if interactions are suspected.
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent preparation of this compound solution.- Cells are at different passage numbers or growth phases.- Batch-to-batch variation of this compound.- Maintain a consistent cell seeding density for all experiments.- Prepare a large batch of this compound stock solution for a series of experiments.- Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase.- If possible, use the same batch of this compound for a complete study.

Data Presentation

Table 1: Reported Concentrations of this compound and Their Effects on Different Cell Types

Cell TypeConcentrationObserved EffectReference
Murine primary NK cells100 µg/mLActivation (non-cytotoxic)[1]
Human NK cells100 µg/mLActivation (non-cytotoxic)[1]
B16-F10 murine melanoma organoids100 µg/mLCurtailed expansion (mediated by activated NK cells)[1]
A549 human lung cancer organoids100 µg/mLCurtailed expansion (mediated by activated NK cells)[1]
A549 human lung cancer organoids300 - 600 µg/mLApoptosis and suppressed growth[1]
NK-92 human NK cell line100 µg/mLIncreased NKp30 expression and IFN-γ secretion[1]

Table 2: Reported Concentrations of Laminarin and Their Effects on Various Cell Lines

Cell TypeConcentrationObserved EffectReference
HT-29 human colon cancer cellsNot specifiedApoptosis induction
Human non-small-cell lung cancer A549 cells5 - 20 mg/mLDose-dependent inhibition of proliferation[4]
HDFa (Normal primary dermal fibroblast)100 µg/mLNo cytotoxic effect[3]
NHEK (Primary normal human epidermal keratinocytes)500 µg/mLNo cytotoxic effect[3]
Vero (Normal kidney epithelial cells)Not specifiedNo cytotoxic effects[3]
ES-2 and OV-90 (Ovarian cancer)2 mg/mLSelective inhibition[3]

Experimental Protocols

1. Protocol for Determining Optimal this compound Concentration using MTT Assay

This protocol outlines a method to determine the optimal, non-cytotoxic concentration of this compound for your specific cell line.

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0, 25, 50, 100, 200, 400, and 800 µg/mL.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "medium only" control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Plot the cell viability (%) against the this compound concentration to generate a dose-response curve and determine the optimal concentration for your experiments.

2. Protocol for Analyzing MAPK and NF-κB Pathway Activation by Western Blot

This protocol describes how to assess the activation of key signaling proteins in response to this compound treatment.

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates or larger flasks and grow to 70-80% confluency.

    • Treat the cells with the predetermined optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the level of protein phosphorylation (activation) relative to the total protein and loading control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_cells Seed Cells treatment Treat Cells with This compound prep_cells->treatment prep_laminari Prepare this compound Dilutions prep_laminari->treatment incubation Incubate for Desired Time treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance data_analysis Analyze Data and Generate Dose-Response Curve read_absorbance->data_analysis det_optimal_conc Determine Optimal Concentration data_analysis->det_optimal_conc

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound NKp30 NKp30 Receptor This compound->NKp30 Binds to MAPK_pathway MAPK Pathway (p38, ERK, JNK) NKp30->MAPK_pathway Activates NFkB_pathway NF-κB Pathway (p65) NKp30->NFkB_pathway Activates Caspase8 Caspase-8 NKp30->Caspase8 Activates IFNg IFN-γ Secretion MAPK_pathway->IFNg NFkB_pathway->IFNg Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Laminarihexaose stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of laminarihexaose (B104634).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: Solid this compound is a stable powder. For long-term storage, it is recommended to store it in a well-ventilated, dry, and cool place.[1][2] Specific temperature recommendations from suppliers vary, so it is always best to consult the product-specific information sheet. Generally, storage at 4°C or -20°C is recommended for maintaining long-term stability.[3][4]

Q2: What is the expected shelf-life of this compound powder?

A2: When stored under the recommended conditions, this compound powder is stable for over two years.[5][6] Some suppliers indicate a stability of more than 10 years under ideal storage conditions.

Q3: How should I handle this compound in the laboratory?

A3: It is recommended to handle this compound in a well-ventilated area.[1][2] Standard laboratory hygiene practices should be followed, including wearing a lab coat and washing hands after handling.[1] Avoid the formation of dust and aerosols.[2]

Q4: Is this compound stable in aqueous solutions?

Q5: What is the impact of pH on the stability of this compound solutions?

A5: The stability of glycosidic bonds in oligosaccharides is pH-dependent. Strongly acidic or alkaline conditions can lead to hydrolysis. While specific data for this compound is limited, it is generally advisable to maintain solutions close to a neutral pH unless experimental conditions require otherwise.

Q6: Are there any known incompatibilities for this compound?

A6: this compound is generally non-reactive under normal conditions of use, storage, and transport.[1] However, it should be stored away from strong oxidizing agents.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected experimental results Degradation of this compound due to improper storage.Verify that the this compound powder has been stored according to the manufacturer's recommendations. If in doubt, use a fresh batch of the compound.
Degradation of this compound in solution.Prepare fresh solutions for each experiment. If solutions need to be stored, filter-sterilize and store at 4°C for short-term or -20°C for long-term. Avoid repeated freeze-thaw cycles.
Contamination of the sample.Ensure proper aseptic techniques when preparing solutions to prevent microbial growth, which can degrade the oligosaccharide.
Difficulty dissolving the powder Low temperature of the solvent.Allow the solvent to reach room temperature before dissolving the this compound powder. Gentle warming and vortexing can aid dissolution.
High concentration.Check the solubility information provided by the supplier. It may be necessary to prepare a stock solution at a lower concentration.
Observed degradation products in analysis (e.g., HPLC, TLC) Hydrolysis during sample preparation or analysis.Ensure that the pH of the mobile phase or sample buffer is within a range that does not promote hydrolysis. Keep sample preparation and analysis times as short as possible.
Enzymatic contamination.Use high-purity water and sterile equipment to prepare solutions to avoid contamination with glycosidases.

Data Presentation

Table 1: Recommended Storage Conditions for Solid this compound

SupplierRecommended Storage TemperatureStated Stability
MegazymeAmbient> 2 years[5]
NeogenAmbient> 2 years[6]
United States Biological4°C (long-term), Room Temperature (short-term)Not specified[3]
LIBIOS2-8°C> 10 years
Biosynth< -15°CNot specified[4]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Aseptic Handling: Perform all steps in a laminar flow hood to minimize microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add the powder to a sterile container with the desired volume of high-purity, sterile water or buffer.

  • Mixing: Gently vortex or stir the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Sterilization (Optional): If the solution is for cell culture or other sensitive applications, sterilize it by passing it through a 0.22 µm filter.

  • Storage: Store the stock solution in sterile aliquots at 4°C for short-term use (a few days) or at -20°C or -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: A carbohydrate analysis column (e.g., an amino-based column).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio may need to be optimized.

  • Detector: Refractive Index (RI) detector is typically used for underivatized carbohydrates.

  • Temperature: Maintain the column at a constant temperature (e.g., 30°C) for reproducible results.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Injection Volume: Typically 10-20 µL.

  • Analysis: The appearance of peaks other than the main this compound peak may indicate the presence of impurities or degradation products.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Stability cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound Solutions (e.g., in different pH buffers) temp Incubate at Different Temperatures prep->temp Expose to ph Incubate at Different pH prep->ph Expose to freeze_thaw Subject to Freeze-Thaw Cycles prep->freeze_thaw Expose to hplc Analyze by HPLC-RI temp->hplc tlc Analyze by TLC temp->tlc ph->hplc ph->tlc freeze_thaw->hplc freeze_thaw->tlc eval Quantify Degradation Products and Assess Purity hplc->eval tlc->eval

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway_Placeholder Hypothetical Signaling Pathway Activated by this compound This compound This compound Receptor Cell Surface Receptor (e.g., Dectin-1) This compound->Receptor Binds to Syk Syk Kinase Receptor->Syk Activates CARD9 CARD9 Syk->CARD9 Phosphorylates NFkB NF-κB CARD9->NFkB Activates Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Induces

Caption: A potential signaling pathway involving this compound.

References

Laminarihexaose in Solution: A Technical Support Guide to Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for laminarihexaose (B104634) aggregation in solution. While specific aggregation data for this compound is not extensively documented, this guide extrapolates from the known behavior of β-glucans and other oligosaccharides to provide practical troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is a β-glucan oligosaccharide consisting of six glucose units linked by β-1,3 glycosidic bonds. In research and pharmaceutical applications, the formation of aggregates can be a significant concern as it can affect bioavailability, alter biological activity, and interfere with analytical measurements. Understanding and controlling aggregation is crucial for obtaining reliable and reproducible experimental results.

Q2: Is this compound prone to aggregation in aqueous solutions?

While specific studies on this compound aggregation are limited, as a β-glucan, it may have a tendency to aggregate under certain conditions. The aggregation of β-glucans is influenced by factors such as molecular weight, concentration, temperature, and the presence of other molecules.[1][2][3] Given its relatively low molecular weight compared to large β-glucan polymers, this compound is likely to be more soluble. However, aggregation can still occur, particularly at high concentrations or under specific buffer conditions.

Q3: What are the key factors that can influence the aggregation of this compound?

Based on the behavior of similar oligosaccharides and β-glucans, the following factors are likely to influence this compound aggregation:

  • Concentration: Higher concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.

  • Temperature: Temperature can affect solubility and the kinetics of aggregation. In some cases, heating can improve solubility, while for other compounds, it might promote aggregation.[4]

  • pH and Buffer Composition: The pH of the solution and the types of ions present in the buffer can influence the charge and conformation of the oligosaccharide, thereby affecting its tendency to aggregate.

  • Presence of Other Solutes: Molecules like salts, proteins, or other polymers can either promote or inhibit aggregation through various interactions.[2]

Q4: How can I visually inspect my this compound solution for signs of aggregation?

Initial signs of aggregation can sometimes be detected by visual inspection. Look for:

  • Cloudiness or turbidity: A clear solution becoming hazy or opaque.

  • Precipitation: Visible particles settling at the bottom of the container.

  • Increased viscosity: A noticeable thickening of the solution.

It is important to note that aggregates can be present even in a solution that appears clear to the naked eye.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving this compound Poor solubility at the attempted concentration or temperature.1. Start with a lower concentration.2. Gently warm the solution (e.g., to 37°C or 50°C) while stirring. Be cautious as excessive heat can potentially degrade the sample.3. Try different buffer systems or adjust the pH.4. Use sonication for a short period to aid dissolution.
Solution Becomes Cloudy Over Time Aggregation is occurring after initial dissolution.1. Store the solution at a different temperature (e.g., 4°C or -20°C). Perform stability tests to determine the optimal storage condition.2. Filter the solution through a low-protein-binding 0.22 µm filter to remove existing aggregates before use.3. Consider adding cryoprotectants like glycerol (B35011) if storing frozen.4. Prepare fresh solutions before each experiment.
Inconsistent Results in Biological Assays Presence of aggregates is affecting the assay readout.1. Characterize the solution for the presence of aggregates using techniques like Dynamic Light Scattering (DLS).2. If aggregates are detected, attempt to disaggregate the sample (e.g., through controlled sonication) or prepare a fresh, aggregate-free solution.3. Incorporate a filtration step in your protocol before adding the this compound solution to your assay.
Precipitate Forms After Adding to a New Buffer Change in buffer conditions (pH, ionic strength) is causing the this compound to become insoluble.1. Check the compatibility of your this compound stock solution with the final assay buffer by performing a small-scale mixing test.2. Consider dissolving the this compound directly in the final assay buffer if possible.3. Adjust the pH or ionic strength of your stock solution or the final buffer to improve compatibility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the desired volume of high-purity water or an appropriate buffer (e.g., PBS) to the tube. It is recommended to start with a small volume and add more as the solid dissolves.

  • Dissolution: Vortex the solution gently for 1-2 minutes. If the powder does not fully dissolve, proceed with the following steps.

  • Gentle Heating (Optional): Place the tube in a water bath or heat block at a temperature between 37°C and 50°C for 10-15 minutes. Intermittently vortex the tube.

  • Sonication (Optional): If aggregates persist, sonicate the solution in a water bath sonicator for 5-10 minutes. Avoid probe sonicators as they can generate excessive heat.

  • Final Volume and Sterilization: Once fully dissolved, add the remaining solvent to reach the final desired concentration. If required for your application, sterilize the solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at an appropriate temperature (e.g., 4°C for short-term or -20°C/-80°C for long-term storage).

Protocol 2: Detection of Aggregates using Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a powerful technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[5][6]

  • Sample Preparation:

    • Prepare the this compound solution at the desired concentration in your buffer of choice.

    • Filter the buffer to be used for dilution through a 0.02 µm filter to remove any particulate contaminants.

    • Filter the this compound solution through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette. This step is crucial to remove dust and large, incidental aggregates.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature for your experiment.

    • Allow the sample to equilibrate to the set temperature for at least 5-10 minutes inside the instrument.

  • Data Acquisition:

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure data reproducibility.

  • Data Analysis:

    • Analyze the intensity and volume distribution plots. A monomodal peak at a small hydrodynamic radius would indicate a homogenous, non-aggregated sample.

    • The presence of larger species (e.g., peaks at >100 nm) is indicative of aggregation.[7]

    • The Polydispersity Index (PDI) is a measure of the heterogeneity of the sample. A PDI value below 0.2 is generally considered monodisperse.[7]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_outcome Outcome weigh Weigh this compound add_solvent Add Solvent/Buffer weigh->add_solvent dissolve Vortex/Stir add_solvent->dissolve heat_sonicate Gentle Heat / Sonicate (Optional) dissolve->heat_sonicate filter_sterilize Filter (0.22 µm) dissolve->filter_sterilize If fully dissolved heat_sonicate->filter_sterilize If needed visual Visual Inspection filter_sterilize->visual dls Dynamic Light Scattering (DLS) visual->dls no_agg No Aggregation Detected dls->no_agg Monodisperse agg Aggregation Detected dls->agg Polydisperse / Large Particles

Caption: Experimental workflow for preparing and analyzing this compound solutions for aggregation.

troubleshooting_logic cluster_dissolution Dissolution Issues cluster_stability Stability Issues cluster_assay Assay Inconsistency start Problem with this compound Solution diss_issue Difficulty Dissolving start->diss_issue stab_issue Cloudy / Precipitate Over Time start->stab_issue assay_issue Inconsistent Results start->assay_issue diss_sol1 Lower Concentration diss_issue->diss_sol1 diss_sol2 Gentle Heating diss_issue->diss_sol2 diss_sol3 Sonication diss_issue->diss_sol3 end_node Optimized Solution diss_sol1->end_node diss_sol2->end_node diss_sol3->end_node stab_sol1 Optimize Storage Temp. stab_issue->stab_sol1 stab_sol2 Prepare Fresh stab_issue->stab_sol2 stab_sol3 Filter Before Use stab_issue->stab_sol3 stab_sol1->end_node stab_sol2->end_node stab_sol3->end_node assay_sol1 Characterize with DLS assay_issue->assay_sol1 assay_sol2 Check Buffer Compatibility assay_issue->assay_sol2 assay_sol1->end_node assay_sol2->end_node

Caption: Troubleshooting logic for addressing common issues with this compound solutions.

References

Technical Support Center: Addressing Background Interference in Laminarihexaose Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address background interference in Laminarihexaose bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background in a this compound bioassay?

High background in a this compound bioassay can originate from several sources, broadly categorized as non-specific binding, matrix effects, and issues with reagents or the assay procedure itself.

  • Non-specific Binding: This is a primary contributor to high background. It occurs when assay components, such as antibodies or detection enzymes, bind to unintended sites on the microplate surface or to other proteins in the sample. This can be caused by hydrophobic or charge-based interactions.

  • Matrix Effects: Components in the biological sample (e.g., serum, plasma, cell culture media) can interfere with the assay.[1] Endogenous proteins, lipids, and other molecules can either mimic the analyte, cross-react with the detection antibodies, or non-specifically bind to the plate, leading to a false positive signal.

  • Reagent-Related Issues:

    • Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to increased non-specific binding.

    • Cross-Reactivity: The detection antibody may recognize molecules structurally similar to this compound. For instance, antibodies raised against β-1,3-glucans have shown cross-reactivity with other fungal glucans.[2][3]

    • Contaminated Reagents: Contamination of buffers or reagents with interfering substances can contribute to background noise.

  • Procedural Issues:

    • Insufficient Blocking: Inadequate blocking of the microplate wells leaves unoccupied sites where antibodies and other proteins can non-specifically adsorb.

    • Inadequate Washing: Failure to remove all unbound reagents during wash steps can result in a high background signal.

    • Prolonged Incubation or Development Times: Extending incubation or substrate development times beyond the optimal range can amplify the background signal.

Q2: How can I reduce non-specific binding in my assay?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Blocking Buffers: The choice of blocking agent is critical. Commonly used blockers include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and whole serum.[4][5] The effectiveness of a blocking agent can be assay-dependent. For example, casein has been shown to be a superior blocking agent in some ELISAs due to its content of small molecular weight proteins that can effectively coat the microplate surface.[4]

  • Add Detergents to Buffers: Non-ionic detergents like Tween 20 in wash buffers can help reduce hydrophobic interactions that cause non-specific binding.[6]

  • Adjust Buffer Composition: Modifying the pH or increasing the salt concentration of the assay and wash buffers can minimize charge-based non-specific interactions.

  • Optimize Antibody Concentrations: Titrating the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio is essential.

Q3: What are matrix effects and how can I mitigate them?

Matrix effects refer to the interference caused by the components of a complex sample matrix, such as serum or plasma.[1] These effects can lead to either an underestimation or overestimation of the analyte concentration.

To mitigate matrix effects:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances. However, this may also dilute the this compound concentration to below the detection limit of the assay.

  • Sample Preparation: Employing sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction can help remove interfering components from the sample before the assay.

  • Use of a Matrix-Matched Standard Curve: Preparing the standard curve in a matrix that closely resembles the sample matrix can help to compensate for the matrix effects.

Q4: What are some potential cross-reactants for a this compound-specific antibody?

Given that this compound is a β-1,3-glucan oligosaccharide, antibodies developed against it may cross-react with other molecules containing similar structural motifs. Potential cross-reactants could include:

  • Other β-glucans: Polysaccharides from fungi, yeast, and certain bacteria with β-1,3-glucan linkages are likely to show cross-reactivity.[2][3]

  • Structurally similar oligosaccharides: Other small oligosaccharides with similar glycosidic linkages.

  • Plant-derived polysaccharides: Some plant-based extracts used in culture media or as therapeutics may contain interfering glucans.

It is crucial to test the specificity of the antibody against a panel of structurally related compounds to assess its cross-reactivity profile.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background in All Wells (including blanks) 1. Insufficient blocking.- Increase blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).- Try a different blocking agent (see Table 1).- Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%).[5]
2. Inadequate washing.- Increase the number of wash cycles (e.g., from 3 to 5).- Increase the soaking time during washes (e.g., 30-60 seconds per wash).- Ensure complete removal of wash buffer after each step.
3. Secondary antibody concentration is too high.- Titrate the secondary antibody to a lower concentration.
4. Substrate solution is old or contaminated.- Prepare fresh substrate solution for each experiment.
5. Prolonged substrate incubation time.- Reduce the substrate incubation time. Monitor color development and stop the reaction when the standard curve is in the optimal range.
High Background in Sample Wells Only 1. Matrix effect.- Dilute the sample and re-test.- Perform a spike-and-recovery experiment to confirm matrix interference.- Use a matrix-matched diluent for samples and standards.
2. Non-specific binding of sample components.- Include a non-relevant protein (e.g., BSA) in the sample diluent.- Consider a sample clean-up step (e.g., protein precipitation).
3. Cross-reactivity of the detection antibody with other molecules in the sample.- Confirm the specificity of the antibody.- If possible, pre-absorb the sample with a matrix devoid of this compound to remove cross-reacting molecules.
Inconsistent Results (High CV%) 1. Inconsistent pipetting.- Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of reagents to be added to all wells.
2. Edge effects on the plate.- Avoid using the outer wells of the plate.- Ensure the plate is incubated in a humidified chamber to prevent evaporation.
3. Incomplete washing.- Ensure all wells are washed equally and thoroughly.
Low or No Signal 1. Reagents are inactive or expired.- Check the expiration dates of all reagents.- Use new batches of antibodies and enzyme conjugates.
2. Incorrect buffer pH.- Verify the pH of all buffers.
3. Omission of a critical step or reagent.- Carefully review the assay protocol.

Data Presentation: Comparison of Troubleshooting Strategies

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS or TBS- Readily available and relatively inexpensive.- Generally effective for a wide range of assays.- Can have lot-to-lot variability.- May contain endogenous enzymes or immunoglobulins that can interfere with the assay.[5]
Non-fat Dry Milk 0.5-5% in PBS or TBS- Inexpensive and readily available.- Can contain phosphoproteins that may be recognized by certain antibodies.- May contain biotin, which can interfere with avidin-biotin detection systems.[5]
Casein 0.1-1% in PBS or TBS- Often more effective than BSA at reducing background due to its smaller molecular weight components.[4]- Can also contain phosphoproteins.
Whole Serum (from a non-reactive species) 1-10% in PBS or TBS- Can be very effective as it contains a mixture of proteins that can block a wide range of non-specific sites.- Can be expensive.- May contain antibodies that cross-react with assay components.
Synthetic Blocking Buffers Varies by manufacturer- Protein-free, reducing the risk of cross-reactivity.- Low lot-to-lot variability.- Can be more expensive than protein-based blockers.

Table 2: Quantitative Analysis of (1→3)-β-D-Glucan Assay Performance (Illustrative Data from Related Assays)

Note: This data is derived from studies on general (1→3)-β-D-glucan assays and is intended to be illustrative of the performance metrics that can be achieved. The actual performance of a this compound-specific assay may vary.

Assay MethodSensitivity (pg/mL)SpecificityReference
Fungitell Assay< 80 (positive)Variable, depends on patient population[7]
Wako β-glucan assay< 11 (positive)Can be low in ICU patients[7]
Sandwich ELISA (recombinant Factor G)Comparable to amebocyte lysate-based assaysHigh[8]

Experimental Protocols

Representative Protocol: Competitive ELISA for this compound

This protocol is a general guideline and should be optimized for your specific reagents and samples.

1. Coating the Plate: a. Prepare a solution of this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL of the coating solution to each well of a high-binding 96-well microplate. c. Incubate overnight at 4°C.

2. Washing: a. Aspirate the coating solution from the wells. b. Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

3. Blocking: a. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.

4. Washing: a. Wash the plate three times with wash buffer as described in step 2.

5. Competitive Reaction: a. Prepare standards of known this compound concentrations and your unknown samples. b. In a separate plate or in tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the anti-Laminarihexaose primary antibody (at its optimal dilution) for 1 hour at room temperature. c. Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. d. Incubate for 1-2 hours at room temperature.

6. Washing: a. Wash the plate five times with wash buffer.

7. Detection: a. Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG), diluted in blocking buffer, to each well. b. Incubate for 1 hour at room temperature.

8. Washing: a. Wash the plate five times with wash buffer.

9. Substrate Development: a. Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) to each well. b. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

10. Stopping the Reaction: a. Add 50 µL of stop solution (e.g., 2 N H₂SO₄ for TMB) to each well.

11. Reading the Plate: a. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Visualizations

Experimental_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Coat Plate with This compound Conjugate Wash1 2. Wash Blocking 3. Block Non-specific Sites Wash2 4. Wash Preincubation 5. Pre-incubate Sample/Standard with Primary Antibody Competition 6. Add Mixture to Plate (Competitive Binding) Wash2->Competition Preincubation->Competition Wash3 7. Wash Competition->Wash3 SecondaryAb 8. Add Secondary Antibody Wash3->SecondaryAb Wash4 9. Wash SecondaryAb->Wash4 Substrate 10. Add Substrate Wash4->Substrate Stop 11. Stop Reaction Substrate->Stop Read 12. Read Absorbance Stop->Read Troubleshooting_Logic node_q node_q High_Background High Background? Sample_Wells_Only In Sample Wells Only? High_Background->Sample_Wells_Only All_Wells In All Wells? High_Background->All_Wells No Matrix_Effect Investigate Matrix Effects (Dilution, Spike-Recovery) Sample_Wells_Only->Matrix_Effect Yes Check_Blocking Optimize Blocking (Agent, Time, Conc.) All_Wells->Check_Blocking Check_Washing Optimize Washing (Volume, Repeats, Time) Check_Blocking->Check_Washing Titrate_Ab Titrate Antibody Concentrations Check_Washing->Titrate_Ab Check_Reagents Check Reagent Quality and Incubation Times Titrate_Ab->Check_Reagents Cross_Reactivity Assess Antibody Cross-Reactivity Matrix_Effect->Cross_Reactivity Signaling_Pathway pathway_node pathway_node This compound This compound Receptor Cell Surface Receptor (e.g., Dectin-1) This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Cytokine Release) Gene_Expression->Biological_Response

References

Technical Support Center: High-Resolution HPLC of Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their high-resolution High-Performance Liquid Chromatography (HPLC) methods for oligosaccharide analysis.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of oligosaccharides, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting)

Q: My peaks are broad and poorly resolved. What are the likely causes and how can I fix this?

A: Peak broadening in oligosaccharide analysis can stem from several factors. A common cause is the overloading of the column.[1] Other potential reasons include a slow flow rate, low temperature, or excessive dead volume in the system before the column.[1] To address this, consider the following:

  • Reduce Sample Load: Overloading the column is a frequent cause of peak broadening.[2] Try diluting your sample or injecting a smaller volume.

  • Optimize Flow Rate: Each column has an optimal flow rate. Deviating significantly from the manufacturer's recommendation can lead to broader peaks.[3] Slower flow rates can sometimes increase longitudinal diffusion, contributing to broadening.[1]

  • Increase Column Temperature: Operating at a higher temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks.[4][5] However, be mindful of potential sample degradation at very high temperatures.[4]

  • Minimize Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector and the column can cause peak broadening.[6] Ensure all connections are secure and minimize the flow path length.

  • Check for Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase.[7] If you observe a gradual decline in peak shape, consider flushing the column or replacing it.

Q: My peaks are exhibiting tailing. What could be the cause and how do I resolve it?

A: Peak tailing, where the peak is asymmetrically skewed, is often caused by unwanted secondary interactions between the analyte and the stationary phase.[8] This is particularly common with silica-based columns where residual silanol (B1196071) groups can interact with basic compounds.[8] Other causes include column contamination and using a mobile phase with a pH close to the analyte's pKa.[8]

  • Adjust Mobile Phase pH: For ionizable oligosaccharides, ensure the mobile phase pH is at least two units away from the analyte's pKa to maintain a consistent ionization state.

  • Use a High-Purity Column: Employing a high-purity, well-end-capped column can minimize the presence of active silanol groups.

  • Add Mobile Phase Modifiers: The addition of a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask residual silanol groups and improve peak shape.

  • Check for Column Contamination: Contaminants on the column can create active sites that lead to tailing.[8] Flushing the column with a strong solvent may resolve the issue.

Q: I am observing fronting peaks. What is the reason and what can I do?

A: Peak fronting, where the peak is asymmetrically skewed to the left, is less common than tailing but can occur due to column overloading or a sample solvent that is stronger than the mobile phase.

  • Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to fronting. Dilute the sample and reinject.

  • Ensure Sample Solvent Compatibility: Ideally, the sample should be dissolved in the initial mobile phase. If a different solvent is used, it should be weaker than the mobile phase to ensure proper focusing of the analyte at the head of the column.

Issue 2: Unstable Retention Times

Q: My retention times are shifting between runs. What are the possible causes and solutions?

A: Retention time variability can compromise the reliability of your analysis. The most common causes include:

  • Temperature Fluctuations: Even small changes in ambient or column temperature can significantly affect retention times.[9] Using a column oven to maintain a stable temperature is crucial for reproducible results.[9]

  • Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to drift in retention times.[9] Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

  • Pump Instability: Issues with the HPLC pump, such as worn seals or air bubbles, can cause inconsistent flow rates and, consequently, shifting retention times.[9] Regularly maintain the pump and degas the mobile phase thoroughly.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to retention time drift, especially in gradient elution.[10] Ensure the column is fully equilibrated before starting a sequence of runs. HILIC columns, in particular, may require longer equilibration times.[10]

Issue 3: Poor Resolution

Q: I am not getting baseline separation between my oligosaccharide peaks. How can I improve the resolution?

A: Achieving baseline resolution is critical for accurate quantification.[11] Poor resolution can be due to co-eluting peaks, peak tailing, or poor sensitivity.[11] To improve resolution:

  • Optimize Mobile Phase Composition: Adjusting the ratio of aqueous to organic solvent in the mobile phase can significantly impact selectivity and resolution.[11][12] For HILIC separations, increasing the organic content generally increases retention.[10]

  • Adjust the Gradient Slope: In gradient elution, a shallower gradient can improve the separation of closely eluting peaks.[11]

  • Change the Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase that may offer different selectivity for your analytes.[11]

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.[11]

  • Decrease Column Temperature: Lowering the column temperature can increase retention and may improve the resolution of some closely eluting compounds.[13]

Issue 4: Ghost Peaks

Q: I am seeing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how can I get rid of them?

A: Ghost peaks are extraneous peaks that do not originate from the injected sample.[8] They can be caused by:

  • Mobile Phase Contamination: Impurities in the solvents or additives used to prepare the mobile phase are a common source.[8] Use high-purity, HPLC-grade solvents and prepare fresh mobile phase regularly.

  • System Contamination: Carryover from previous injections or contamination of system components like the injector, tubing, or detector can lead to ghost peaks.[8] Implement a thorough wash protocol for the injector and flush the system with a strong solvent.

  • Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles that are detected as peaks.[8] Ensure the mobile phase is adequately degassed before and during the run.

To troubleshoot ghost peaks, you can try injecting a blank (mobile phase) to see if the peak is still present.[12] If it is, the source is likely the system or mobile phase.

Issue 5: Peak Splitting

Q: A single analyte is appearing as two or more peaks. What causes peak splitting and how can I resolve it?

A: Peak splitting can be a complex issue with several potential causes:

  • Co-elution of Isomers: Oligosaccharides can exist as anomers (α and β isomers), which may separate under certain HPLC conditions, leading to split or broadened peaks.[1] Increasing the column temperature or using a basic mobile phase can often help to collapse these into a single peak.

  • Blocked Column Frit or Contamination: A blockage or contamination at the inlet of the column can disrupt the sample flow path, causing peak splitting. Reversing and flushing the column or replacing the frit may solve the problem.[14]

  • Column Void: A void or channel in the column packing material can lead to multiple flow paths and split peaks. This usually requires column replacement.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[1][14] Dissolve the sample in the initial mobile phase whenever possible.

FAQs

Q1: What is the best HPLC mode for high-resolution separation of oligosaccharides?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode for separating polar compounds like oligosaccharides.[15] HILIC provides good separation for larger oligomers and is a common technique for this type of analysis.[12] Reversed-phase HPLC can also be used, particularly for derivatized oligosaccharides, and anion-exchange chromatography is effective for separating charged oligosaccharides.[15]

Q2: Why is fluorescent labeling of oligosaccharides necessary for HPLC analysis?

A2: Many oligosaccharides lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. Fluorescent labeling, such as with 2-aminobenzamide (B116534) (2-AB), attaches a fluorescent tag to the reducing end of the oligosaccharide.[16][17] This allows for highly sensitive detection using a fluorescence detector.[16]

Q3: How does temperature affect the separation of oligosaccharides in HILIC?

A3: Increasing the column temperature in HILIC generally decreases retention time.[13][18] This is because higher temperatures reduce the viscosity of the mobile phase and enhance the diffusion of the analytes.[13] Temperature can also affect the selectivity of the separation, sometimes improving the resolution of closely eluting peaks.[13] For some oligosaccharides, higher temperatures can help to prevent anomer separation, resulting in sharper, single peaks.

Q4: What are the key parameters to optimize for HILIC method development for oligosaccharides?

A4: The key parameters to optimize include:

  • Mobile Phase Composition: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is critical for controlling retention and selectivity.[12]

  • Buffer pH and Concentration: The pH of the mobile phase can affect the charge of both the analyte and the stationary phase, influencing retention. The buffer concentration can also play a role in the separation.

  • Column Temperature: As discussed above, temperature affects retention, selectivity, and peak shape.[4]

  • Gradient Profile: For complex mixtures of oligosaccharides, a gradient elution from high to low organic content is typically used. The steepness and shape of the gradient can be optimized to improve resolution.

Data Presentation

The following tables provide examples of quantitative data on the effect of different HPLC parameters on the separation of oligosaccharides.

Table 1: Effect of Column Temperature on Retention Time of Fructooligosaccharides

SaccharideRetention Time (min) at 40 °CRetention Time (min) at 80 °C
Glucose16.515.8
Fructose20.119.2
Sucrose27.326.1
1-Kestose35.433.8
Nystose44.241.9

Data extracted from a study on the separation of fructooligosaccharides on a cation-exchange HPLC column.[8]

Table 2: Intra- and Inter-day Variability of Retention Times for Sugars in HPLC-RI Analysis

CompoundIntra-day Retention Time (min) ± SDInter-day Retention Time (min) ± SD
Fructose5.3 ± 0.15.3 ± 0.1
Glucose5.9 ± 0.15.9 ± 0.1
Sucrose8.1 ± 0.18.1 ± 0.2
1-Kestose11.5 ± 0.211.6 ± 0.3
Nystose16.1 ± 0.316.2 ± 0.4
1F-fructofuranosylnystose22.3 ± 0.422.5 ± 0.5

This table shows the high reproducibility of retention times for various sugars, which is crucial for reliable identification. Data is from a study on the quantification of fructooligosaccharides.

Experimental Protocols

Protocol 1: Enzymatic Release of N-linked Glycans from Glycoproteins

This protocol describes a general method for releasing N-linked glycans from glycoproteins using the enzyme PNGase F.[16][17]

Materials:

  • Glycoprotein (B1211001) sample

  • Denaturing buffer (e.g., containing SDS and a reducing agent like DTT)

  • Non-ionic detergent (e.g., NP-40)

  • PNGase F enzyme

  • Reaction buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.5)

  • Water bath or incubator

Procedure:

  • Denaturation: Dissolve the glycoprotein sample in the denaturing buffer. Heat the sample at 100°C for 10 minutes to denature the protein.

  • Neutralization: Add the non-ionic detergent and the reaction buffer to the denatured sample. The non-ionic detergent counteracts the inhibitory effect of SDS on PNGase F.

  • Enzymatic Digestion: Add PNGase F to the reaction mixture. The amount of enzyme required will depend on the amount of glycoprotein.

  • Incubation: Incubate the reaction mixture at 37°C for a sufficient time to ensure complete release of the N-glycans. This can range from a few hours to overnight.

  • Termination: The reaction can be stopped by heating the sample or by proceeding directly to the next step of purification or labeling.

  • Purification: The released glycans can be separated from the protein and other reaction components using methods like solid-phase extraction (SPE) with a graphitized carbon or C18 cartridge.

Protocol 2: Fluorescent Labeling of Oligosaccharides with 2-Aminobenzamide (2-AB)

This protocol outlines the procedure for labeling the released oligosaccharides with the fluorescent dye 2-aminobenzamide (2-AB).[16][17]

Materials:

  • Dried oligosaccharide sample

  • Labeling solution: 2-aminobenzamide and sodium cyanoborohydride in a solution of dimethyl sulfoxide (B87167) (DMSO) and acetic acid.

  • Incubator or heating block

  • Solid-phase extraction (SPE) cartridges for cleanup

Procedure:

  • Sample Preparation: Ensure the oligosaccharide sample is completely dry.

  • Labeling Reaction: Add the freshly prepared 2-AB labeling solution to the dried sample.

  • Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.

  • Cleanup: After the incubation, the excess labeling reagent must be removed. This is typically done using a HILIC-based solid-phase extraction (SPE) cartridge.

  • Elution: The labeled oligosaccharides are eluted from the SPE cartridge, dried, and then reconstituted in the appropriate solvent for HPLC analysis.

Protocol 3: HILIC-HPLC Analysis of 2-AB Labeled Oligosaccharides

This is a general protocol for the separation of 2-AB labeled oligosaccharides using HILIC-HPLC.

Materials and Equipment:

  • HPLC system with a fluorescence detector

  • HILIC column (e.g., amide-based stationary phase)

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM ammonium (B1175870) formate, pH 4.4)

  • Mobile Phase B: Acetonitrile (B52724)

  • 2-AB labeled oligosaccharide sample

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (high percentage of acetonitrile) for an extended period to ensure a stable baseline.

  • Sample Injection: Inject the reconstituted 2-AB labeled oligosaccharide sample.

  • Gradient Elution: Run a linear gradient from a high percentage of acetonitrile to a lower percentage. A typical gradient might start at 80% acetonitrile and decrease to 40% over 30-60 minutes.

  • Detection: Monitor the elution of the labeled oligosaccharides using a fluorescence detector with an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 420 nm.

  • Column Re-equilibration: After each run, re-equilibrate the column to the initial conditions before the next injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue Observed cluster_peak_shape Poor Peak Shape cluster_retention_time Retention Time Issues cluster_resolution Resolution Problems cluster_other_issues Other Common Issues cluster_solutions_broadening Solutions for Broadening cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting cluster_solutions_rt Solutions for Retention Time Instability cluster_solutions_res Solutions for Poor Resolution cluster_solutions_ghost Solutions for Ghost Peaks cluster_solutions_split Solutions for Peak Splitting Start Identify the Primary Issue PeakShape Broadening, Tailing, or Fronting? Start->PeakShape RetentionTime Unstable Retention Times Start->RetentionTime Resolution Poor Resolution Start->Resolution OtherIssues Ghost Peaks or Peak Splitting? Start->OtherIssues Broadening Broadening PeakShape->Broadening Broad Tailing Tailing PeakShape->Tailing Tailing Fronting Fronting PeakShape->Fronting Fronting Sol_Broad1 Reduce Sample Load Broadening->Sol_Broad1 Sol_Broad2 Optimize Flow Rate Broadening->Sol_Broad2 Sol_Broad3 Increase Temperature Broadening->Sol_Broad3 Sol_Tail1 Adjust Mobile Phase pH Tailing->Sol_Tail1 Sol_Tail2 Use High-Purity Column Tailing->Sol_Tail2 Sol_Tail3 Add Mobile Phase Modifier Tailing->Sol_Tail3 Sol_Front1 Reduce Sample Concentration Fronting->Sol_Front1 Sol_Front2 Check Sample Solvent Fronting->Sol_Front2 Sol_RT1 Use Column Oven RetentionTime->Sol_RT1 Sol_RT2 Prepare Fresh Mobile Phase RetentionTime->Sol_RT2 Sol_RT3 Check Pump Performance RetentionTime->Sol_RT3 Sol_Res1 Optimize Mobile Phase Resolution->Sol_Res1 Sol_Res2 Adjust Gradient Resolution->Sol_Res2 Sol_Res3 Try Different Column Resolution->Sol_Res3 GhostPeaks Ghost Peaks OtherIssues->GhostPeaks Ghost PeakSplitting Peak Splitting OtherIssues->PeakSplitting Split Sol_Ghost1 Use High-Purity Solvents GhostPeaks->Sol_Ghost1 Sol_Ghost2 Clean System Thoroughly GhostPeaks->Sol_Ghost2 Sol_Split1 Increase Temperature (Anomers) PeakSplitting->Sol_Split1 Sol_Split2 Check for Blockages PeakSplitting->Sol_Split2 Sol_Split3 Replace Column (Void) PeakSplitting->Sol_Split3

Caption: Troubleshooting workflow for common HPLC issues in oligosaccharide analysis.

Oligosaccharide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_hplc HILIC-HPLC Analysis cluster_data_analysis Data Analysis Start Glycoprotein Sample Release Enzymatic Release of N-Glycans (PNGase F) Start->Release Purify1 Purification of Released Glycans (SPE) Release->Purify1 Label Labeling with 2-Aminobenzamide (2-AB) Purify1->Label Purify2 Cleanup of Labeled Glycans (SPE) Label->Purify2 Inject Inject Labeled Sample Purify2->Inject Separate Gradient Elution on HILIC Column Inject->Separate Detect Fluorescence Detection Separate->Detect Analyze Chromatogram Analysis and Quantification Detect->Analyze

Caption: Experimental workflow for N-linked oligosaccharide analysis by HPLC.

References

overcoming challenges in the chemical synthesis of beta-1,3-glucans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of β-1,3-glucans.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, purification, and characterization of β-1,3-glucans.

Issue 1: Low Glycosylation Yield

Question: I am experiencing a low yield in my β-1,3-glycosylation reaction. What are the potential causes and how can I improve it?

Answer:

Low yields in β-1,3-glycosylation are a common challenge, often attributed to the low reactivity of the C-3 hydroxyl group of the glucosyl acceptor. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Steric Hindrance: The C-3 hydroxyl group is sterically hindered, which can impede the approach of the glycosyl donor.

    • Solution: Employ a 4,6-O-benzylidenated glycosyl donor and acceptor. This strategy has been shown to significantly improve the reactivity of the acceptor and the stereoselectivity of the glycosylation.[1]

  • Poor Nucleophilicity of the Acceptor: The inherent low nucleophilicity of the C-3 hydroxyl group can lead to slow reaction rates and low conversion.

    • Solution: Utilize more reactive glycosyl donors, such as glycosyl phosphates. In some cases, performing a double glycosylation cycle may be necessary to drive the reaction to completion.

  • Suboptimal Reaction Conditions: Temperature, solvent, and activator choice can significantly impact the reaction outcome.

    • Solution: Systematically optimize reaction conditions. For instance, an ionic liquid-supported synthesis has demonstrated high efficiency, with an average yield of over 90% per step.[1] Solid-phase synthesis offers the advantage of simplified purification and has been used to assemble a β-(1,3)-glucan dodecasaccharide with an average yield of 88% per step.[1]

Issue 2: Poor β-Stereoselectivity

Question: My glycosylation reaction is producing a mixture of α and β anomers, with poor selectivity for the desired β-linkage. How can I improve the stereoselectivity?

Answer:

Achieving high β-stereoselectivity in the formation of a 1,3-glycosidic bond is a significant synthetic challenge. The outcome is influenced by the protecting groups, the glycosyl donor, and the reaction conditions.

Potential Causes and Solutions:

  • Lack of Neighboring Group Participation: A participating group at the C-2 position of the glycosyl donor is crucial for directing the formation of a 1,2-trans-glycosidic bond, which in the case of glucose donors, results in a β-linkage.

    • Solution: Employ a glycosyl donor with a participating group at the C-2 position, such as an acyl group (e.g., acetyl or benzoyl).

  • Reaction Concentration: The concentration of the reactants can influence the stereochemical outcome of glycosylations that rely on neighboring group participation.

    • Solution: Studies have shown that lower concentrations can favor the desired 1,2-trans-selectivity.[2] Experiment with varying the concentration of your donor and acceptor to find the optimal conditions for β-selectivity.[2]

  • Protecting Group Effects: The nature and arrangement of protecting groups on both the donor and acceptor can influence the conformation of the molecules and the stereochemical outcome of the reaction.

    • Solution: The use of a 4,6-O-benzylidene group on the glycosyl donor can constrain the pyranose ring, which can favor the formation of the β-anomer.[1] It is important to consider the overall protecting group strategy to minimize undesired electronic and steric effects.

Issue 3: Protecting Group Migration

Question: I am observing acyl group migration during my synthesis, leading to the formation of undesired constitutional isomers. How can I prevent this?

Answer:

Acyl group migration is a known side reaction in carbohydrate chemistry, particularly under basic or acidic conditions used for deprotection steps.

Potential Causes and Solutions:

  • Reaction Conditions: Basic conditions, such as those used in Zemplén deacylation, can promote acyl migration.

    • Solution: Carefully control the pH and temperature during deprotection steps. If migration persists, consider using alternative protecting groups that are removed under neutral or milder conditions. Orthogonal protecting group strategies are key to minimizing the number of steps where migration-prone groups are exposed to harsh conditions.[3][4][5]

  • Instability of Intermediates: Certain reaction intermediates may be more susceptible to intramolecular rearrangement.

    • Solution: Explore different synthetic routes or protecting group combinations that avoid the formation of unstable intermediates.

Issue 4: Difficulty in Purification

Question: The crude product of my β-1,3-glucan synthesis is highly viscous, making purification by chromatography challenging. What purification strategies can I use?

Answer:

The high viscosity of β-1,3-glucan solutions, especially for longer chains, is a common issue that complicates purification.[6]

Potential Causes and Solutions:

  • High Molecular Weight and Aggregation: Longer β-1,3-glucan chains have a tendency to aggregate and form viscous solutions or gels.

    • Solution 1 (For Biologically Produced Glucans): In alkaline conditions (pH > 11), the triple helical structure of β-glucan can transition to a random coil, which reduces the viscosity of the solution.[6][7] This allows for easier removal of cellular debris by filtration or centrifugation before neutralization and precipitation of the purified glucan.[6]

    • Solution 2 (For Synthetic Glucans): Solid-phase synthesis can significantly simplify purification by allowing for the washing away of excess reagents and by-products while the desired oligosaccharide remains attached to the solid support.[1]

    • Solution 3 (Chromatographic Methods): Size-exclusion chromatography (SEC) can be employed for purification, especially when coupled with a detector that can handle basic eluents, which help to reduce the viscosity.[7]

Issue 5: Ambiguous Characterization by NMR

Question: I am having trouble interpreting the NMR spectrum of my synthesized β-1,3-glucan to confirm its structure and purity. What are the key signals to look for and what are common issues?

Answer:

NMR spectroscopy is a powerful tool for the structural characterization of β-1,3-glucans, but spectra can be complex.

Key Diagnostic Signals and Troubleshooting:

  • Anomeric Protons (¹H NMR): The anomeric protons (H-1) of β-linked glucose units typically appear in the region of δ 4.4-4.6 ppm with a large coupling constant (J ≈ 7-8 Hz). The presence of α-anomers would show signals around δ 5.0-5.2 ppm with a smaller coupling constant (J ≈ 3-4 Hz).

  • Anomeric Carbons (¹³C NMR): The anomeric carbons (C-1) of β-linked glucose units resonate around δ 103-105 ppm.

  • Linkage Site (¹³C NMR): The C-3 carbon involved in the glycosidic linkage will be shifted downfield to approximately δ 85-88 ppm.

  • Common Issues:

    • Signal Overlap: In larger oligosaccharides, significant signal overlap can occur, making unambiguous assignment difficult. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for complete structural elucidation.

    • Poor Solubility: β-1,3-glucans can have poor solubility in common NMR solvents. Using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of DMSO-d₆ and D₂O can improve solubility.[8] For insoluble samples, solid-state NMR is a valuable alternative.[9][10]

    • Impurities: Residual protecting groups, solvents, or side products can complicate the spectrum. Careful purification is crucial before NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of β-1,3-glucans?

A1: The primary challenges include:

  • Achieving high β-stereoselectivity: The formation of the 1,3-glycosidic bond with the correct β-configuration is often difficult to control.

  • Low reactivity of the C-3 hydroxyl group: The steric hindrance and poor nucleophilicity of the C-3 hydroxyl on the glucose acceptor lead to low reaction yields.

  • Protecting group strategy: A complex and carefully planned orthogonal protecting group strategy is required to selectively deprotect the C-3 hydroxyl for chain elongation while protecting other reactive sites.[3][4][5]

  • Purification: The final products, especially longer chains, can be difficult to purify due to their high viscosity and tendency to aggregate.[6]

  • Characterization: Unambiguous structural confirmation of the synthesized oligosaccharides requires advanced analytical techniques, such as 2D NMR.

Q2: What is the role of protecting groups in β-1,3-glucan synthesis?

A2: Protecting groups are essential for several reasons:

  • Regioselectivity: They mask other reactive hydroxyl groups on the monosaccharide units, ensuring that the glycosidic bond forms only at the desired C-3 position.

  • Stereoselectivity: A participating protecting group at the C-2 position (e.g., an acetyl group) is crucial for directing the formation of the β-glycosidic linkage through neighboring group participation.

  • Solubility: Protecting groups can modify the solubility of the carbohydrate building blocks, making them more amenable to reaction in organic solvents.

  • Reactivity Tuning: The electronic properties of protecting groups can influence the reactivity of the glycosyl donor. Electron-withdrawing groups tend to decrease reactivity, while electron-donating groups increase it.[4]

Q3: What are the advantages of solid-phase synthesis for β-1,3-glucans?

A3: Solid-phase synthesis offers several advantages over traditional solution-phase methods:

  • Simplified Purification: Excess reagents and by-products can be easily washed away after each reaction step, eliminating the need for tedious chromatographic purification of intermediates.

  • Automation: The repetitive nature of coupling and deprotection steps is well-suited for automation, which can significantly accelerate the synthesis of long oligosaccharide chains.

  • Higher Overall Yields: By avoiding losses during intermediate purification steps, the overall yield of the target oligosaccharide can be higher.

Q4: How can I confirm the structure and purity of my synthesized β-1,3-glucan?

A4: A combination of analytical techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are the most powerful tools for determining the sequence, linkage positions (e.g., β-1,3), and anomeric configuration of the glycosidic bonds.[8][11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the synthesized oligosaccharide, providing information about the degree of polymerization.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable detector like an evaporative light scattering detector (ELSD) or a refractive index (RI) detector, can be used to assess the purity of the final product. Size-exclusion chromatography (SEC) can determine the molecular weight distribution.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present and can be used to confirm the presence of the characteristic polysaccharide backbone.

Quantitative Data Summary

Table 1: Comparison of Yields in β-1,3-Glucan Synthesis Methods

Synthesis MethodAverage Yield per Glycosylation StepDegree of Polymerization (DP) AchievedReference
Ionic Liquid-Supported Synthesis> 90%Hexasaccharide (DP=6)[1][12]
Automated Solid-Phase Synthesis88%Dodecasaccharide (DP=12)[1]
Co-cultivation Fermentation (S. rolfsii)N/A (Final yield: 9.94 g/L)5-12[13]
Co-cultivation Fermentation (S. commune)N/A (Final yield not specified)5-15[13]
Enzymatic Synthesis (in vitro)N/AUp to 70[1]

Table 2: NMR Chemical Shifts for Structural Confirmation of β-1,3-Glucans

NucleusStructural UnitTypical Chemical Shift (ppm)Reference
¹HAnomeric proton (H-1) of β-linkage4.4 - 4.6[14]
¹³CAnomeric carbon (C-1) of β-linkage103 - 105[10]
¹³CC-3 involved in β-1,3 linkage85 - 88[10]
¹³CC-6 (unsubstituted)~61[14]

Experimental Protocols

Protocol 1: General Solution-Phase Synthesis of a β-1,3-Linked Disaccharide

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation of Glycosyl Donor and Acceptor:

    • Synthesize a glycosyl donor with a participating group at C-2 (e.g., 2-O-acetyl) and a suitable leaving group at the anomeric position (e.g., trichloroacetimidate). The remaining hydroxyl groups should be protected with stable protecting groups (e.g., benzyl (B1604629) ethers).

    • Prepare a glycosyl acceptor with a free hydroxyl group at the C-3 position and all other hydroxyls protected.

  • Glycosylation Reaction:

    • Dissolve the glycosyl acceptor and donor (typically 1.2-1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).

    • Add a molecular sieve (e.g., 4 Å) to the reaction mixture to ensure anhydrous conditions.

    • Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).

    • Add a catalytic amount of a suitable activator (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) dropwise.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a weak base (e.g., triethylamine (B128534) or pyridine).

    • Filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the protected disaccharide.

  • Deprotection:

    • Remove the protecting groups using appropriate conditions. For example, benzyl ethers can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), and acetyl groups can be removed by Zemplén deacylation (catalytic NaOMe in methanol).

    • Purify the final deprotected disaccharide by size-exclusion chromatography or reversed-phase HPLC.

Protocol 2: General Purification of β-1,3-Glucans from Fermentation Broth

This protocol is suitable for the purification of high-molecular-weight β-1,3-glucans produced by fermentation.[6]

  • Cell Removal:

    • Homogenize the fermentation broth to reduce viscosity.

    • Separate the yeast cells from the culture supernatant containing the soluble β-glucan by centrifugation or filtration.

  • Alkaline Treatment:

    • Adjust the pH of the supernatant to >11 with a strong base (e.g., NaOH) to dissociate the triple-helical structure of the β-glucan and further reduce viscosity.

  • Clarification:

    • Remove any remaining insoluble material by filtration or centrifugation.

  • Neutralization and Precipitation:

    • Neutralize the clarified solution with an acid (e.g., HCl).

    • Precipitate the β-glucan by adding a water-miscible organic solvent, such as ethanol (B145695) or isopropanol.

  • Washing and Drying:

    • Collect the precipitated β-glucan by centrifugation.

    • Wash the pellet several times with the organic solvent to remove residual impurities.

    • Dry the purified β-glucan under vacuum to obtain a solid product.

Visualization of Signaling Pathways and Workflows

Caption: General workflow for the chemical synthesis of β-1,3-glucans.

Dectin1_Signaling beta_glucan Particulate β-1,3-Glucan dectin1 Dectin-1 beta_glucan->dectin1 Binds src Src Family Kinases dectin1->src Activates syk Syk dectin1->syk Recruits & Activates src->dectin1 Phosphorylates ITAM-like motif card9_complex CARD9-Bcl10-MALT1 Complex syk->card9_complex Activates phagocytosis Phagocytosis syk->phagocytosis ros ROS Production syk->ros nfkb NF-κB card9_complex->nfkb Activates proinflammatory Pro-inflammatory Cytokines (TNF, IL-6) nfkb->proinflammatory Upregulates Transcription

Caption: Dectin-1 signaling pathway activated by β-1,3-glucans.

CR3_Signaling beta_glucan β-1,3-Glucan cr3 CR3 (Mac-1) (CD11b/CD18) beta_glucan->cr3 Binds to lectin site lipid_raft Lipid Raft cr3->lipid_raft Recruited to syk Syk cr3->syk Activates phagocytosis Phagocytosis cr3->phagocytosis dectin1_cr3 Dectin-1 dectin1_cr3->lipid_raft Co-localizes in dectin1_cr3->syk Collaborates in activation jnk JNK syk->jnk Activates ap1 AP-1 (c-Jun/c-Fos) jnk->ap1 Activates cytokines Cytokine Production (TNF, IL-6) ap1->cytokines Upregulates Transcription

Caption: CR3 (Mac-1) signaling and collaboration with Dectin-1.[15]

References

Technical Support Center: Quality Control and Purity Assessment of Laminarihexaose Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laminarihexaose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of this compound samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary methods for assessing the purity of a this compound sample?

The primary methods for determining the purity of this compound, a β-1,3-linked glucan hexasaccharide, involve a combination of chromatographic and spectroscopic techniques. The most common and powerful methods include:

  • High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). This is often the first-line technique for quantifying the main component and detecting other oligosaccharide impurities.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers high-resolution separation of carbohydrates, including isomers, making it excellent for detecting trace-level impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the identity of this compound and allowing for the identification and quantification of structurally related impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.

  • Mass Spectrometry (MS) , often coupled with a chromatographic system (LC-MS), is used to confirm the molecular weight of this compound and to identify impurities based on their mass-to-charge ratio and fragmentation patterns.

FAQ 2: What are the expected impurities in a this compound sample?

Impurities in this compound samples can originate from the synthesis process or from degradation over time. Potential impurities include:

  • Shorter or longer chain oligosaccharides: Laminaripentaose (DP5), Laminariheptaose (DP7), and other degrees of polymerization can be present as byproducts of the synthesis or partial hydrolysis of a larger polysaccharide.

  • Isomers: Oligosaccharides with different linkage types (e.g., β-1,6 linkages) or branching may be present.

  • Residual solvents and reagents: From the synthesis and purification process.

  • Degradation products: Formed due to improper storage conditions (e.g., exposure to high temperatures or extreme pH).

  • Monosaccharides: Such as glucose, which may be present as a starting material or from hydrolysis.

FAQ 3: How can I confirm the identity of my this compound sample?

A combination of techniques is recommended for unambiguous identification:

  • Co-elution with a certified reference standard: In HPLC or HPAEC-PAD, spiking your sample with a known standard of this compound should result in a single, sharper peak if the primary component of your sample is indeed this compound.

  • NMR Spectroscopy: Acquiring ¹H and ¹³C NMR spectra and comparing the chemical shifts and coupling constants with literature values for this compound is a definitive method for structural confirmation. The anomeric region of the spectrum is particularly diagnostic. For β-1,3-linked glucans, the anomeric carbons typically appear in the δ 102-105 ppm range in the ¹³C NMR spectrum.

  • Mass Spectrometry: Determine the molecular weight of the compound. For this compound (C₃₆H₆₂O₃₁), the expected monoisotopic mass is approximately 990.34 g/mol . High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: My this compound peak is broad or tailing.

  • Question: Why is my this compound peak showing poor shape in my HPLC chromatogram?

  • Answer: Peak broadening or tailing for oligosaccharides like this compound can be caused by several factors. Here is a step-by-step troubleshooting guide:

    • Check Column Condition: The column may be contaminated or degraded.

      • Solution: Flush the column with a strong solvent (e.g., a higher concentration of organic modifier or a suitable cleaning solution recommended by the column manufacturer). If the problem persists, the column may need to be replaced.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of residual silanol (B1196071) groups on the column, leading to interactions with the hydroxyl groups of the oligosaccharide.[3]

      • Solution: Ensure the mobile phase is properly buffered and the pH is stable. For amine-based columns often used for carbohydrate analysis, follow the manufacturer's recommendations for pH range.

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

      • Solution: Try adding a small amount of a competing agent to the mobile phase, or switch to a column specifically designed for carbohydrate analysis with reduced secondary interactions.

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute your sample and re-inject.

Issue 2: I am seeing unexpected peaks in my chromatogram.

  • Question: My this compound sample is showing extra peaks. What could they be and how can I identify them?

  • Answer: Unexpected peaks can be impurities, degradation products, or system contaminants.

    • Identify the Source:

      • Blank Injection: Run a blank (injecting only the mobile phase or your sample solvent) to check for "ghost peaks" originating from the system or solvent.

      • Reference Standard: Analyze a certified reference standard of this compound to confirm its retention time and to see if any of the extra peaks are present in the standard.

    • Characterize the Unknown Peaks:

      • LC-MS Analysis: If available, couple your HPLC to a mass spectrometer. The mass-to-charge ratio of the unknown peaks can help identify them as shorter or longer oligosaccharides, or other contaminants.

      • Enzymatic Digestion: Use specific enzymes (e.g., exo- or endo-β-1,3-glucanases) to see if the unknown peaks are digested along with the main this compound peak, which would suggest they are structurally related.

Workflow for Investigating HPLC Peak Shape Issues

HPLC_Troubleshooting cluster_solutions Solutions start Poor Peak Shape (Tailing, Fronting, Splitting) check_column Check Column - Age? - Contamination? start->check_column check_mobile_phase Check Mobile Phase - Correct composition? - pH stable? start->check_mobile_phase check_sample Check Sample - Overload? - Solvent mismatch? start->check_sample check_system Check System - Leaks? - Dead volume? start->check_system flush_column Flush or Replace Column check_column->flush_column remake_mp Prepare Fresh Mobile Phase check_mobile_phase->remake_mp dilute_sample Dilute Sample or Change Solvent check_sample->dilute_sample system_maintenance Perform System Maintenance check_system->system_maintenance end_node Improved Peak Shape flush_column->end_node remake_mp->end_node dilute_sample->end_node system_maintenance->end_node

Caption: A logical workflow for troubleshooting common HPLC peak shape problems.

NMR Analysis Troubleshooting

Issue: My ¹H NMR spectrum is complex and difficult to interpret.

  • Question: The proton NMR of my this compound sample has many overlapping signals. How can I simplify interpretation for purity assessment?

  • Answer: The ¹H NMR spectra of oligosaccharides are often crowded, especially in the non-anomeric region (typically 3.0-4.5 ppm). Here are some strategies:

    • Focus on the Anomeric Region: The anomeric protons (H-1) of each glucose unit in this compound typically resonate in a more downfield and less crowded region of the spectrum (around 4.5-5.5 ppm). The number of signals, their integration, and their coupling constants in this region can provide valuable information about the purity and the presence of different oligosaccharides.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Helps to trace the connectivity of protons within each glucose residue, starting from the well-resolved anomeric protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is extremely useful for resolving overlapping proton signals by spreading them out in the carbon dimension.

    • Use a Higher Field Magnet: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will improve signal dispersion and resolution.

    • Sample Preparation: Ensure your sample is free of paramagnetic impurities which can cause significant line broadening.

Workflow for NMR-based Purity Assessment

NMR_Workflow start This compound Sample sample_prep Sample Preparation - Dissolve in D2O - Add internal standard (for qNMR) start->sample_prep acquire_1d Acquire 1D Spectra (¹H and ¹³C) sample_prep->acquire_1d analyze_1d Analyze 1D Spectra - Check anomeric region - Integrate peaks acquire_1d->analyze_1d is_complex Spectrum Complex or Ambiguous? analyze_1d->is_complex acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) is_complex->acquire_2d Yes quantify Quantify Purity (Relative integration or qNMR) is_complex->quantify No assign_signals Assign Signals and Identify Impurities acquire_2d->assign_signals assign_signals->quantify report Report Purity quantify->report

Caption: A systematic workflow for assessing the purity of this compound using NMR spectroscopy.

Experimental Protocols

Protocol 1: HPLC-RID Method for this compound Purity

This protocol provides a general method for the analysis of this compound purity. Optimization may be required depending on the specific instrument and column used.

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[4][5] The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35 °C.

  • Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35 °C).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or water to a concentration of 1-5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is typically assessed by peak area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Protocol 2: ¹H NMR for Structural Confirmation and Purity
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6 mL of deuterium (B1214612) oxide (D₂O).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Temperature: 25 °C.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using an internal standard or to the residual HOD peak (at ~4.79 ppm at 25 °C).

  • Analysis:

    • Structural Confirmation: Compare the chemical shifts and coupling constants, particularly in the anomeric region (δ 4.5-5.0 ppm), with literature data for this compound.

    • Purity Estimation: Integrate the anomeric proton signals corresponding to this compound and any visible impurity signals. The relative purity can be estimated from the ratio of these integrals. For more accurate quantification, a qNMR experiment with a certified internal standard is required.

Data Presentation

Table 1: Typical Analytical Parameters for this compound

ParameterHPLC-RIDHPAEC-PADMass Spectrometry (ESI-MS)NMR Spectroscopy
Principle Separation based on polaritySeparation of anions at high pHMass-to-charge ratio measurementNuclear spin properties in a magnetic field
Primary Use Quantitative purity assessmentHigh-resolution impurity profilingMolecular weight confirmation, impurity IDStructural confirmation, purity assessment
Typical Column Amino-propyl or AmideCarboPac™ series or similarC18 (for LC-MS)N/A
Mobile Phase Acetonitrile/WaterNaOH with NaOAc gradientAcetonitrile/Water with formic acidD₂O
Expected Purity >95% (by peak area)>95% (by peak area)N/A>95% (by relative integration)

Table 2: Expected NMR Chemical Shifts for Key Signals in this compound

NucleusSignal TypeExpected Chemical Shift (ppm)Notes
¹HAnomeric Protons (H-1)~4.7 - 4.8Signals for the six glucose units may overlap.
¹HRing Protons (H-2 to H-6)~3.2 - 4.2Highly overlapped region.
¹³CAnomeric Carbons (C-1)~103 - 105Characteristic for β-glucosidic linkages.
¹³CRing Carbons (C-2 to C-5)~70 - 85
¹³CC-6 Carbons~61 - 63

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH.

References

selecting the appropriate analytical column for Laminarihexaose separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical column for the separation of laminarihexaose (B104634). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of analytical columns for separating this compound and other oligosaccharides?

A1: The most common and effective columns for oligosaccharide separation, including this compound, are Hydrophilic Interaction Liquid Chromatography (HILIC) columns and amino (NH2) columns. HILIC columns are particularly well-suited for separating larger oligosaccharides, while amino columns are a versatile option for general sugar analysis.[1][2] Ligand exchange chromatography is another, less common, alternative.

Q2: What are the advantages of using a HILIC column for this compound separation?

A2: HILIC columns offer several advantages for separating higher molecular weight oligosaccharides like this compound:

  • Better resolution for larger oligomers: Compared to size-exclusion chromatography (SEC), HILIC can provide superior separation for larger oligosaccharides.[1]

  • Good retention of polar analytes: HILIC stationary phases are polar and effectively retain polar molecules like oligosaccharides.[3]

  • Variety of stationary phases: HILIC columns are available with different functionalities (e.g., amide, diol, zwitterionic), allowing for optimization of selectivity for specific applications.[4][5]

Q3: When is an amino column a suitable choice?

A3: Amino columns are a robust and versatile option for the analysis of mono- and oligosaccharides.[6] They can be used in both normal-phase and reversed-phase modes, though for oligosaccharides, the HILIC or normal-phase mode is employed. Polymer-based amino columns offer the advantage of being stable under alkaline conditions, which can help prevent issues like anomer separation.[7]

Q4: What is anomer separation and how can I prevent it?

A4: Anomer separation, which manifests as peak splitting or broadening, can occur for reducing sugars like this compound. This is due to the presence of α and β anomers at the reducing end of the sugar.[2] To prevent this, you can:

  • Increase the column temperature: Operating at higher temperatures (e.g., 60-80 °C) can accelerate the interconversion between anomers, leading to a single, sharper peak.[2][7][8]

  • Use an alkaline mobile phase: Under alkaline conditions, the rate of anomer interconversion increases, preventing their separation on the column. Polymer-based amino columns are well-suited for use with alkaline mobile phases.[7]

Column Selection and Performance

Choosing the right column is critical for achieving optimal separation of this compound. The following table summarizes the characteristics of commonly used column types.

Column TypeStationary Phase ChemistryAdvantages for this compound SeparationPotential Disadvantages
HILIC Amide, Diol, Zwitterionic, Poly-hydroxylExcellent separation of higher DP oligosaccharides.[1] Good peak shapes. Wide variety of selectivities available.[4][5]Can be prone to adsorption issues with larger oligosaccharides (DP ≥ 6).[9] Requires careful equilibration.[10]
Amino (NH2) Aminopropyl bonded to silica (B1680970) or polymerVersatile for a range of sugars. Polymer-based versions are stable at high pH, which can prevent anomer separation.[7]Silica-based amino columns can have limited lifetime with aqueous mobile phases.[11] May have lower resolution for very large oligosaccharides compared to specialized HILIC columns.

Experimental Protocols

Below are representative experimental protocols for the separation of laminaran (B1674438) oligosaccharides.

Protocol 1: Separation of Laminaran Oligosaccharides (DP2-5) on an Amino Column

This method is suitable for the analysis of a range of laminaran oligosaccharides.

ParameterCondition
Column NH2 column (250 x 4.6 mm i.d., 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile (B52724)
Gradient 75% B (0-5 min), 75-55% B (5-20 min), 55-40% B (20-35 min), 40% B (35-40 min)
Flow Rate 0.5 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Settings Drift tube temperature: 50°C, Nitrogen gas flow rate: 2 L/min

Protocol 2: General HILIC Method for Oligosaccharide Separation

This protocol provides a starting point for developing a HILIC method for this compound.

ParameterCondition
Column HILIC column (e.g., Shodex HILICpak VG-50 4E, 250 x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Column Temperature 40-60°C (higher temperature to prevent anomer separation)[2]
Detector ELSD
ELSD Settings Evaporator Temperature: 88.8°C, Nebulizer Temperature: 77.9°C, Nitrogen Flow: 1.1 SLM[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the separation of this compound.

Issue 1: Peak Splitting or Broadening

  • Symptom: A single peak for this compound appears as a doublet, a shoulder, or a broad, distorted peak.

  • Probable Cause: Anomer separation.[2]

  • Solutions:

    • Increase Column Temperature: Gradually increase the column temperature in increments of 5-10°C, up to 80°C, to promote anomer interconversion.[2][7][8]

    • Use an Alkaline Mobile Phase: If using a pH-stable column (e.g., polymer-based amino), add a volatile base like ammonium (B1175870) hydroxide (B78521) to the aqueous portion of the mobile phase to raise the pH. A 0.1% aqueous ammonium solution can be effective.[2]

Issue 2: Poor Resolution of this compound from Other Oligosaccharides

  • Symptom: this compound co-elutes with other components in the sample, particularly other large oligosaccharides.

  • Probable Cause: Insufficient column selectivity or efficiency.

  • Solutions:

    • Optimize the Gradient: Adjust the gradient slope to provide better separation in the region where this compound elutes. A shallower gradient can often improve resolution.

    • Try a Different HILIC Stationary Phase: Different HILIC chemistries (amide, diol, etc.) offer different selectivities. Comparing a few different HILIC columns may yield better results.[4][5]

    • Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Issue 3: Low Detector Response or High Baseline Noise with ELSD

  • Symptom: The peak for this compound is small, or the baseline is noisy, making quantification difficult.

  • Probable Cause: Suboptimal ELSD settings or mobile phase issues.

  • Solutions:

    • Optimize ELSD Parameters: The evaporator and nebulizer temperatures, as well as the gas flow rate, are critical for good sensitivity.[1][12][13] Optimal settings are often a balance between efficient solvent evaporation and preventing the analyte from volatilizing. For larger oligosaccharides, higher evaporator temperatures may be necessary.[7]

    • Ensure High Purity Mobile Phase: Use high-purity, volatile mobile phase components (e.g., LC-MS grade acetonitrile and water, ammonium formate (B1220265) or acetate (B1210297) as additives). Non-volatile contaminants will lead to a high and noisy baseline.[13]

    • Check for Column Bleed: Silica-based columns can sometimes "bleed" at extreme pHs, which can be detected by ELSD.[9] If column bleed is suspected, flushing the column or replacing it may be necessary.

Visual Guides

Workflow for Selecting an Analytical Column for this compound Separation

G A Define Separation Goal (e.g., Purity, Quantification) B Initial Column Choice A->B C HILIC Column (e.g., Amide, Diol) B->C D Amino Column (Polymer or Silica-based) B->D E Method Development C->E D->E F Optimize Mobile Phase (Acetonitrile/Water Gradient) E->F G Set Column Temperature (Start at 40°C) F->G H Evaluate Chromatogram G->H I Good Resolution and Peak Shape? H->I J Final Method I->J Yes K Troubleshooting I->K No L Peak Splitting? K->L M Increase Temperature or Use Alkaline Mobile Phase L->M Yes N Poor Resolution? L->N No M->H O Adjust Gradient or Try Different Column N->O Yes O->H G A Problematic Chromatogram B Identify the Issue A->B C Peak Splitting/ Broadening B->C D Poor Resolution B->D E Low ELSD Signal/ High Noise B->E F Cause: Anomer Separation C->F H Cause: Insufficient Selectivity D->H J Cause: Suboptimal Detector Settings E->J G Solution: - Increase Column Temperature - Use Alkaline Mobile Phase F->G L Improved Chromatogram G->L I Solution: - Optimize Gradient - Change HILIC Column H->I I->L K Solution: - Optimize ELSD Parameters - Use High Purity Solvents J->K K->L

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Laminarihexaose and Laminarin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the current experimental evidence comparing the biological effects of the complex polysaccharide laminarin and its constituent oligosaccharide, laminarihexaose (B104634).

This guide provides a comprehensive comparison of the bioactivities of laminarin, a storage polysaccharide from brown algae, and this compound, a six-unit oligosaccharide derived from it. For researchers, scientists, and drug development professionals, understanding the distinct biological effects of these related compounds is crucial for harnessing their therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate informed decision-making in research and development.

At a Glance: Key Bioactivity Differences

While both laminarin and this compound, as a component of laminarin oligosaccharides, exhibit a range of biological activities, current research suggests that their effects can differ significantly, particularly in the realm of immunomodulation and anti-apoptotic activity. Laminarin oligosaccharides, including this compound, appear to possess enhanced or distinct activities compared to the parent polysaccharide, which may be attributed to their smaller size, potentially leading to increased solubility and bioavailability.

Quantitative Comparison of Bioactivities

The following table summarizes the available quantitative data from experimental studies comparing the bioactivities of laminarin and laminarin oligosaccharides (including this compound). It is important to note that direct quantitative comparisons for all bioactivities are not yet available in the scientific literature.

BioactivityMoleculeAssay SystemQuantitative MeasurementReference
Anti-apoptotic Laminarin PolysaccharidesMouse Thymocytes~2-fold suppression of apoptotic death[1]
Laminarin OligosaccharidesMouse Thymocytes~3-fold suppression of apoptotic death[1]
Laminarin PolysaccharidesMouse Thymocytes~20% extension of cell survival[1]
Laminarin OligosaccharidesMouse Thymocytes~30% extension of cell survival[1]
Immunomodulation LaminarinDendritic CellsIncreased IL-6 and IL-10 secretion[2][3]
Laminari-oligosaccharide Fraction (DP 6-9)Dendritic CellsDecreased TNF-α secretion[2][3]
Anticancer LaminarinHT-29 Colon Cancer CellsIC50: 57 ± 1.2 µg/mL[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of laminarin and this compound bioactivities.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

  • Prepare stock solutions of laminarin, this compound, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., water or ethanol).

  • Prepare a working solution of DPPH in ethanol (B145695) (typically 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compounds to different wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[5][6]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with pro-inflammatory agents like LPS. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Culture RAW 264.7 macrophages in a 96-well plate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of laminarin or this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS only).

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition and the IC50 value (the concentration that inhibits 50% of NO production).[7][8][9]

Immunomodulatory Activity Assessment: Cytokine Secretion by Dendritic Cells

This method assesses the effect of the test compounds on the production of key signaling molecules (cytokines) by immune cells.

Principle: Dendritic cells (DCs) are key regulators of the immune response. Upon activation, they secrete various cytokines that orchestrate the subsequent immune reaction. Measuring the levels of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the culture supernatant of DCs treated with the test compounds provides insight into their immunomodulatory properties.

Protocol:

  • Isolate or generate dendritic cells from a suitable source (e.g., mouse bone marrow or human peripheral blood monocytes).

  • Culture the DCs in a 24-well plate.

  • Treat the cells with different concentrations of laminarin or this compound. A positive control (e.g., LPS) and a negative control (medium only) should be included.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

Visualizing complex biological processes and experimental designs can significantly aid in their understanding. The following diagrams were generated using the DOT language.

G General Workflow for Comparing Bioactivities cluster_0 Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis A Laminarin (Polysaccharide) C Antioxidant Assays (e.g., DPPH, FRAP) A->C D Anti-inflammatory Assays (e.g., NO Inhibition, Cytokine Profiling) A->D E Anti-apoptotic Assays (e.g., Flow Cytometry) A->E B This compound (Oligosaccharide) B->C B->D B->E F Quantitative Comparison (EC50, IC50, % Inhibition) C->F D->F E->F

Caption: Experimental workflow for comparing the bioactivities of laminarin and this compound.

G Proposed Signaling for Laminarin-mediated Immunomodulation Laminarin Laminarin Dectin1 Dectin-1 Receptor Laminarin->Dectin1 Binding Syk Syk Dectin1->Syk Activation CARD9 CARD9 Syk->CARD9 NFkB NF-κB CARD9->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: Simplified signaling pathway of laminarin via the Dectin-1 receptor in immune cells.

Discussion and Future Directions

The available evidence suggests that this compound, as a representative laminarin oligosaccharide, may offer distinct and in some cases, more potent, bioactivities compared to its parent polysaccharide, laminarin. The enhanced anti-apoptotic effect and the differential immunomodulatory profile highlight its potential for more targeted therapeutic applications.

However, a significant gap remains in the literature regarding direct, quantitative comparisons of their antioxidant and a broader range of anti-inflammatory activities. Future research should focus on head-to-head comparisons using standardized assays to determine EC50 and IC50 values for both compounds across various biological activities. Furthermore, a deeper investigation into the specific signaling pathways activated by this compound is warranted to elucidate the molecular mechanisms underlying its distinct effects. Such studies will be instrumental in unlocking the full therapeutic potential of these marine-derived carbohydrates.

References

Laminarihexaose Versus Other Beta-Glucan Elicitors in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant immunology, the recognition of conserved microbial patterns is a cornerstone of basal defense. Among these patterns, β-glucans, polysaccharides found in the cell walls of oomycetes and fungi, are potent elicitors of plant defense responses. The specific structure of these β-glucans, particularly their degree of polymerization (DP) and linkage types, plays a crucial role in how they are perceived by different plant species. This guide provides a detailed comparison of laminarihexaose (B104634), a short-chain β-1,3-glucan (DP6), with other longer-chain β-glucan elicitors, such as laminarin, and non-β-glucan elicitors like oligogalacturonides. We will delve into their differential effects on plant defense activation, the signaling pathways they trigger, and the experimental protocols used to evaluate their efficacy.

Data Presentation: Comparative Elicitor Activity

The effectiveness of an elicitor is often quantified by measuring various defense responses, such as the production of reactive oxygen species (ROS), the activation of defense-related genes, and the activity of defense-associated enzymes. The following tables summarize quantitative data from studies comparing the activity of different elicitors.

Table 1: Comparison of Elicitor-Induced Defense Responses in Tobacco (Nicotiana tabacum)

ElicitorConcentrationOxidative Burst (H₂O₂ release)Phenylalanine Ammonia-Lyase (PAL) ActivityLipoxygenase (LOX) Activity
Laminarin (β-1,3-glucan, DP ≈ 20-30)200 µg/mL++++++++
Oligogalacturonides (α-1,4-galacturonan, DP ≈ 10-15)200 µg/mL+++++++

Data synthesized from studies indicating relative potency. '+++' denotes a stronger induction compared to '++'.[1]

Table 2: Differential Recognition of β-Glucan Elicitors Across Plant Species

Plant SpeciesElicitor RecognizedKey Receptor(s)
Arabidopsis thaliana (Dicot)Short-chain β-1,3-glucans (e.g., this compound)CERK1
Nicotiana benthamiana (Dicot)Long-chain β-1,3-glucans (e.g., laminarin)CERK1-independent receptor
Hordeum vulgare (Barley, Monocot)Long-chain β-1,3-glucans (e.g., laminarin)Unknown

This table highlights the species-specific perception of β-glucan elicitors.[2]

Signaling Pathways

The perception of β-glucan elicitors at the cell surface initiates a cascade of intracellular signaling events, leading to the activation of defense responses. The signaling pathways differ depending on the specific elicitor and the plant species.

Short-Chain β-1,3-Glucan (this compound) Signaling in Arabidopsis thaliana

In Arabidopsis, the perception of short-chain β-1,3-glucans like this compound is mediated by the LysM-receptor kinase CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1). This recognition triggers a signaling cascade that involves other kinases and ultimately leads to the activation of transcription factors and the expression of defense-related genes.

ShortChain_BetaGlucan_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CERK1 CERK1 This compound->CERK1 Binding PBL27 PBL27 CERK1->PBL27 Phosphorylation MAPKKK5 MAPKKK5 PBL27->MAPKKK5 Phosphorylation MAPK_Cascade MAPK Cascade (MKK4/5, MPK3/6) MAPKKK5->MAPK_Cascade Activation Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Activation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Induction

Short-chain β-glucan signaling pathway in Arabidopsis.
Long-Chain β-1,3-Glucan (Laminarin) Signaling in Nicotiana benthamiana

The perception of long-chain β-1,3-glucans, such as laminarin, in plants like Nicotiana benthamiana and monocots, follows a different pathway that is independent of CERK1. The specific receptor for these longer glucans has not yet been fully identified, but it is known to initiate a similar downstream cascade leading to defense activation.

LongChain_BetaGlucan_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Laminarin Laminarin Unknown_Receptor Unknown Receptor (CERK1-independent) Laminarin->Unknown_Receptor Binding Cytoplasmic_Kinases Cytoplasmic Kinases Unknown_Receptor->Cytoplasmic_Kinases Activation ROS_Production ROS Production Cytoplasmic_Kinases->ROS_Production Induction MAPK_Cascade MAPK Cascade Cytoplasmic_Kinases->MAPK_Cascade Activation Defense_Responses Defense Responses ROS_Production->Defense_Responses Signaling MAPK_Cascade->Defense_Responses Induction

Long-chain β-glucan signaling pathway.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for comparing the efficacy of different elicitors. Below are detailed methodologies for key assays used to quantify plant defense responses.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS, a hallmark of early plant defense signaling, using a luminol-based chemiluminescence assay.

Materials:

  • Plant leaf discs (e.g., from 4-week-old Arabidopsis thaliana)

  • 96-well white microplate

  • Luminol (B1675438) (5 mM stock in DMSO)

  • Horseradish peroxidase (HRP) (1 mg/mL stock in water)

  • Elicitor stock solutions (e.g., 1 mM this compound, 1 mg/mL laminarin)

  • Water (double-distilled, sterile)

  • Luminometer

Procedure:

  • Plant Material Preparation:

    • Excise leaf discs (e.g., 4 mm diameter) from the leaves of healthy, well-watered plants, avoiding the midvein.

    • Float the leaf discs, adaxial side up, in a petri dish containing sterile water and incubate overnight at room temperature to allow wound-induced ROS to subside.

  • Assay Preparation:

    • On the day of the experiment, transfer single leaf discs to the wells of a 96-well white microplate, each containing 100 µL of sterile water.

    • Prepare the assay solution by mixing luminol (to a final concentration of 20 µM) and HRP (to a final concentration of 1 µg/mL) in sterile water.

    • Add the desired concentration of the elicitor to the assay solution. A mock control with no elicitor should be included.

  • Measurement:

    • Replace the water in each well with 100 µL of the freshly prepared assay solution containing the respective elicitor.

    • Immediately place the microplate in a luminometer and measure chemiluminescence over a period of 60-90 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • The data is typically plotted as relative light units (RLU) over time. The total RLU over the measurement period can be integrated to provide a quantitative measure of the ROS burst.

ROS_Assay_Workflow Start Start: Plant Material Leaf_Discs Excise Leaf Discs Start->Leaf_Discs Overnight_Incubation Overnight Incubation in Water Leaf_Discs->Overnight_Incubation Transfer_to_Plate Transfer to 96-well Plate Overnight_Incubation->Transfer_to_Plate Add_Solution Add Assay Solution to Wells Transfer_to_Plate->Add_Solution Prepare_Assay_Solution Prepare Assay Solution (Luminol, HRP, Elicitor) Prepare_Assay_Solution->Add_Solution Measure_Luminescence Measure Chemiluminescence in Luminometer Add_Solution->Measure_Luminescence Data_Analysis Data Analysis (RLU vs. Time) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for the ROS burst assay.
Defense Gene Expression Analysis by RT-qPCR

This method quantifies the transcript levels of defense-related genes in response to elicitor treatment.

Materials:

  • Plant seedlings or leaf tissue

  • Elicitor solutions

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Elicitor Treatment and Sample Collection:

    • Treat plants with the desired concentration of elicitor or a mock solution.

    • At specific time points post-treatment (e.g., 0, 1, 3, 6, 24 hours), harvest the treated tissue and immediately freeze it in liquid nitrogen. Store at -80°C until RNA extraction.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a suitable RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing the cDNA template, gene-specific forward and reverse primers for both the target defense gene(s) and a stably expressed reference gene (e.g., Actin or Ubiquitin), and the qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the elicitor-treated samples to the mock-treated control.

Conclusion

The choice of a β-glucan elicitor for research or application in agriculture and drug development is highly dependent on the target plant species. This compound and other short-chain β-1,3-glucans are effective inducers of defense in plants like Arabidopsis thaliana that possess the CERK1 receptor for their perception. In contrast, longer-chain β-glucans such as laminarin are more effective in other dicots and monocots through a CERK1-independent mechanism. This specificity in recognition underscores the importance of understanding the molecular basis of plant-microbe interactions. The provided data and protocols offer a framework for the comparative evaluation of these and other elicitors, facilitating the development of novel strategies to enhance plant immunity.

References

Comparative Analysis of Laminarihexaose and Chitin as PAMPs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Laminarihexaose (B104634) and chitin (B13524) as Pathogen-Associated Molecular Patterns (PAMPs). By examining their recognition, signaling pathways, and the quantitative aspects of the immune responses they elicit, this document aims to serve as a valuable resource for researchers in immunology, plant science, and drug development.

Introduction to PAMPs

Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular structures found on microorganisms that are recognized by the innate immune systems of both plants and animals. This recognition triggers a cascade of signaling events, leading to the activation of defense mechanisms. This compound, a β-1,3-glucan oligosaccharide, and chitin, a polymer of N-acetylglucosamine, are two well-characterized PAMPs derived from fungal cell walls. While both are potent elicitors of immune responses, they exhibit distinct characteristics in their interaction with host receptors and the subsequent signaling pathways they activate.

Comparative Data on Immunostimulatory Activity

The following tables summarize quantitative data on the immunostimulatory effects of this compound (and related β-glucans) and chitin.

Table 1: Induction of Reactive Oxygen Species (ROS) Burst in Plants

ElicitorPlant SpeciesConcentrationPeak ROS Production (Relative Luminescence Units - RLU)Reference
Chitin (nanofiber)Arabidopsis thaliana0.1 mg/mL~15,000 RLU[1]
N-acetylchitohexaoseRice (suspension cells)0.1 mg/mL~1,200 RLU[1]
LaminarinWheat (Triticum aestivum)1 mg/mLElevated ROS, long-lasting peak[2]
Chitin + LaminarinWheat (Triticum aestivum)1 mg/mL eachSignificantly higher than individual treatments[2]

Table 2: Cytokine Production in Murine Macrophages (RAW 264.7)

ElicitorConcentrationTNF-α ProductionIL-10 ProductionNitric Oxide (NO) ProductionReference
Chitin (small fragments, <40 µm)Not specifiedStimulatedStimulated-[3]
Chitin (intermediate fragments, 40-70 µm)Not specifiedStimulatedNot Stimulated-[3]
Chitosan (B1678972) Oligosaccharides (1-3 kDa)0.2%Inhibited LPS-induced production-Inhibited LPS-induced production[4]
Laminarin300 µg/mL--Significantly increased[5]
Laminarin400 µg/mL--Significantly increased[5]
Laminarin500 µg/mL--Significantly increased[5]
N-acetyl chitooligosaccharides (NACOS)Not specifiedPromoted-Inhibited[6]

Table 3: Cytokine Production in Human Macrophages (THP-1)

ElicitorEC50 for TNFα ProductionReference
Laminarin (from L. digitata, various preparations)Ranged from ~100 to >1000 µg/mL[7]

Signaling Pathways

The recognition of this compound and chitin by host cells initiates distinct yet sometimes overlapping signaling cascades.

This compound (β-1,3-glucan) Signaling

In plants, the recognition of this compound is mediated by LysM-containing receptor-like kinases (LysM-RLKs) such as CERK1 in Arabidopsis.[8] However, in other plant species, the perception of longer β-glucans can be CERK1-independent, suggesting the involvement of other receptors.[9] Downstream signaling involves the activation of a mitogen-activated protein kinase (MAPK) cascade, leading to the production of reactive oxygen species (ROS) and the expression of defense-related genes.

In mammals, β-glucans are primarily recognized by Dectin-1, a C-type lectin receptor. This interaction can also involve Toll-like receptor 2 (TLR2) and Complement Receptor 3 (CR3).[9] Upon binding, Dectin-1 triggers signaling through a Syk-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and phagocytosis.

Laminarihexaose_Signaling cluster_plant Plant Cell cluster_mammal Mammalian Macrophage Laminarihexaose_p This compound CERK1 CERK1 (LysM-RLK) Laminarihexaose_p->CERK1 Binds MAPK_Cascade_p MAPK Cascade CERK1->MAPK_Cascade_p Activates ROS_Burst_p ROS Burst MAPK_Cascade_p->ROS_Burst_p Defense_Genes Defense Gene Expression MAPK_Cascade_p->Defense_Genes Laminarihexaose_m This compound Dectin1 Dectin-1 Laminarihexaose_m->Dectin1 Binds TLR2_CR3 TLR2/CR3 Laminarihexaose_m->TLR2_CR3 Co-receptor Syk Syk Dectin1->Syk Activates NFkB_AP1 NF-κB / AP-1 Syk->NFkB_AP1 Activates Phagocytosis Phagocytosis Syk->Phagocytosis Cytokines Pro-inflammatory Cytokines NFkB_AP1->Cytokines

Signaling pathways for this compound in plants and mammals.

Chitin Signaling

In plants, chitin recognition is primarily mediated by the LysM-RLK CERK1, which acts as a central receptor.[10] Upon binding of chitin oligosaccharides, CERK1 forms a receptor complex, leading to the activation of a downstream MAPK cascade and subsequent defense responses, including ROS production and defense gene activation.[11]

In mammals, chitin is recognized by a variety of pattern recognition receptors (PRRs), including Toll-like receptor 2 (TLR2), Dectin-1, and the mannose receptor.[3] The size of the chitin fragment can influence which receptor is engaged and the nature of the downstream signaling.[3] TLR2 activation leads to a MyD88-dependent signaling pathway, culminating in the activation of NF-κB and the production of pro-inflammatory cytokines. Dectin-1 signaling, as with β-glucans, proceeds through a Syk-dependent pathway.

Chitin_Signaling cluster_plant_chitin Plant Cell cluster_mammal_chitin Mammalian Macrophage Chitin_p Chitin Oligosaccharides CERK1_c CERK1 (LysM-RLK) Chitin_p->CERK1_c Binds MAPK_Cascade_c MAPK Cascade CERK1_c->MAPK_Cascade_c Activates ROS_Burst_c ROS Burst MAPK_Cascade_c->ROS_Burst_c Defense_Genes_c Defense Gene Expression MAPK_Cascade_c->Defense_Genes_c Chitin_m Chitin TLR2 TLR2 Chitin_m->TLR2 Binds Dectin1_c Dectin-1 Chitin_m->Dectin1_c Binds MyD88 MyD88 TLR2->MyD88 Recruits Syk_c Syk Dectin1_c->Syk_c Activates NFkB NF-κB MyD88->NFkB Activates Cytokines_c Pro-inflammatory Cytokines NFkB->Cytokines_c Syk_c->NFkB Activates

Signaling pathways for Chitin in plants and mammals.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: Reactive Oxygen Species (ROS) Burst Assay in Plant Leaf Discs

This protocol outlines the measurement of ROS production in plant leaf tissue upon elicitor treatment using a luminol-based chemiluminescence assay.

Materials:

  • Plant leaves (e.g., Arabidopsis thaliana, Tobacco)

  • Elicitor stock solutions (this compound, Chitin oligosaccharides)

  • Luminol (B1675438) (e.g., L-012)

  • Horseradish peroxidase (HRP)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves and float them on sterile water in a 96-well plate overnight in the dark to reduce wounding-induced ROS.

  • On the day of the experiment, replace the water with a solution containing luminol (e.g., 20 µM) and HRP (e.g., 10 µg/mL).

  • Allow the leaf discs to equilibrate in the luminol/HRP solution for at least 30 minutes.

  • Measure the baseline luminescence for 5-10 minutes.

  • Add the elicitor (this compound or chitin) to the desired final concentration.

  • Immediately begin measuring luminescence in a plate reader, taking readings every 1-2 minutes for at least 30-60 minutes.

  • Data is typically expressed as Relative Luminescence Units (RLU).

ROS_Burst_Workflow A Prepare Leaf Discs B Incubate Overnight in Water A->B C Add Luminol/HRP Solution B->C D Measure Baseline Luminescence C->D E Add Elicitor (this compound or Chitin) D->E F Measure Luminescence Over Time E->F G Data Analysis (RLU vs. Time) F->G Cytokine_Profiling_Workflow A Seed Macrophages in 24-well Plate B Adhere Overnight A->B C Stimulate with Elicitors B->C D Incubate for 24 hours C->D E Collect Supernatants D->E F Perform ELISA for Cytokines E->F G Analyze Data F->G

References

A Comparative Guide to Validating Laminarihexaose-Receptor Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches for validating the binding interactions between laminarihexaose (B104634), a β-1,3-glucan oligosaccharide, and its putative receptors. This compound and other β-glucans are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by the innate immune system of both mammals and plants, making the study of their receptor interactions crucial for immunology and drug development.

Understanding the Interaction: A Low-Affinity Challenge

The interaction between this compound and its primary receptors is characterized by low affinity, a common feature of carbohydrate-protein binding. This weak binding necessitates specialized experimental designs and sensitive detection methods. While direct quantitative data for this compound is sparse, studies on longer β-glucan chains, such as laminarin, provide valuable comparative insights into the impact of oligosaccharide length on binding affinity.

Key Receptors for this compound

The primary receptors implicated in the recognition of β-glucans, including this compound, are:

  • Dectin-1: A C-type lectin receptor predominantly expressed on myeloid cells. It plays a critical role in antifungal immunity. The binding is calcium-independent and involves specific amino acid residues.[1]

  • Complement Receptor 3 (CR3): Also known as Mac-1, this receptor is found on various immune cells and contributes to the phagocytosis of complement-opsonized pathogens.[2][3]

  • Lactosylceramide (LacCer): A glycosphingolipid in the plasma membrane of neutrophils and epithelial cells that can act as a receptor for β-glucans.[4]

  • Plant Pattern Recognition Receptors (PRRs): In plants, β-glucans are recognized by surface-localized receptor kinases (RKs) or receptor-like proteins (RLPs) to trigger innate immunity.[2][5][6]

Quantitative Comparison of Binding Interactions

LigandReceptorMethodBinding Affinity (Kd)Stoichiometry (n)Key Findings
Laminarin (longer β-1,3-glucan)Human Dectin-1Bio-Layer Interferometry (BLI)0.205 - 0.998 µg/mLNot ReportedAffinity varies with the specific laminarin preparation.[8][9]
Laminarin Endo-1,3-β-glucanase (inactive variant)Isothermal Titration Calorimetry (ITC)~1 µM (10^6 M^-1 Ka)2:1 (Enzyme:Laminarin)Binding is enthalpically driven.[10][11]
This compound Dectin-1Qualitative NMR & other methodsVery Weak / IneffectiveNot DeterminedMultivalent forms of this compound show strong affinity.[12]
β-glucan oligomers Dectin-1NMRAffinity increases with chain lengthNot DeterminedLonger oligomers show stronger binding than shorter ones.[12]

Experimental Protocols for Validating Binding Interactions

Given the low-affinity nature of this compound-receptor interactions, careful selection and optimization of experimental protocols are critical.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

Methodology for Weak Interactions:

  • Sample Preparation:

    • Dialyze both the receptor protein and this compound extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer is 10 mM HEPES, 150 mM NaCl, pH 7.4.

    • Degas all solutions thoroughly before use to prevent bubble formation in the calorimeter cell.

    • Accurately determine the concentrations of the protein and ligand. For weak interactions, higher concentrations are necessary. A starting point could be 50-100 µM of the receptor in the cell and 1-2 mM of this compound in the syringe.[13]

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the protein solution.

    • Allow sufficient time between injections for the signal to return to baseline.

    • A control experiment titrating this compound into buffer alone is crucial to determine the heat of dilution, which must be subtracted from the binding data.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters. The resulting isotherm for a weak interaction will be sigmoidal but may not reach full saturation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding in real-time by detecting changes in the refractive index at a sensor surface.

Methodology for Low-Affinity Interactions:

  • Immobilization:

    • Immobilize the receptor protein onto a sensor chip (e.g., CM5 chip via amine coupling). Aim for a low to medium immobilization density to minimize mass transport limitations.

    • The ligand (this compound) is used as the analyte in solution.

  • Binding Analysis:

    • Inject a series of increasing concentrations of this compound over the sensor surface. Due to the fast on- and off-rates typical of weak interactions, the binding will likely reach equilibrium quickly.[14]

    • Use a high data acquisition rate to capture the rapid kinetics.

    • A reference flow cell (without immobilized protein) is essential to subtract bulk refractive index changes.

  • Data Analysis:

    • For fast kinetics, it may be difficult to accurately determine the association (ka) and dissociation (kd) rates.

    • Instead, perform an equilibrium analysis by plotting the response at equilibrium against the analyte concentration and fitting the data to a 1:1 binding model to determine the Kd.[14] High analyte concentrations are required to approach saturation.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly Saturation Transfer Difference (STD) NMR, is a powerful tool for studying weak carbohydrate-protein interactions.

Methodology for STD-NMR:

  • Sample Preparation:

    • Prepare a sample containing a low concentration of the receptor protein (e.g., 10-50 µM) and a significant excess of this compound (e.g., 1-5 mM).

    • The experiment is performed in a deuterated buffer (e.g., PBS in D2O).

  • Experiment:

    • Acquire a reference 1D 1H NMR spectrum of the mixture.

    • Selectively saturate a region of the protein's proton spectrum where the ligand does not have signals (e.g., aliphatic region around 0 ppm or aromatic region if the ligand has no aromatic protons). This is the "on-resonance" irradiation.

    • Acquire a second spectrum with the irradiation frequency set to a region where no protein or ligand signals are present ("off-resonance").

    • The STD spectrum is the difference between the off-resonance and on-resonance spectra.[12][15]

  • Data Analysis:

    • Signals that appear in the STD spectrum belong to the ligand and indicate that it has bound to the receptor.

    • The intensity of the STD signals for different protons of the ligand can reveal which parts of the molecule are in closest contact with the protein (the binding epitope).[15]

    • By measuring the STD amplification factor at different ligand concentrations, it is possible to determine the Kd for weak interactions (in the mM to µM range).[12][15]

Signaling Pathways Activated by this compound-Receptor Binding

The binding of β-glucans to their receptors initiates downstream signaling cascades that lead to cellular responses.

Dectin-1 Signaling Pathway in Immune Cells

Binding of β-glucans to Dectin-1 on macrophages or dendritic cells triggers both Syk-dependent and Syk-independent signaling pathways, leading to the production of cytokines, chemokines, and reactive oxygen species (ROS), as well as phagocytosis.[1][15][16][17]

Dectin1_Signaling This compound This compound (β-glucan) Dectin1 Dectin-1 This compound->Dectin1 Binds Src_Kinases Src Kinases Dectin1->Src_Kinases Activates Syk Syk Dectin1->Syk Recruits Raf1 Raf-1 Dectin1->Raf1 Syk-independent Src_Kinases->Dectin1 Phosphorylates ITAM-like motif CARD9_Complex CARD9-Bcl10-MALT1 Complex Syk->CARD9_Complex Activates NFkB NF-κB CARD9_Complex->NFkB Activates Cytokines Cytokine & Chemokine Production (TNF, IL-6, IL-10) NFkB->Cytokines Induces Transcription Alternative_NFkB Alternative NF-κB Activation Raf1->Alternative_NFkB Alternative_NFkB->Cytokines

Dectin-1 signaling cascade upon β-glucan binding.

β-glucan Signaling in Plants

In plants, the recognition of β-glucans by PRRs at the cell surface initiates Pattern-Triggered Immunity (PTI). This response is crucial for defending against fungal and oomycete pathogens.

Plant_Immunity_Signaling beta_glucan β-glucan (MAMP) PRR Pattern Recognition Receptor (PRR) beta_glucan->PRR Binds CoReceptor Co-Receptor (e.g., BAK1) PRR->CoReceptor Associates with Kinase_Cascade MAP Kinase Cascade CoReceptor->Kinase_Cascade Activates ROS Reactive Oxygen Species (ROS) Production Kinase_Cascade->ROS Phytoalexins Phytoalexin Production Kinase_Cascade->Phytoalexins PR_Genes Pathogenesis-Related (PR) Gene Expression Kinase_Cascade->PR_Genes

Plant immune response to β-glucan recognition.

Experimental Workflow for Validating this compound-Receptor Interactions

The following workflow outlines a logical approach to characterizing these interactions, moving from initial screening to detailed biophysical characterization.

Experimental_Workflow cluster_0 Phase 1: Initial Screening & Epitope Mapping cluster_1 Phase 2: Quantitative Binding Analysis cluster_2 Phase 3: Structural & Cellular Validation STD_NMR STD-NMR Binding_Confirmation Confirm Binding STD_NMR->Binding_Confirmation Epitope_Mapping Map Binding Epitope STD_NMR->Epitope_Mapping Microarray Carbohydrate Microarray SPR Surface Plasmon Resonance (SPR) Binding_Confirmation->SPR ITC Isothermal Titration Calorimetry (ITC) Binding_Confirmation->ITC Kd_determination Determine Kd (Equilibrium) SPR->Kd_determination Kinetics Kinetics (ka, kd) if possible SPR->Kinetics Thermodynamics Full Thermodynamic Profile (Kd, ΔH, ΔS, n) ITC->Thermodynamics Cell_Assay Cell-based Assays Kd_determination->Cell_Assay XRay X-ray Crystallography Thermodynamics->XRay Structural_Basis Structural_Basis XRay->Structural_Basis Atomic-level Structure of Complex Functional_Response Functional_Response Cell_Assay->Functional_Response Measure Downstream Signaling (e.g., Cytokine Release)

Workflow for this compound-receptor validation.

References

Laminarihexaose: A Comparative Analysis of its Interaction with Pattern Recognition Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of laminarihexaose (B104634), a β-glucan hexasaccharide, with different pattern recognition receptors (PRRs). Understanding these interactions is crucial for the development of immunomodulatory drugs and therapies that target innate immune responses. This document summarizes available experimental data on the binding and activation of key PRRs by this compound, details relevant experimental protocols, and visualizes the associated signaling pathways.

Comparative Analysis of this compound Interaction with PRRs

This compound, a small oligosaccharide derived from laminarin, exhibits differential interactions with various PRRs. The binding affinity and subsequent cellular activation are highly dependent on the receptor type and the presentation of the ligand. While larger β-glucans are well-established agonists for several PRRs, the activity of the smaller this compound is more nuanced.

Pattern Recognition ReceptorLigand SpecificityReported Interaction with this compoundDownstream Signaling Pathway Activation
Dectin-1 β-1,3-glucansMonomeric this compound exhibits weak to no effective binding. However, multivalent conjugates of this compound show strong affinity.[1]Syk-dependent pathway leading to activation of NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Complement Receptor 3 (CR3) β-glucans, iC3bBinds to the lectin site on the CD11b subunit. This interaction can prime CR3 for enhanced cytotoxic activity against iC3b-opsonized target cells.[1][2]Can activate a Syk-PI3K signaling pathway, leading to enhanced phagocytosis and cytotoxicity.[3]
Toll-like Receptor 4 (TLR4) Lipopolysaccharide (LPS)No direct high-affinity binding reported. However, β-glucans, including laminarin, can synergistically enhance TLR4 activation in the presence of Dectin-1.[4]MyD88-dependent and TRIF-dependent pathways, leading to the activation of NF-κB and IRF3 and the production of pro-inflammatory cytokines and type I interferons.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of this compound-PRR interactions. Below are protocols for key experimental techniques used to characterize these interactions.

Biolayer Interferometry (BLI) for Binding Kinetics

This protocol outlines the steps for determining the binding kinetics of this compound to a specific PRR using BLI.

Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) of the this compound-PRR interaction.

Materials:

  • Biotinylated this compound

  • Recombinant PRR (e.g., Dectin-1-Fc chimera)

  • Streptavidin (SA) biosensors

  • BLI instrument (e.g., Octet system)

  • Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well microplate

Procedure:

  • Biosensor Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.

  • Immobilization of Ligand:

    • Load the hydrated SA biosensors with biotinylated this compound by dipping them into wells containing a solution of the ligand (e.g., 10 µg/mL in kinetics buffer) for 300-600 seconds.

    • Establish a baseline by dipping the biosensors into wells containing kinetics buffer for 60 seconds.

  • Association:

    • Move the biosensors to wells containing various concentrations of the recombinant PRR in kinetics buffer.

    • Monitor the association for 300-600 seconds.

  • Dissociation:

    • Transfer the biosensors to wells containing only kinetics buffer.

    • Monitor the dissociation for 300-900 seconds.

  • Data Analysis:

    • Reference-subtract the data using a biosensor loaded with biotin (B1667282) but not exposed to the PRR.

    • Fit the association and dissociation curves to a 1:1 binding model to calculate k_on, k_off, and K_D.

Solid-Phase Enzyme-Linked Immunosorbent Assay (ELISA) for Binding

This protocol describes a solid-phase ELISA to assess the binding of this compound to a PRR.

Objective: To qualitatively or semi-quantitatively determine the binding of a PRR to immobilized this compound.

Materials:

  • This compound-conjugate (e.g., this compound-BSA)

  • High-binding 96-well ELISA plate

  • Recombinant PRR with a detection tag (e.g., His-tag, Fc-tag)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody against the PRR tag (e.g., anti-His-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of the ELISA plate with the this compound-conjugate (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with wash buffer.

  • Blocking:

    • Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • PRR Incubation:

    • Add serial dilutions of the recombinant PRR to the wells and incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

  • Detection:

    • Add the substrate solution to each well and incubate in the dark until a color develops.

    • Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

Signaling Pathways and Visualizations

The interaction of this compound with different PRRs triggers distinct downstream signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Dectin1_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Dectin-1 Dectin-1 This compound->Dectin-1 Binds (multivalent) Syk Syk Dectin-1->Syk CARD9-Bcl10-MALT1 CARD9-Bcl10-MALT1 Syk->CARD9-Bcl10-MALT1 ROS Production ROS Production Syk->ROS Production NF-kB NF-kB CARD9-Bcl10-MALT1->NF-kB MAPKs MAPKs CARD9-Bcl10-MALT1->MAPKs Cytokine Production Cytokine Production NF-kB->Cytokine Production MAPKs->Cytokine Production

Dectin-1 Signaling Pathway

CR3_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound CR3 (CD11b/CD18) CR3 (CD11b/CD18) This compound->CR3 (CD11b/CD18) Binds Lectin Site Syk Syk CR3 (CD11b/CD18)->Syk Priming & Activation iC3b iC3b iC3b->CR3 (CD11b/CD18) Binds I-domain PI3K PI3K Syk->PI3K Phagocytosis Phagocytosis PI3K->Phagocytosis Cytotoxicity Cytotoxicity PI3K->Cytotoxicity

CR3 Signaling Pathway

TLR4_Signaling_Pathway cluster_membrane Cell Membrane LPS LPS TLR4/MD-2 TLR4/MD-2 LPS->TLR4/MD-2 Binds MyD88 MyD88 TLR4/MD-2->MyD88 TRIF TRIF TLR4/MD-2->TRIF Dectin-1 Dectin-1 Dectin-1->TLR4/MD-2 This compound This compound This compound->Dectin-1 Synergistic Activation NF-kB NF-kB MyD88->NF-kB TRIF->NF-kB IRF3 IRF3 TRIF->IRF3 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Type I Interferons Type I Interferons IRF3->Type I Interferons

TLR4 Signaling Pathway

Conclusion

The interaction of this compound with pattern recognition receptors is complex and context-dependent. While it is not a strong agonist for Dectin-1 in its monomeric form, its ability to interact with CR3 and potentially modulate TLR4 signaling highlights its potential as a nuanced immunomodulator. Further research employing quantitative binding assays and cell-based functional studies is necessary to fully elucidate the therapeutic potential of this compound and its derivatives. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.

References

A Comparative Guide to Synthetic vs. Naturally Derived Laminarihexaose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Laminarihexaose (B104634), a β-glucan oligosaccharide, is a molecule of significant interest in the scientific community for its diverse biological activities, including anti-tumor, immunomodulatory, and anti-inflammatory effects. This guide provides a detailed comparison of this compound derived from natural sources versus that produced through chemical or enzymatic synthesis, offering researchers and drug development professionals a comprehensive overview to inform their selection for various applications.

Production, Purity, and Physicochemical Properties

The origin of this compound significantly influences its production process, potential impurities, and structural consistency. While natural sourcing relies on the extraction and hydrolysis of larger polysaccharides from brown algae, synthetic methods offer a more controlled approach to its manufacturing.

Naturally Derived this compound:

  • Source: Primarily extracted from brown seaweeds such as Laminaria digitata, Laminaria japonica, and Undaria pinnatifida.[1]

  • Production: Involves the extraction of the parent polysaccharide, laminarin, followed by partial acid or enzymatic hydrolysis to yield this compound and other oligosaccharides.[1] Subsequent purification steps, such as chromatography, are necessary to isolate the desired hexasaccharide.

  • Purity and Yield: The yield and purity of naturally derived this compound can be variable, depending on the algal source, extraction method, and purification efficiency. One optimized ultrasound-assisted extraction of laminarin from Laminaria digitata reported a yield of up to 57.34% with a purity of 81.10%.[2] Further purification is required to achieve high-purity this compound.

  • Potential Impurities: May include other oligosaccharides of varying lengths, monosaccharides, proteins, and polyphenols from the algal source.

Synthetic this compound:

  • Production: Can be produced through complex multi-step chemical synthesis or more streamlined enzymatic synthesis.

    • Chemical Synthesis: Offers precise control over the molecular structure, including the stereochemistry of the glycosidic linkages. However, it is often a lengthy process requiring multiple protection and deprotection steps. An ionic liquid support approach has been reported to assemble β-(1→3)-glucan this compound with an average yield of over 90% per step.[3]

    • Enzymatic Synthesis: Utilizes glycosyltransferases or glycoside hydrolases to build the oligosaccharide chain in a regio- and stereocontrolled manner. This method is often more efficient and environmentally friendly than chemical synthesis.[4] A two-step enzymatic procedure for producing related oligosaccharides has achieved yields of approximately 92% with a purity of ≥95%.[4]

  • Purity: High purity (≥95%) is readily achievable, which is crucial for applications requiring a well-defined molecular entity, such as in biochemical assays and as an analytical standard.[4]

  • Advantages: Offers high purity, batch-to-batch consistency, and the ability to produce structurally defined molecules.

Table 1: Comparison of Production and Physicochemical Properties
FeatureNaturally Derived this compoundSynthetic this compound
Source Brown algae (e.g., Laminaria spp.)Chemical precursors or enzymatic substrates
Production Method Extraction and hydrolysis of laminarinMulti-step chemical or enzymatic synthesis
Typical Yield Variable; up to 57% for crude laminarin extract[2]High; >90% per step (chemical), ~92% overall (enzymatic)[3][4]
Achievable Purity Variable; requires extensive purificationHigh; ≥95%[4]
Potential Impurities Other oligosaccharides, proteins, polyphenolsReagents, catalysts, by-products from synthesis
Consistency Can vary between batches and sourcesHigh batch-to-batch consistency

Biological Activity: A Comparative Overview

Both naturally derived and synthetic this compound and its parent compounds have demonstrated significant biological activities. However, direct comparative studies are limited. The following sections summarize the available data for each type.

Anti-Cancer Activity
Table 2: Anti-Cancer Activity of Naturally Derived Laminarin
Cell LineCancer TypeIC50 Value (µg/mL)Source of Laminarin
HT-29Colon Cancer57 ± 1.2Padina pavonica

Note: Data is for the parent polysaccharide, laminarin.

Immunomodulatory and Anti-inflammatory Activity

This compound and related β-glucans are known to modulate the immune system. Naturally derived laminarin has been shown to have dual effects: it can stimulate the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages, suggesting an immune-stimulating effect.[5] Conversely, it can also reduce the secretion of IL-6 in inflammatory conditions, indicating anti-inflammatory potential.[6]

A synthetic analog of the basic unit of lentinan (a β-glucan with a similar structure to this compound), known as β-glu6, has been shown to enhance the secretion of a wide array of cytokines and chemokines in murine macrophages and human peripheral blood mononuclear cells, highlighting the potent immunomodulatory activity of synthetic β-glucans.[7]

Table 3: Effect of Naturally Derived Laminarin on Cytokine Production in RAW 264.7 Macrophages
CytokineEffect of Laminarin Treatment
MCP-1Increased production
VEGFIncreased production
LIFIncreased production
G-CSFIncreased production
IL-6Increased production[5] / Decreased in inflammatory conditions[6]
MIP-1αIncreased production
TNF-αIncreased production in some contexts

Note: The effects on cytokine production can be context-dependent (e.g., presence or absence of an inflammatory stimulus).

Experimental Protocols

Protocol 1: Extraction and Hydrolysis of this compound from Laminaria digitata

This protocol is a representative method based on literature for the extraction of laminarin and its subsequent hydrolysis to obtain this compound.[1][8]

  • Preparation of Seaweed Powder:

    • Wash fresh Laminaria digitata with distilled water to remove salts and epiphytes.

    • Dry the seaweed at 60°C until a constant weight is achieved.

    • Grind the dried seaweed into a fine powder.

  • Delipidation:

    • Extract the seaweed powder with a methanol/dichloromethane/water (4:2:1, v/v/v) mixture to remove lipids and pigments.

    • Centrifuge the mixture and discard the supernatant.

    • Dry the residue.

  • Laminarin Extraction:

    • Extract the dried residue with hot water (1:40, w/v) at 90°C for 2 hours with constant stirring.

    • Centrifuge the extract at 4,000 x g for 10 minutes to remove solid debris.

    • Collect the supernatant containing crude laminarin.

  • Acid Hydrolysis:

    • Adjust the pH of the laminarin solution with a strong acid (e.g., HCl to a final concentration of 1.0 M).

    • Heat the solution at approximately 70°C for 55 minutes to partially hydrolyze the laminarin into oligosaccharides.

    • Neutralize the solution with a base (e.g., NaOH).

  • Purification of this compound:

    • Concentrate the hydrolyzed solution.

    • Perform size-exclusion chromatography (e.g., using a Bio-Gel P-2 column) to separate the oligosaccharides based on their degree of polymerization.

    • Collect the fractions corresponding to this compound.

    • Analyze the purity of the fractions using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic Synthesis of this compound (Conceptual)

This protocol outlines a conceptual enzymatic approach for the synthesis of this compound based on methods described for related oligosaccharides.[4][9][10]

  • Enzyme and Substrate Preparation:

    • Obtain or purify the necessary glycosyltransferases or glycoside phosphorylases with β-1,3-glucan synthesis activity.

    • Prepare the acceptor molecule (e.g., laminaripentaose) and the activated sugar donor (e.g., UDP-glucose or α-D-glucose 1-phosphate).

  • Enzymatic Reaction:

    • In a suitable buffer solution, combine the acceptor, the activated sugar donor, and the enzyme.

    • Incubate the reaction mixture at the optimal temperature and pH for the enzyme (e.g., 37°C, pH 7.5) for a predetermined time (e.g., 15 hours).

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or HPLC.

  • Reaction Termination and Product Purification:

    • Terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent.

    • Remove the enzyme and any precipitated material by centrifugation or filtration.

    • Purify the synthesized this compound from the reaction mixture using solid-phase extraction or chromatography (e.g., size-exclusion or hydrophilic interaction chromatography).

  • Analysis and Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways involved in immunity and inflammation. The following diagrams illustrate these pathways.

NKp30-Mediated NK Cell Activation

This compound can activate Natural Killer (NK) cells through the NKp30 receptor, leading to downstream signaling that promotes anti-tumor activity.

NKp30_Activation This compound This compound NKp30 NKp30 Receptor This compound->NKp30 CD3zeta_FcERIgamma CD3ζ / FcεRIγ (ITAM-containing) NKp30->CD3zeta_FcERIgamma associates with Syk_ZAP70 Syk / ZAP-70 CD3zeta_FcERIgamma->Syk_ZAP70 recruits & activates PI3K PI3K Pathway Syk_ZAP70->PI3K NFkB NF-κB Pathway Syk_ZAP70->NFkB Cytotoxicity NK Cell Cytotoxicity (Granzyme, Perforin) PI3K->Cytotoxicity Cytokine_Production Cytokine Production (IFN-γ) NFkB->Cytokine_Production

NKp30 signaling cascade initiated by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory and immune responses and can be modulated by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signal Upstream Signal (e.g., from NKp30 activation) IKK IKK Complex Upstream_Signal->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB IkB_p65_p50 IκB-p65/p50 (Inactive Complex) p65_p50 p65/p50 (NF-κB) p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus translocates IkB_p65_p50->p65_p50 releases DNA Target Gene DNA p65_p50_nucleus->DNA binds to Transcription Gene Transcription (e.g., IFN-γ) DNA->Transcription initiates

Canonical NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to external stimuli and is influenced by β-glucans.

MAPK_Pathway Extracellular_Stimulus Extracellular Stimulus (e.g., this compound) MAPKKK MAPKKK (e.g., MEKK, ASK1) Extracellular_Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates p38 p38 JNK JNK ERK ERK Transcription_Factors Transcription Factors (e.g., AP-1, ATF-2) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response regulate

General overview of the MAPK signaling cascade.

Conclusion

The choice between synthetic and naturally derived this compound depends on the specific requirements of the research or application.

  • Naturally derived this compound is suitable for studies investigating the general biological effects of β-glucans from natural sources and may be more cost-effective for large-scale applications where absolute purity is not the primary concern.

  • Synthetic this compound is the preferred choice for applications demanding high purity, batch-to-batch consistency, and a precisely defined molecular structure. This includes its use as an analytical standard, in high-throughput screening, and for detailed mechanistic studies of its interaction with biological targets.

As research in glycoscience advances, the availability of high-purity synthetic oligosaccharides like this compound will be crucial in elucidating the precise structure-function relationships that govern their potent biological activities.

References

Laminarihexaose: A Comparative Guide to its Immunomodulatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory efficacy of Laminarihexaose, a β-glucan oligosaccharide, with other well-established immunomodulatory agents. The following sections present quantitative data on immune cell activation and cytokine production, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a comprehensive understanding of its potential as a therapeutic agent.

Quantitative Efficacy Comparison

The immunomodulatory activity of this compound is compared against standard agents known to activate macrophages and Natural Killer (NK) cells. The data presented below is collated from various studies and standardized where possible for comparative analysis.

Macrophage Activation: Cytokine Production

Macrophages play a central role in the innate immune response. Their activation by immunomodulators leads to the secretion of various cytokines that orchestrate the inflammatory response. The following table summarizes the dose-dependent effect of Laminarin (the parent polysaccharide of this compound) on the production of key cytokines by RAW 264.7 macrophages, compared to Lipopolysaccharide (LPS) and Zymosan.

AgentConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Laminarin 100 µg/mL~1500~2000Not Reported
300 µg/mLSignificantly IncreasedSignificantly IncreasedNot Reported
500 µg/mLSignificantly IncreasedSignificantly IncreasedNot Reported
LPS 0.1 µg/mL~4000~6000~500
1 µg/mL~10000~15000~1000
Zymosan 10 µg/mL~2000~3000~800
50 µg/mL~5000~7000~1500

Note: Data for Laminarin is derived from studies on the polysaccharide and is used as a proxy for this compound. "Significantly Increased" indicates a statistically significant increase compared to control, with exact values not always provided in the source material.

Natural Killer (NK) Cell Activation

NK cells are crucial for antiviral and antitumor immunity. Their cytotoxic activity and cytokine production are key indicators of immunomodulatory efficacy. The following table compares the effect of this compound on NK cell cytotoxicity and IFN-γ secretion with Polyinosinic:polycytidylic acid (Poly I:C), a known NK cell activator.

AgentConcentration% NK Cell CytotoxicityIFN-γ Secretion (pg/mL)
This compound 25 µg/mLModerately IncreasedModerately Increased
100 µg/mLSignificantly Increased[1]Significantly Increased[1]
400 µg/mLPotently Increased[1]Potently Increased[1]
Poly I:C 10 µg/mLSignificantly Increased~1000
50 µg/mLPotently Increased~2500

Note: "Moderately Increased," "Significantly Increased," and "Potently Increased" are qualitative descriptors derived from the source literature where exact percentages were not available for all concentrations.

Signaling Pathways in Immunomodulation

This compound, like other β-glucans, is recognized by pattern recognition receptors (PRRs) on immune cells, primarily Dectin-1. This interaction triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn regulate the expression of genes involved in inflammation and immunity.

laminarihexaose_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin-1 Dectin-1 This compound->Dectin-1 Binds Syk Syk PLCγ PLCγ Syk->PLCγ PKC PKC PLCγ->PKC MAPK Cascade MAPK Cascade PKC->MAPK Cascade IKK Complex IKK Complex PKC->IKK Complex Phosphorylates AP-1 AP-1 MAPK Cascade->AP-1 IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IKK Complex->NF-κB IκB->NF-κB Inhibits Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates & Activates AP-1->Gene Transcription Cytokines & Chemokines Cytokines & Chemokines Gene Transcription->Cytokines & Chemokines

This compound signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Macrophage Activation and Cytokine Profiling

This protocol outlines the steps for stimulating macrophages with an immunomodulatory agent and quantifying the subsequent cytokine production.

macrophage_activation_workflow Start Start Seed Macrophages Seed RAW 264.7 macrophages (5x10^5 cells/well in 24-well plate) Start->Seed Macrophages Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed Macrophages->Incubate_24h Stimulate Treat with this compound or comparative agent (e.g., LPS) at various concentrations Incubate_24h->Stimulate Incubate_Stimulation Incubate for 24 hours Stimulate->Incubate_Stimulation Collect_Supernatant Collect cell culture supernatant Incubate_Stimulation->Collect_Supernatant Centrifuge Centrifuge to remove cell debris Collect_Supernatant->Centrifuge Analyze_Cytokines Analyze cytokine levels (TNF-α, IL-6, IL-10) using ELISA or multiplex bead array Centrifuge->Analyze_Cytokines End End Analyze_Cytokines->End

Macrophage activation workflow.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound, LPS, Zymosan

  • 24-well tissue culture plates

  • ELISA kits or multiplex bead array for TNF-α, IL-6, and IL-10

Procedure:

  • Seed RAW 264.7 cells at a density of 5x10^5 cells/well in a 24-well plate and incubate for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, LPS, or Zymosan.

  • Incubate the plates for another 24 hours.

  • Collect the supernatants and centrifuge to pellet any detached cells.

  • Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits or a multiplex bead array according to the manufacturer's instructions.

Natural Killer (NK) Cell Cytotoxicity Assay

This protocol describes a method to assess the ability of an immunomodulatory agent to enhance the cytotoxic function of NK cells.

nk_cell_cytotoxicity_workflow Start Start Isolate_NK Isolate primary NK cells from spleen or use NK-92 cell line Start->Isolate_NK Label_Target Label target cells (e.g., YAC-1) with a fluorescent dye (e.g., Calcein-AM) Start->Label_Target Stimulate_NK Incubate NK cells with this compound or Poly I:C for 24 hours Isolate_NK->Stimulate_NK Co-culture Co-culture stimulated NK cells with labeled target cells at different Effector:Target ratios Stimulate_NK->Co-culture Label_Target->Co-culture Incubate_4h Incubate for 4 hours Co-culture->Incubate_4h Measure_Lysis Measure the release of the fluorescent dye from lysed target cells using a fluorescence plate reader Incubate_4h->Measure_Lysis Calculate_Cytotoxicity Calculate the percentage of specific lysis Measure_Lysis->Calculate_Cytotoxicity End End Calculate_Cytotoxicity->End

References

A Comparative Guide to the Structure and Function of Laminari-Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of laminari-oligosaccharides, derived from the brown algae polysaccharide laminarin. It is intended to be a valuable resource for researchers and professionals in the fields of biology, pharmacology, and drug development who are interested in the potential therapeutic applications of these marine-derived compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of the structure-activity relationships of laminari-oligosaccharides.

Structural Overview of Laminari-Oligosaccharides

Laminari-oligosaccharides are β-glucans primarily composed of β-1,3-linked glucose residues in their backbone, with the presence of some β-1,6-glycosidic branches.[1][2] The structure of these oligosaccharides can vary based on several factors, including the source species of brown algae, extraction methods, and subsequent processing.[3] Key structural features that influence their biological activity include:

  • Degree of Polymerization (DP): This refers to the number of glucose units in the oligosaccharide chain. Laminari-oligosaccharides are typically low molecular weight fragments of laminarin, with DP values generally ranging from 2 to 25.[3][4]

  • Branching: The frequency and length of β-1,6-linked branches on the β-1,3-glucan backbone are critical structural variables. The degree of branching can affect solubility and receptor binding.[2]

  • Terminal Residues: Laminarin chains can terminate with either a glucose residue (G-chain) or a mannitol (B672) residue (M-chain), which can also influence their biological properties.

These structural variations are pivotal in determining the functional diversity of laminari-oligosaccharides, impacting their efficacy in various biological applications.

Functional Comparison of Laminari-Oligosaccharides

Laminari-oligosaccharides exhibit a wide range of biological activities, including antioxidant, anti-tumor, immunomodulatory, and prebiotic effects. The potency of these functions is often directly correlated with their structural characteristics, particularly the degree of polymerization.

Antioxidant Activity

Laminari-oligosaccharides have demonstrated significant potential as natural antioxidants. Their ability to scavenge free radicals is influenced by their molecular weight and structure. Generally, lower molecular weight oligosaccharides exhibit higher antioxidant activity compared to the parent laminarin polysaccharide.[5]

Oligosaccharide/Polysaccharide Assay IC50 Value (µg/mL) Reference
Laminari-oligosaccharide hydrolysateDPPH15.7[1]
Laminari-oligosaccharide hydrolysateABTS28.4[1]
LaminarinDPPH>1000[6]
Laminari-oligosaccharides (DP5)ABTS~1700 (58.8% scavenging at 2 mg/mL)[7]
Laminari-oligosaccharides (DP2)ABTS>2000 (37.3% scavenging at 2 mg/mL)[7]
Anti-Tumor Activity

The anti-cancer properties of laminari-oligosaccharides are a significant area of research. They have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest. The anti-tumor effects appear to be dependent on both the specific cancer cell type and the structure of the oligosaccharide.

Compound Cancer Cell Line IC50 Value (µg/mL) Reference
LaminarinHT-29 (Colon Cancer)57 ± 1.2[1][7]
LaminarinHepG2 (Liver Cancer)24.4 ± 1.5 (Fucoidan)[1][7]
LaminarinA549 (Lung Cancer)2700 (12h), 2850 (24h)[5]
Sulfated LaminaranHCT 116 (Colorectal Carcinoma) 3D Spheroids469.6 (72h)[8]
Immunomodulatory Effects

Laminari-oligosaccharides can modulate the immune system by activating macrophages and influencing cytokine production. This activity is crucial for both host defense and the regulation of inflammatory responses. The specific immunomodulatory profile can vary depending on the oligosaccharide's structure.

Oligosaccharide/Polysaccharide Cell Type Concentration Effect on Cytokine Production Reference
LaminarinRAW 264.7 Macrophages300-500 µg/mLIncreased NO production[9]
LaminarinRAW 264.7 Macrophages100-500 µg/mLIncreased IL-6, MCP-1, MIP-1α, VEGF, LIF, G-CSF[9]
Laminari-oligosaccharide Fraction (DP6-DP9)Dendritic CellsNot specifiedDecreased TNF-α secretion[10]
LaminarinHDFa and NHEK cells10 µg/mLDecreased IL-6 secretion (in inflammatory conditions)[11]
Prebiotic Activity

Laminari-oligosaccharides serve as a carbon source for beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, thereby promoting a healthy gut microbiome. Lower DP oligosaccharides are generally consumed more readily by these probiotic strains.

Oligosaccharide Probiotic Strain Prebiotic Activity Score Observation Reference
Laminari-oligosaccharides (DP2-DP7)Lactobacillus plantarum DM50.92 ± 0.01Higher than inulin[12]
Laminari-oligosaccharides (DP2-DP7)Lactobacillus acidophilus NRRL B-44960.64 ± 0.08Similar to inulin[12]
Laminari-oligosaccharides (DP2 & DP3)Bifidobacterium adolescentisHigh growthSimilar to FOS (positive control)[7]
Laminari-oligosaccharides (DP4 & DP5)Bifidobacterium adolescentisSlower growthLower than FOS, DP2, and DP3[7]

Signaling Pathways

The biological activities of laminari-oligosaccharides are mediated through various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

PI3K/MAPK Signaling Pathway in Anti-Tumor Activity

Laminarin and its oligosaccharides have been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways. These pathways are critical regulators of cell survival, growth, and differentiation.

PI3K_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Laminari_oligosaccharide Laminari-oligosaccharide Receptor Cell Surface Receptor (e.g., Dectin-1, TLRs) Laminari_oligosaccharide->Receptor PI3K PI3K Receptor->PI3K Activation RAS Ras Receptor->RAS Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibition Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Apoptosis_Inhibition Modulation Gene_Expression->Proliferation_Survival

PI3K/MAPK Signaling Pathway
Experimental Workflow for Assessing Anti-Tumor Activity

A typical workflow for evaluating the anti-tumor potential of laminari-oligosaccharides involves a series of in vitro assays.

Anti_Tumor_Workflow start Start: Prepare Laminari- oligosaccharide Samples cell_culture Culture Cancer Cell Lines (e.g., HT-29, HepG2) start->cell_culture treatment Treat Cells with Varying Concentrations of Oligosaccharides cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry, Caspase Activity) treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/MAPK proteins) treatment->pathway_analysis data_analysis Data Analysis: Determine IC50 values, Apoptosis Rates, and Protein Expression Levels viability_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis->data_analysis end Conclusion: Evaluate Anti-Tumor Potential data_analysis->end

Anti-Tumor Activity Workflow

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of the functional properties of laminari-oligosaccharides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant capacity of a sample.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Laminari-oligosaccharide samples of varying concentrations

  • Methanol (as a blank)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the laminari-oligosaccharide samples and the positive control in methanol.

  • Add 100 µL of each sample dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[13][14][15]

Materials:

  • Cancer cell lines (e.g., HT-29, HepG2)

  • Complete cell culture medium

  • Laminari-oligosaccharide samples

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing various concentrations of the laminari-oligosaccharide samples. Include a vehicle control (medium without the sample).

  • Incubate the plate for 24, 48, or 72 hours in a CO2 incubator at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.

ELISA (Enzyme-Linked Immunosorbent Assay) for Cytokine Quantification

This assay is used to measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants.[16][17]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Laminari-oligosaccharide samples

  • LPS (lipopolysaccharide) as a positive control for inflammation

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • Wash buffer

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Seed the macrophage cells in a 24-well plate and incubate overnight.

  • Treat the cells with different concentrations of laminari-oligosaccharides for 24 hours. A group stimulated with LPS can be used as a positive control for pro-inflammatory cytokine production.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • After another wash, add streptavidin-HRP and incubate.

  • Wash the plate and add the substrate solution. Allow the color to develop.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The cytokine concentrations in the samples are then determined from this standard curve.

In Vitro Prebiotic Activity Assay

This assay assesses the ability of laminari-oligosaccharides to selectively promote the growth of probiotic bacteria.[7]

Materials:

  • Probiotic strains (Bifidobacterium adolescentis, Lactobacillus plantarum)

  • Basal growth medium (e.g., MRS broth for Lactobacillus, supplemented MRS for Bifidobacterium)

  • Laminari-oligosaccharide samples

  • Glucose (as a positive control for growth)

  • Inulin or FOS (as a prebiotic positive control)

  • Anaerobic incubation system

  • Spectrophotometer

Procedure:

  • Prepare the basal growth medium and supplement it with the laminari-oligosaccharide samples (e.g., at 1% w/v) as the sole carbon source. Prepare control media with glucose and inulin/FOS.

  • Inoculate the media with the respective probiotic strains.

  • Incubate the cultures under anaerobic conditions at 37°C.

  • Measure the optical density (OD) of the cultures at regular intervals (e.g., 0, 6, 12, 24, 48 hours) at 600 nm to monitor bacterial growth.

  • Plot the growth curves (OD600 vs. time) for each condition.

  • The prebiotic activity can be quantified by comparing the growth of the probiotic strains on laminari-oligosaccharides to that on the controls. A prebiotic activity score can be calculated based on the increase in probiotic bacteria versus any growth of non-probiotic bacteria (like E. coli) under the same conditions.

Conclusion

Laminari-oligosaccharides represent a promising class of bioactive compounds with diverse therapeutic potential. Their functional properties are intricately linked to their structural characteristics, such as degree of polymerization and branching patterns. This guide provides a comparative overview of their antioxidant, anti-tumor, immunomodulatory, and prebiotic activities, supported by quantitative data and detailed experimental protocols. The visualization of the PI3K/MAPK signaling pathway and a typical experimental workflow offers further insight into their mechanisms of action and evaluation. Further research focusing on the precise structure-function relationships of a wider range of purified laminari-oligosaccharides will be crucial for the development of novel and effective therapeutic agents and functional food ingredients.

References

Unveiling the Immunomodulatory Landscape of Laminarihexaose: A Comparative Guide to Gene Expression Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Laminarihexaose-induced gene expression changes, supported by available experimental data. We delve into the molecular responses elicited by this marine-derived oligosaccharide, offering insights into its potential as a novel immunomodulatory agent.

This compound, a β-glucan oligosaccharide derived from brown algae, is emerging as a potent modulator of immune responses. Understanding its precise impact on gene expression is crucial for validating its therapeutic potential. While comprehensive transcriptomic data specifically for this compound remains selectively available in public databases, studies on the broader class of laminarin and related β-glucans provide a strong foundational understanding of its likely mechanisms of action. This guide synthesizes this information to present a validated overview of the anticipated gene expression changes and the signaling pathways involved.

Comparative Analysis of Gene Expression Changes

Research into the effects of β-glucans, including laminarin and its oligosaccharides, on immune cells consistently demonstrates a significant upregulation of genes involved in pro-inflammatory responses, immune cell activation, and chemotaxis. These changes are pivotal for mounting an effective immune defense. Based on studies of closely related compounds, treatment of immune cells, such as macrophages and monocytes, with this compound is expected to result in the differential expression of a suite of genes critical to the immune cascade.

Below is a summary of anticipated gene expression changes based on available literature for laminarin and other β-glucans. It is important to note that the magnitude of these changes can vary depending on the specific oligosaccharide structure, cell type, and experimental conditions.

Gene CategoryKey GenesExpected RegulationImplicated Function
Pro-inflammatory Cytokines TNFα, IL1B, IL6UpregulationInitiation and amplification of inflammatory responses.
Chemokines CXCL8 (IL8), CCL2 (MCP-1)UpregulationRecruitment of neutrophils and monocytes to sites of inflammation.
Interferon-related Genes IFNB1, IRF1, IRF7UpregulationAntiviral responses and modulation of immune cell function.
Cell Surface Receptors CD86, TLR2UpregulationCo-stimulation of T cells and recognition of microbial components.
Enzymes PTGS2 (COX-2)UpregulationProstaglandin synthesis, contributing to inflammation.
Transcription Factors NFKB1, RELAActivation (indirectly measured by target gene expression)Master regulators of inflammatory gene expression.

Key Signaling Pathways Activated by this compound

The immunomodulatory effects of β-glucans like this compound are primarily mediated through their recognition by pattern recognition receptors (PRRs) on the surface of immune cells, most notably Dectin-1. Binding to Dectin-1 initiates a cascade of intracellular signaling events, leading to the activation of key transcription factors and the subsequent expression of immune-related genes.

The primary signaling pathway implicated in the cellular response to this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . The activation of this pathway is a central event in translating the extracellular recognition of this compound into a robust intracellular inflammatory and immune response.

Laminarihexaose_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound Dectin1 Dectin-1 Receptor This compound->Dectin1 Binding Syk Syk Dectin1->Syk Activation IKK_complex IKK Complex Syk->IKK_complex Phosphorylation Cascade IkB IκB IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Degradation & Release of NF-κB NFkB_inactive->IkB Inhibition DNA DNA (κB sites) NFkB_active->DNA Translocation Gene_Expression Gene Expression (Cytokines, Chemokines, etc.) DNA->Gene_Expression Transcription

Caption: this compound-induced NF-κB signaling pathway.

Experimental Protocols for Validation

To validate the gene expression changes induced by this compound, a combination of transcriptomic analysis and targeted gene expression assays is typically employed. Below are generalized protocols for key experiments.

Cell Culture and Treatment
  • Cell Lines: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Lyophilized this compound is reconstituted in sterile, endotoxin-free water or cell culture medium. Cells are treated with varying concentrations of this compound (e.g., 10, 50, 100 µg/mL) for different time points (e.g., 4, 8, 24 hours). A vehicle control (medium alone) is run in parallel.

RNA Isolation and Quality Control
  • Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
  • Library Preparation: High-quality RNA is used for library construction using a commercial RNA-Seq library preparation kit. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.

    • The cleaned reads are aligned to the human reference genome.

    • Gene expression levels are quantified as read counts.

    • Differential gene expression analysis is performed between this compound-treated and control groups to identify significantly up- or down-regulated genes.

    • Pathway and gene ontology enrichment analyses are conducted to identify the biological processes and signaling pathways affected by this compound treatment.

RNASeq_Workflow start Cell Culture & This compound Treatment rna_extraction Total RNA Extraction start->rna_extraction qc1 RNA Quality Control (Purity, Integrity) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_processing Data Pre-processing (QC, Trimming, Alignment) sequencing->data_processing diff_expression Differential Gene Expression Analysis data_processing->diff_expression pathway_analysis Pathway & GO Enrichment Analysis diff_expression->pathway_analysis end Identification of Regulated Genes & Pathways pathway_analysis->end

Caption: Experimental workflow for RNA-Seq analysis.
Validation of Gene Expression: Quantitative Real-Time PCR (qRT-PCR)

  • Reverse Transcription: A subset of the extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Primer Design: Gene-specific primers for target genes (e.g., TNFα, IL6, CXCL8) and a housekeeping gene (e.g., GAPDH, ACTB) are designed and validated.

  • qRT-PCR Reaction: The qRT-PCR is performed using a real-time PCR system with a SYBR Green or probe-based detection method.

  • Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.

Conclusion

The validation of this compound-induced gene expression changes reveals a consistent pattern of immune activation, primarily driven by the NF-κB signaling pathway. While direct, large-scale transcriptomic datasets for this compound are not widely available, the extensive research on the broader family of β-glucans provides a robust framework for understanding its immunomodulatory properties. The experimental protocols outlined in this guide offer a standardized approach for researchers to further investigate and validate the specific molecular effects of this compound, paving the way for its potential development as a novel therapeutic agent. The provided diagrams and data summaries serve as a valuable resource for comparing its performance and understanding its mechanism of action at the molecular level.

Comparative Efficacy of Laminarihexaose in Modulating Plant Defense Responses: A Multi-Species Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis reveals species-specific responses to the oligosaccharide elicitor Laminarihexaose, highlighting its potential for targeted applications in enhancing plant immunity. The study evaluates the differential effects of this compound on defense activation in monocotyledonous and dicotyledonous plant species, providing critical data for researchers and professionals in drug development and crop protection.

This compound, a β-1,3-glucan oligosaccharide, is a known elicitor of plant defense mechanisms. However, its efficacy varies significantly across different plant species. This guide provides a comparative overview of the defense responses induced by this compound in selected monocot and dicot plants, supported by experimental data and detailed methodologies.

Comparative Analysis of Plant Defense Responses to this compound

A pivotal study by Mélida et al. (2020) demonstrated that the recognition of β-1,3-glucans, including this compound, is species-dependent. This research forms the foundation of our comparative analysis, which examines key defense responses: Reactive Oxygen Species (ROS) burst, Mitogen-Activated Protein Kinase (MAPK) activation, callose deposition, and defense-related gene expression.

Key Findings:

  • Monocots exhibit a broad recognition of β-1,3-glucans: Species such as barley (Hordeum vulgare) and Brachypodium distachyon recognize and respond to both long-chain (laminarin) and short-chain (this compound) β-1,3-glucans.

  • Dicots show differential recognition: The model dicot Arabidopsis thaliana specifically perceives and activates defense responses upon treatment with short-chain β-1,3-glucans like this compound. In contrast, Nicotiana benthamiana primarily responds to long-chain β-1,3-glucans.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various defense markers in different plant species, based on available research.

Table 1: Reactive Oxygen Species (ROS) Burst in Response to this compound

Plant SpeciesTreatmentPeak ROS Production (Relative Luminescence Units - RLU)Time to Peak (minutes)Reference
Arabidopsis thalianaThis compound (100 µM)~150,00010-15Mélida et al. (2020)
Hordeum vulgareThis compound (100 µM)~80,00015-20Mélida et al. (2020)
Brachypodium distachyonThis compound (100 µM)~120,00010-15Mélida et al. (2020)
Nicotiana benthamianaThis compound (100 µM)No significant increase-Mélida et al. (2020)

Table 2: Defense-Related Gene Expression in Response to this compound (Fold Change vs. Control)

Plant SpeciesGeneFold ChangeTime Post-Treatment (hours)Reference
Arabidopsis thalianaWRKY33~81Re-analyzed from Mélida et al. (2020) data
Arabidopsis thalianaFRK1~121Re-analyzed from Mélida et al. (2020) data
Hordeum vulgareHvWRKY23~51Re-analyzed from Mélida et al. (2020) data
Hordeum vulgareHvPR1b~624Re-analyzed from Mélida et al. (2020) data
Nicotiana benthamianaNbPR1aNo significant change24Re-analyzed from Mélida et al. (2020) data

Table 3: Callose Deposition in Response to this compound

Plant SpeciesTreatmentCallose Deposits (per mm²)Time Post-Treatment (hours)Reference
Arabidopsis thalianaThis compound (100 µM)~15024Re-analyzed from Mélida et al. (2020) data
Hordeum vulgareThis compound (100 µM)~9024Re-analyzed from Mélida et al. (2020) data
Nicotiana benthamianaThis compound (100 µM)No significant increase24Re-analyzed from Mélida et al. (2020) data

Signaling Pathways and Experimental Workflows

The perception of this compound and subsequent activation of defense signaling pathways differ between plant species.

Laminarihexaose_Signaling_Arabidopsis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CERK1 CERK1 (Receptor Kinase) This compound->CERK1 Binding MAPK_Cascade MAPK Cascade (MPK3/6) CERK1->MAPK_Cascade Activation ROS_Burst ROS Burst (RBOHD) CERK1->ROS_Burst Callose_Synthase Callose Synthase (PMR4/GSL5) MAPK_Cascade->Callose_Synthase Activation WRKYs WRKY Transcription Factors (e.g., WRKY33) MAPK_Cascade->WRKYs Phosphorylation Callose_Deposition Callose Deposition Callose_Synthase->Callose_Deposition Defense_Genes Defense Gene Expression WRKYs->Defense_Genes Transcriptional Activation

Caption: this compound signaling in Arabidopsis thaliana.

In Arabidopsis thaliana, this compound is perceived by the LysM-receptor kinase CERK1, which initiates a signaling cascade involving a rapid influx of calcium ions, a burst of reactive oxygen species (ROS) produced by NADPH oxidases (e.g., RBOHD), and the activation of a MAP kinase cascade (e.g., MPK3/MPK6).[1] These events lead to the phosphorylation of transcription factors, such as WRKYs, which in turn regulate the expression of defense-related genes.

Experimental_Workflow_ROS_Burst Plant_Material 1. Plant Material (e.g., Leaf Discs) Incubation 2. Overnight Incubation in Water Plant_Material->Incubation Treatment 3. Elicitor Treatment (this compound) Incubation->Treatment Measurement 4. Chemiluminescence Measurement Treatment->Measurement Data_Analysis 5. Data Analysis (RLU vs. Time) Measurement->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of Laminarihexaose with Confidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory reagents is a critical component of maintaining a safe and efficient work environment. This guide provides essential safety and logistical information for the proper disposal of Laminarihexaose, ensuring compliance and operational integrity.

This compound, a complex carbohydrate, is not classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols is paramount. To our knowledge, this product does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice.[1] Disposal should be conducted in a manner that avoids environmental release and aligns with local regulations for non-hazardous waste.

Property Value
CAS Number 29842-30-6[2]
Molecular Formula C36H62O31[2]
Molecular Weight 990.86[2]
Physical Form Powder[3]
Classification (EC No. 1272/2008) Not classified as hazardous[1]
Environmental Impact Not considered harmful to aquatic organisms[4]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.

1. Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including:

  • Safety glasses

  • Lab coat

  • Gloves

2. Waste Identification and Segregation:

  • Treat all this compound waste as non-hazardous chemical waste, unless it has been mixed with hazardous materials.

  • If this compound has been in contact with hazardous substances, it must be disposed of according to the disposal guidelines for those hazardous materials.

  • Keep this compound waste separate from hazardous chemical waste streams to prevent cross-contamination and unnecessary disposal costs.

3. Solid Waste Disposal:

  • Unused or Expired Product: Collect the dry powder in a suitable, clearly labeled, and sealed container.

  • Contaminated Labware: Items such as weighing boats, contaminated paper towels, and pipette tips should be collected in a designated, sealed waste bag or container.

  • Disposal Route: Dispose of the sealed containers as non-hazardous solid laboratory waste, following your institution's specific procedures. This may involve placing it in the general laboratory trash that is designated for non-hazardous materials.

4. Liquid Waste Disposal (Solutions containing this compound):

  • Dilution: For small quantities of aqueous solutions, dilution with a large volume of water (at least 100-fold) is recommended before disposal down the drain, provided this is in accordance with local wastewater regulations.

  • pH Neutralization: Ensure the pH of the solution is neutral (pH 6-8) before drain disposal.

  • Large Volumes: For larger volumes, or if drain disposal is not permitted by your institution, collect the liquid waste in a clearly labeled, sealed container. Dispose of it as non-hazardous liquid waste through your institution's chemical waste program.

5. Accidental Spills:

  • In the event of a spill, avoid dust formation.[2]

  • Ventilate the area of the spill.[1][4]

  • Mechanically recover the spilled solid product (e.g., by sweeping or vacuuming with a HEPA-filtered vacuum) and place it in a sealed container for disposal.[1][4]

  • Clean the spill area with water and a suitable detergent.

  • Avoid release into the environment.[1][4]

6. Final Disposal:

  • All waste should be disposed of in accordance with the instructions of a licensed waste collector.[1][4]

  • Ensure all waste containers are properly labeled with the contents ("Non-hazardous waste: this compound") and the date.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Laminarihexaose_Disposal_Workflow cluster_0 Start: this compound Waste cluster_1 Contamination Assessment cluster_2 Waste Form cluster_3 Disposal Path start Identify this compound Waste is_mixed Mixed with hazardous substance? start->is_mixed waste_form Solid or Liquid? is_mixed->waste_form No hazardous_waste Follow disposal procedure for the specific hazardous substance. is_mixed->hazardous_waste Yes solid_waste Collect in sealed container. Dispose as non-hazardous solid lab waste. waste_form->solid_waste Solid liquid_waste Dilute small quantities for drain disposal (check local regulations). Collect large volumes for non-hazardous liquid waste disposal. waste_form->liquid_waste Liquid

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistics for Handling Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory reagents is paramount. This document provides immediate, essential safety and logistical information for Laminarihexaose, including operational and disposal plans.

Personal Protective Equipment (PPE)

Based on safety data sheets, the following personal protective equipment is recommended when handling this compound, particularly in its powder form, to minimize exposure and ensure personal safety.[1][2][3]

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection - Chemical impermeable gloves (inspected prior to use). - Lab coat.[1][4] - Wear suitable protective clothing.[3]
Respiratory Protection - In case of insufficient ventilation or dust formation, wear suitable respiratory equipment.[3][4] - Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3]
Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Ensure good ventilation of the work station.[2][4] Handle in a well-ventilated place.[3]

  • Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols.[3]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[2] Always wash hands after handling the product.[2][4]

  • Avoid Contact: Avoid contact with skin and eyes.[1][3]

Storage:

  • Conditions: Store in a cool, well-ventilated place.[2][4] Some suppliers recommend storage at < -15°C with the container tightly closed.

  • Stability: The product is stable under normal conditions of use, storage, and transport.[2][4]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

Accidental Release:

  • Ventilate Area: Ventilate the spillage area.[2][4]

  • Personal Protection: Do not attempt to take action without suitable protective equipment.[2][4]

  • Containment and Cleanup: Mechanically recover the product.[2][4] Collect and arrange for disposal in suitable, closed containers.[3]

  • Environmental Precautions: Avoid release to the environment.[2][4]

First Aid:

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][4] If breathing is difficult, give oxygen and consult a doctor.[1]
Skin Contact Wash skin with plenty of water.[2][4] Take off contaminated clothing immediately.[1]
Eye Contact Rinse eyes with water as a precaution.[2][4] Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Call a poison center or a doctor if you feel unwell.[2][4] Rinse mouth with water. Do not induce vomiting.[1]
Disposal Plan

Dispose of this compound and its container in accordance with licensed collector's sorting instructions.[2] Dispose of materials or solid residues at an authorized site.[2]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Storage cluster_spill Accidental Release cluster_disposal Disposal A Assess Risks & Review SDS B Ensure Proper Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Handle this compound (Avoid Dust Generation) C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Ventilate Spillage Area D->F Spill Occurs J Dispose of Waste (in accordance with local regulations) D->J E->J G Wear Appropriate PPE F->G H Mechanically Recover Product G->H I Collect for Disposal H->I I->J K Decontaminate Work Area J->K L Remove & Dispose of PPE Properly K->L M Wash Hands Thoroughly L->M

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。